molecular formula C16H24O2 B181673 Methyl 3,5-Di-tert-butylbenzoate CAS No. 64277-87-8

Methyl 3,5-Di-tert-butylbenzoate

Cat. No.: B181673
CAS No.: 64277-87-8
M. Wt: 248.36 g/mol
InChI Key: ZEIOQJMJXFVPOG-UHFFFAOYSA-N
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Description

Methyl 3,5-Di-tert-butylbenzoate is a useful research compound. Its molecular formula is C16H24O2 and its molecular weight is 248.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3,5-ditert-butylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O2/c1-15(2,3)12-8-11(14(17)18-7)9-13(10-12)16(4,5)6/h8-10H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIOQJMJXFVPOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)OC)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20533244
Record name Methyl 3,5-di-tert-butylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20533244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64277-87-8
Record name Methyl 3,5-di-tert-butylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20533244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 3,5-Di-tert-butylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 15, 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 3,5-di-tert-butylbenzoate, a sterically hindered aromatic ester of significant interest in organic synthesis and materials science. This document collates and interprets key data points, including physicochemical characteristics, spectroscopic signatures, synthesis protocols, and safety considerations. The information presented herein is intended to equip researchers, chemists, and professionals in drug development with the foundational knowledge required for the effective handling, application, and further investigation of this compound.

Introduction

This compound, with the CAS Registry Number 64277-87-8, is an organic compound characterized by a benzene ring substituted with two bulky tert-butyl groups at the meta positions relative to a methyl ester functionality.[1] This steric hindrance imparted by the tert-butyl groups significantly influences its reactivity and physical properties, making it a valuable building block in the synthesis of complex molecules and polymers. Its structural features can be leveraged to control reaction pathways, enhance thermal stability in materials, and fine-tune the electronic properties of derivative compounds. This guide serves as a centralized repository of its fundamental physical and spectroscopic properties.

Physicochemical Properties

The physical state and solubility of a compound are critical parameters that dictate its handling, purification, and application in various experimental setups. This compound is a white to off-white crystalline solid at room temperature.[2] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₆H₂₄O₂PubChem[1]
Molecular Weight 248.36 g/mol PubChem[1]
Melting Point 53 °CChemicalBook[2]
Boiling Point Data not readily availableN/A
Density Data not readily availableN/A
Appearance White to Almost white powder to crystalChemicalBook[2]
Solubility Profile

Qualitative solubility information suggests that this compound, being a largely nonpolar molecule, exhibits poor solubility in water. It is expected to be soluble in common organic solvents such as alcohols, ethers, and chlorinated solvents. A comprehensive, quantitative solubility study in a range of solvents has not been reported in the available literature. For practical laboratory applications, solvents such as methanol, ethanol, diethyl ether, and dichloromethane should be considered for dissolution.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the unambiguous identification and structural elucidation of organic compounds. The following sections detail the key spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹³C NMR Spectrum: The ¹³C NMR spectrum of this compound is available and provides characteristic signals for the different carbon environments in the molecule.[1]

  • ¹H NMR Spectrum: While a publicly available experimental ¹H NMR spectrum for this specific compound is not provided in the search results, the expected chemical shifts and multiplicities can be predicted based on its structure. One would anticipate a singlet for the methyl ester protons, signals for the aromatic protons, and a singlet for the protons of the two equivalent tert-butyl groups.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound, typically recorded as a KBr-pellet, displays characteristic absorption bands.[1] Key expected vibrational frequencies are summarized in Table 2.

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3000-2850C-H (in tert-butyl and methyl groups)Stretching
~1720C=O (ester)Stretching
~1600, ~1480C=C (aromatic ring)Stretching
~1250C-O (ester)Stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, confirming the molecular weight and offering insights into its structure.

  • GC-MS Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound.[1] The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (248.36 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the tert-butyl groups.

Synthesis and Reactivity

Synthetic Approach

This compound is typically synthesized via the esterification of 3,5-di-tert-butylbenzoic acid with methanol in the presence of an acid catalyst. This is a standard Fischer esterification reaction.

Experimental Protocol: Fischer Esterification of 3,5-Di-tert-butylbenzoic Acid

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-di-tert-butylbenzoic acid (1.0 eq) and an excess of methanol (which also serves as the solvent).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

  • Reaction: Heat the mixture to reflux and maintain the reaction for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

The following diagram illustrates the general workflow for the synthesis of this compound.

SynthesisWorkflow Reactants 3,5-Di-tert-butylbenzoic Acid + Methanol (excess) Reaction Reflux Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Workup Neutralization (aq. NaHCO₃) Reaction->Workup Extraction Solvent Extraction (e.g., Diethyl Ether) Workup->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Reactivity Profile

The reactivity of this compound is largely dictated by the steric hindrance of the two tert-butyl groups. These bulky substituents protect the aromatic ring and the ester functionality from nucleophilic attack.

  • Electrophilic Aromatic Substitution: The bulky tert-butyl groups sterically hinder the ortho and para positions, making electrophilic substitution on the aromatic ring challenging. Reactions that do occur will be highly selective.

  • Ester Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid under acidic or basic conditions, although the steric hindrance may necessitate more forcing reaction conditions compared to less substituted benzoates.

Safety and Handling

It is imperative to handle this compound with appropriate safety precautions in a well-ventilated laboratory setting.

  • Hazard Statements: The compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[2]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves, protective clothing, eye protection, and face protection. In case of contact with skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes.[2]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a sterically hindered aromatic ester with well-defined physical and spectroscopic properties. Its synthesis is straightforward via Fischer esterification, and its reactivity is significantly influenced by its bulky substituents. This technical guide provides a solid foundation for researchers and professionals working with this compound, enabling its effective and safe use in various scientific endeavors. Further research to determine its boiling point, density, and quantitative solubility in a range of solvents would be beneficial to the scientific community.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. methyl 4-tert-butyl benzoate. [Link]

  • PubChem. Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate. National Center for Biotechnology Information. [Link]

Sources

1H and 13C NMR spectra of Methyl 3,5-Di-tert-butylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 3,5-Di-tert-butylbenzoate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a sterically hindered aromatic ester. Designed for researchers and drug development professionals, this document synthesizes theoretical predictions with field-proven experimental protocols. We will delve into the causality behind spectral features, provide a self-validating methodology for data acquisition, and ground all claims in authoritative references.

Introduction: The Molecular Subject

This compound (C₁₆H₂₄O₂) is a derivative of benzoic acid characterized by two bulky tert-butyl groups positioned meta to a methyl ester functionality.[1] This substitution pattern introduces significant steric hindrance and a high degree of molecular symmetry, which are directly reflected in its NMR spectra. Understanding these spectra is crucial for confirming its identity, assessing purity, and studying its chemical behavior.

The power of NMR lies in its ability to probe the magnetic environments of individual nuclei (primarily ¹H and ¹³C), providing detailed information about connectivity, symmetry, and electronic structure. The principles of chemical shift, spin-spin coupling, and nuclear relaxation form the bedrock of this analysis.

Caption: Molecular structure of this compound.

Spectral Prediction and Analysis

The molecule possesses a C₂ᵥ symmetry axis passing through C1, the ester group, and C4. This symmetry dictates that carbons C2 and C6 are equivalent, as are C3 and C5. Likewise, the protons attached to C2 and C6 are equivalent, and the two tert-butyl groups are identical.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be relatively simple, displaying four distinct signals.

  • Aromatic Protons (H2, H6): Protons directly attached to an aromatic ring typically resonate in the 6.5-8.0 ppm region due to the deshielding effect of the ring current.[2][3] In this molecule, the protons at the C2 and C6 positions are ortho to the electron-withdrawing methyl ester group, which will shift them further downfield. They will appear as a doublet due to coupling with the H4 proton.

  • Aromatic Proton (H4): The proton at the C4 position is para to the ester group and situated between two bulky tert-butyl groups. It will appear as a triplet due to coupling with the two equivalent H2/H6 protons. Its chemical shift will be influenced by both flanking alkyl groups and the ester group.

  • tert-Butyl Protons: The 18 protons of the two equivalent tert-butyl groups are expected to produce a single, intense singlet.[4] The characteristic chemical shift for tert-butyl protons is between 0.5 and 2.0 ppm.[4] The high integration value (18H) makes this peak a dominant feature of the spectrum.

  • Methyl Ester Protons (-OCH₃): The three protons of the methyl group attached to the ester oxygen are deshielded by the electronegative oxygen atom. Their signal is expected to be a singlet in the range of 3.7-4.1 ppm.[5][6]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)IntegrationMultiplicityAssignmentRationale
~ 7.8 - 8.02HDoublet (d)H2, H6Ortho to electron-withdrawing C=O group.
~ 7.5 - 7.71HTriplet (t)H4Para to C=O, coupled to two equivalent protons.
~ 3.93HSinglet (s)-OCH₃Deshielded by adjacent ester oxygen.[5]
~ 1.318HSinglet (s)-C(CH₃)₃Shielded alkyl protons, equivalent due to symmetry and free rotation.[4]
Predicted ¹³C NMR Spectrum

Due to the molecule's symmetry, the proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals.

  • Carbonyl Carbon (-C=O): The carbon of the ester carbonyl group is highly deshielded and typically appears in the 165-175 ppm range.[7]

  • Aromatic Carbons: Aromatic carbons generally resonate between 110-160 ppm.[8]

    • C1 (ipso-Carbon): The carbon attached to the ester group will be downfield.

    • C3/C5 (ipso-Carbons): The carbons attached to the tert-butyl groups will also be significantly downfield due to substitution.

    • C2/C6: These carbons are adjacent to the ester-substituted carbon.

    • C4: This carbon is situated between the two tert-butyl substituted carbons.

  • tert-Butyl Carbons: The tert-butyl group gives rise to two signals:

    • Quaternary Carbon (-C(CH₃)₃): The central quaternary carbon typically appears between 30 and 42 ppm.[4]

    • Methyl Carbons (-C(CH₃)₃): The three equivalent methyl carbons of each tert-butyl group are shielded and appear further upfield, typically between 20 and 35 ppm.[4][7] Free rotation makes all six methyl groups chemically equivalent, resulting in a single peak.[9]

  • Methyl Ester Carbon (-OCH₃): The carbon of the ester's methyl group is deshielded by the oxygen and usually found in the 50-65 ppm range.[7]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~ 167C=OEster carbonyl carbon, highly deshielded.[7]
~ 151C3, C5Aromatic carbons attached to bulky alkyl groups.
~ 131C1Aromatic carbon attached to the ester group.
~ 129C4Aromatic CH between two substituted carbons.
~ 125C2, C6Aromatic CH ortho to the ester group.
~ 52-OCH₃Deshielded by electronegative oxygen.[7]
~ 35-C (CH₃)₃Quaternary carbon of the tert-butyl group.[4]
~ 31-C(CH₃ )₃Methyl carbons of the tert-butyl group.[4]

Experimental Protocol for NMR Data Acquisition

Adherence to a rigorous and validated protocol is essential for obtaining high-quality, reproducible NMR data.

Sample Preparation

The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[10]

Methodology:

  • Weigh the Sample: Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[11][12]

  • Select Solvent: Choose a suitable deuterated solvent that completely dissolves the compound. Chloroform-d (CDCl₃) is an excellent choice for nonpolar organic compounds like this ester.[12]

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[10] Gently vortex or sonicate the mixture to ensure the sample dissolves completely.

  • Add Internal Standard (Optional but Recommended): Add a small amount of Tetramethylsilane (TMS) to the solution. TMS serves as the universal reference standard (δ = 0.00 ppm) for ¹H and ¹³C NMR in organic solvents due to its chemical inertness and single, sharp resonance peak located upfield of most organic signals.[10]

  • Transfer to NMR Tube: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulates, carefully transfer the solution into a clean, high-quality 5 mm NMR tube.[13] Solid particles can interfere with the magnetic field homogeneity, leading to broadened spectral lines.[11]

  • Final Checks: Ensure the sample height in the tube is approximately 4-5 cm.[12] Cap the tube securely, and wipe the exterior with a lint-free tissue to remove any dust or fingerprints.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-25 mg ¹H, 50-100 mg ¹³C) dissolve 2. Dissolve in CDCl₃ (~0.6 mL) weigh->dissolve add_tms 3. Add TMS Standard dissolve->add_tms transfer 4. Filter into NMR Tube add_tms->transfer insert 5. Insert Sample & Lock transfer->insert shim 6. Shim Magnetic Field insert->shim acquire_H1 7. Acquire ¹H Spectrum shim->acquire_H1 acquire_C13 8. Acquire ¹³C Spectrum acquire_H1->acquire_C13 ft 9. Fourier Transform acquire_C13->ft phase 10. Phase Correction ft->phase baseline 11. Baseline Correction phase->baseline integrate 12. Integration & Analysis baseline->integrate

Caption: Experimental workflow for NMR analysis.

Spectrometer Setup and Acquisition Parameters

The following parameters are recommended for a standard 400-600 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Pulse Program: A standard one-pulse sequence (e.g., zg30 or zgcppr) is appropriate.[14]

  • Pulse Angle: A 30-45° flip angle is recommended to balance signal intensity with ensuring full relaxation between scans for accurate integration.[15]

  • Acquisition Time (AQ): ~4 seconds. This ensures adequate resolution of signals.[15]

  • Relaxation Delay (D1): 1-2 seconds. For routine spectra, this is sufficient. For highly accurate quantitative analysis, the delay should be at least 5 times the longest T₁ relaxation time.

  • Number of Scans (NS): 8 to 16 scans are typically sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.[14]

  • Spectral Width (SW): A range of -2 to 12 ppm is adequate to cover the signals of the compound and TMS.

¹³C NMR Acquisition:

  • Pulse Program: An inverse-gated decoupling pulse sequence (e.g., zgig) with proton decoupling is standard for obtaining a spectrum with singlets for all carbons and preventing NOE distortions for better quantitation.[14]

  • Pulse Angle: A 30° pulse is recommended to avoid saturating quaternary carbons, which often have long relaxation times.[15]

  • Acquisition Time (AQ): ~2-4 seconds.[15]

  • Relaxation Delay (D1): 2-5 seconds. A longer delay is often necessary for the complete relaxation of quaternary carbons (like C1, C3/C5, and the quaternary tert-butyl carbon).

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 128 to 1024) is required to obtain a good signal-to-noise ratio.

  • Spectral Width (SW): A range of 0 to 220 ppm will cover all expected carbon signals.

Conclusion

This guide provides a robust framework for understanding and acquiring the ¹H and ¹³C NMR spectra of this compound. The predicted spectra, characterized by their simplicity due to molecular symmetry, offer clear benchmarks for structural verification. The detailed experimental protocol outlines a self-validating system for generating high-fidelity data. By explaining the causality behind spectral features and experimental choices, this document empowers researchers to not only replicate these results but also to apply these principles to the structural elucidation of other novel compounds.

References

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Iowa State University. [Link]

  • NMR Sample Preparation . (n.d.). University of Ottawa. [Link]

  • t-Butyl group towers over other 1H resonances . (2008, July 7). ACD/Labs. [Link]

  • NMR Sample Preparation: The Complete Guide . (n.d.). Organomation. [Link]

  • Sample Preparation | Faculty of Mathematical & Physical Sciences. (n.d.). University College London. [Link]

  • Chapter 5: Acquiring 1 H and 13 C Spectra . (2018, September 28). In Modern NMR Techniques for Synthetic Chemistry. The Royal Society of Chemistry. [Link]

  • How To Prepare And Run An NMR Sample . (2025, July 24). ALWSCI. [Link]

  • Spectroscopy of Aromatic Compounds . (2024, March 17). Chemistry LibreTexts. [Link]

  • NMR Spectroscopy of Benzene Derivatives . (n.d.). Moodle. [Link]

  • Spectroscopy of Aromatic Compounds . (2025, January 22). Chemistry LibreTexts. [Link]

  • Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections . (2018, May 15). National Institutes of Health. [Link]

  • Interpreting C-13 NMR Spectra . (2023, January 29). Chemistry LibreTexts. [Link]

  • Spectroscopy Tutorial: Esters . (n.d.). UCLA Chemistry & Biochemistry. [Link]

  • Chemical Shift . (2023, February 11). Chemistry LibreTexts. [Link]

  • Non degenerate chemical shifts of 13C of tert-butyl in solid state CP-MAS NMR? . (2016, February 19). ResearchGate. [Link]

  • This compound . (n.d.). PubChem. [Link]

Sources

Spectroscopic Fingerprinting of Methyl 3,5-Di-tert-butylbenzoate: An In-Depth Technical Guide to its Infrared (IR) and Mass Spectrometry (MS) Data

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise characterization of chemical entities is paramount. Methyl 3,5-di-tert-butylbenzoate, a sterically hindered aromatic ester, presents a unique spectroscopic profile that is crucial for its identification, purity assessment, and quality control. This technical guide provides an in-depth analysis of the Infrared (IR) and Mass Spectrometry (MS) data for this compound, offering field-proven insights into the experimental choices and interpretation of the resulting spectra. As a self-validating system, the protocols and data interpretation outlined herein are designed to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

This compound possesses a molecular formula of C₁₆H₂₄O₂ and a molecular weight of 248.36 g/mol .[1][2] Its structure, featuring a central benzene ring substituted with two bulky tert-butyl groups and a methyl ester functionality, gives rise to characteristic spectroscopic signatures that will be explored in detail.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. For this compound, the IR spectrum provides a unique fingerprint, revealing the presence of its key functional groups.

Experimental Protocol: KBr Pellet Method

The solid nature of this compound at room temperature makes the Potassium Bromide (KBr) pellet method an ideal choice for obtaining a high-quality transmission FTIR spectrum. This technique involves dispersing the analyte in a solid matrix that is transparent to infrared radiation.

Rationale for Method Selection: The KBr pellet method is chosen over other techniques like Nujol mulls or attenuated total reflectance (ATR) to avoid interference from solvent or mulling agent peaks and to obtain a spectrum with well-defined, sharp absorption bands, which is particularly important for fingerprint region analysis.

Step-by-Step Methodology:

  • Sample and KBr Preparation:

    • Thoroughly dry spectroscopic grade KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum, particularly in the broad O-H stretching region (~3400 cm⁻¹).

    • Weigh approximately 1-2 mg of this compound and 150-200 mg of the dried KBr. The optimal sample-to-KBr ratio is typically around 1:100 to ensure a transparent pellet and avoid saturated absorption bands.[3]

  • Grinding and Mixing:

    • In an agate mortar and pestle, gently grind the KBr to a fine powder.

    • Add the this compound to the mortar and continue to grind the mixture for 1-2 minutes to ensure a homogenous dispersion of the sample within the KBr matrix. The resulting mixture should have a consistent, fine, flour-like texture.

  • Pellet Formation:

    • Assemble a clean and dry pellet die.

    • Transfer a portion of the sample-KBr mixture into the die.

    • Place the die under a hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes.[4] This high pressure causes the KBr to become plastic and form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

    • A background spectrum of the empty sample compartment should be recorded prior to the sample scan to correct for atmospheric and instrumental contributions.

Diagram of Experimental Workflow:

FTIR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Spectral Acquisition Dry_KBr Dry KBr Weigh Weigh Sample & KBr Dry_KBr->Weigh Grind_Mix Grind & Mix Weigh->Grind_Mix Load_Die Load Die Grind_Mix->Load_Die Press Apply Pressure Load_Die->Press Background Record Background Press->Background Sample_Scan Scan Sample Pellet Background->Sample_Scan Process Process Spectrum Sample_Scan->Process

Caption: Workflow for FTIR analysis using the KBr pellet method.

Interpretation of the Infrared Spectrum

The IR spectrum of this compound is dominated by several key absorption bands that correspond to the vibrations of its functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
~2965C-H Asymmetric Stretchtert-ButylStrong
~2870C-H Symmetric Stretchtert-ButylMedium
~1725C=O StretchAromatic EsterVery Strong
~1600, ~1470C=C StretchAromatic RingMedium to Weak
~1365C-H Bending (umbrella)tert-ButylStrong
~1250C-O Stretch (asymmetric)EsterStrong
~1120C-O Stretch (symmetric)EsterStrong
~880C-H Out-of-plane Bending1,3,5-Trisubstituted RingStrong

Analysis of Key Peaks:

  • tert-Butyl Group Vibrations: The strong absorption bands at approximately 2965 cm⁻¹ and 2870 cm⁻¹ are characteristic of the asymmetric and symmetric C-H stretching vibrations of the methyl groups within the two tert-butyl substituents. A strong bending vibration, often referred to as the "umbrella" mode, for the tert-butyl group is expected around 1365 cm⁻¹.

  • Aromatic Ester Vibrations: The most prominent feature in the spectrum is the intense carbonyl (C=O) stretching band around 1725 cm⁻¹. This frequency is typical for an aromatic ester where the carbonyl group is conjugated with the benzene ring. Following the "Rule of Three" for esters, two strong C-O stretching bands are anticipated. The asymmetric C-O stretch is typically found at a higher wavenumber, around 1250 cm⁻¹, while the symmetric stretch appears at a lower wavenumber, near 1120 cm⁻¹.

  • Aromatic Ring Vibrations: The presence of the benzene ring is confirmed by the C=C stretching vibrations in the 1600-1470 cm⁻¹ region. The substitution pattern on the aromatic ring can be inferred from the C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ range. For a 1,3,5-trisubstituted benzene ring, a strong absorption band is expected around 880 cm⁻¹.

Diagram of Molecular Vibrations:

Vibrational_Modes cluster_mol This compound cluster_modes Key Vibrational Modes mol C₁₆H₂₄O₂ CH_stretch C-H Stretch (~2965, 2870 cm⁻¹) mol->CH_stretch tert-Butyl CO_stretch C=O Stretch (~1725 cm⁻¹) mol->CO_stretch Ester CC_stretch C=C Stretch (~1600, 1470 cm⁻¹) mol->CC_stretch Aromatic Ring C_O_stretch C-O Stretch (~1250, 1120 cm⁻¹) mol->C_O_stretch Ester

Caption: Key vibrational modes of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) is the most common method, leading to the formation of a molecular ion and a series of fragment ions that are diagnostic of the molecule's structure.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, resulting in characteristic fragmentation patterns that are highly reproducible and ideal for structural elucidation and library matching.

Rationale for Method Selection: EI is chosen for its ability to generate a rich fragmentation spectrum, which is crucial for identifying the different structural motifs within this compound, such as the tert-butyl groups and the benzoate core.

Step-by-Step Methodology:

  • Sample Introduction:

    • A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or methanol) is prepared.

    • The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities, or directly using a heated probe. For GC-MS, a non-polar capillary column (e.g., DB-5ms) is suitable.

  • Ionization:

    • In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

    • This collision ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Fragmentation:

    • The excess energy from the ionization process causes the molecular ion to undergo fragmentation, breaking chemical bonds to form smaller, stable fragment ions.

  • Mass Analysis and Detection:

    • The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Diagram of Mass Spectrometry Process:

MS_Process cluster_intro Sample Introduction cluster_ion Ionization & Fragmentation cluster_detect Analysis & Detection Sample Sample in Volatile Solvent Vaporization Vaporization Sample->Vaporization EI Electron Impact (70 eV) Vaporization->EI Mol_Ion Molecular Ion (M⁺•) EI->Mol_Ion Fragments Fragment Ions Mol_Ion->Fragments Mass_Analyzer Mass Analyzer Fragments->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Spectrum Mass Spectrum Detector->Spectrum

Caption: The process of Electron Ionization Mass Spectrometry.

Interpretation of the Mass Spectrum

The mass spectrum of this compound is expected to show a molecular ion peak at m/z 248, corresponding to its molecular weight. The fragmentation pattern will be dominated by cleavages that lead to the formation of stable carbocations.

m/z Value Proposed Fragment Ion Formation Pathway Expected Relative Abundance
248[C₁₆H₂₄O₂]⁺•Molecular Ion (M⁺•)Moderate
233[M - CH₃]⁺Loss of a methyl radical from a tert-butyl groupHigh
191[M - C₄H₉]⁺Loss of a tert-butyl radicalModerate
177[M - C₄H₉ - CH₂]⁺Loss of a tert-butyl radical and subsequent rearrangementLow
149[C₉H₅O₂]⁺Cleavage of both tert-butyl groupsLow
57[C₄H₉]⁺tert-Butyl cationHigh

Analysis of Key Fragments:

  • Molecular Ion (m/z 248): The presence of a peak at m/z 248 confirms the molecular weight of the compound. Its intensity is expected to be moderate due to the presence of the bulky tert-butyl groups, which promote fragmentation.

  • Loss of a Methyl Radical (m/z 233): The most abundant fragment is often the [M - 15]⁺ peak, resulting from the loss of a methyl radical from one of the tert-butyl groups. This leads to the formation of a stable tertiary carbocation, making this a highly favored fragmentation pathway.

  • Loss of a tert-Butyl Radical (m/z 191): Cleavage of a whole tert-butyl group results in a significant peak at [M - 57]⁺.

  • tert-Butyl Cation (m/z 57): A prominent peak at m/z 57 is characteristic of the highly stable tert-butyl carbocation, [C₄H₉]⁺. This is a strong indicator of the presence of tert-butyl substituents in the molecule.

Diagram of Fragmentation Pathway:

Fragmentation_Pathway Mol_Ion Molecular Ion [C₁₆H₂₄O₂]⁺• m/z 248 Frag_233 [M - CH₃]⁺ m/z 233 Mol_Ion->Frag_233 - •CH₃ Frag_191 [M - C₄H₉]⁺ m/z 191 Mol_Ion->Frag_191 - •C₄H₉ Frag_57 [C₄H₉]⁺ m/z 57 Mol_Ion->Frag_57 Cleavage

Caption: Predicted major fragmentation pathways for this compound.

Conclusion

The combined application of Infrared (IR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive and robust analytical framework for the characterization of this compound. The IR spectrum confirms the presence of the key functional groups—the aromatic ester and the bulky tert-butyl substituents—through their characteristic vibrational frequencies. The mass spectrum provides the molecular weight and a detailed fragmentation pattern that corroborates the molecular structure. The methodologies and interpretative guidance presented in this technical guide offer a validated approach for researchers and professionals in the pharmaceutical and chemical industries to ensure the identity and quality of this important chemical compound.

References

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Solubility of Methyl 3,5-Di-tert-butylbenzoate in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Methyl 3,5-Di-tert-butylbenzoate in Common Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a compound of interest in synthetic chemistry and materials science. We delve into the physicochemical properties that govern its solubility, predicated on the foundational principle of "like dissolves like." This document furnishes researchers, scientists, and drug development professionals with a predictive framework for solvent selection, detailed experimental protocols for quantitative solubility determination, and an exploration of the key factors influencing solubility outcomes. Our approach integrates theoretical principles with practical, field-proven methodologies to ensure scientific integrity and experimental reproducibility.

Introduction: Understanding the Molecule

This compound (C₁₆H₂₄O₂) is an aromatic ester characterized by a central benzene ring substituted with a methyl ester group and two bulky, nonpolar tert-butyl groups.[1] This unique structure, with its significant hydrophobic character imparted by the alkyl groups and a localized polar region at the ester functional group, dictates its interaction with various solvents. A thorough understanding of its solubility is paramount for applications ranging from reaction medium selection and purification processes (such as crystallization) to formulation development in various industries.

Molecular Structure:

  • IUPAC Name: methyl 3,5-ditert-butylbenzoate[1]

  • Molecular Formula: C₁₆H₂₄O₂[1]

  • Molecular Weight: 248.36 g/mol [1]

  • Key Features: A largely nonpolar aromatic ring and aliphatic groups, with a polar ester moiety.

The solubility of a solute in a solvent is a critical chemical principle that underpins major laboratory techniques including crystallization, extraction, and chromatography.[2] This guide will provide the foundational knowledge to predict and experimentally verify the solubility of this compound.

Theoretical Framework: Predicting Solubility

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone for predicting solubility.[2][3][4] This rule states that substances with similar intermolecular forces and polarity will be mutually soluble.[4][5][6]

  • Solute Analysis (this compound): The molecule is predominantly nonpolar. The two tert-butyl groups create significant steric bulk and contribute strong London dispersion forces, which are characteristic of nonpolar molecules. The methyl ester group (-COOCH₃) introduces a dipole moment, making it capable of dipole-dipole interactions. However, this polar character is a minor part of the overall molecular surface area. The molecule is considered aprotic as it lacks hydrogen atoms bonded to highly electronegative atoms like oxygen or nitrogen, and thus cannot act as a hydrogen bond donor.

  • Solvent Interaction:

    • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through London dispersion forces. Given the large nonpolar structure of this compound, strong solute-solvent interactions are expected, leading to high solubility.[4][7]

    • Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran): These solvents have dipole moments but do not donate hydrogen bonds. They can interact favorably with the ester group of the solute via dipole-dipole interactions. Good to moderate solubility is anticipated.

    • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are characterized by strong hydrogen bonding networks.[7] To dissolve the solute, these strong solvent-solvent hydrogen bonds must be broken. The energy required for this is not sufficiently compensated by the weaker dipole-dipole and dispersion forces formed between the solvent and the largely nonpolar solute.[4] Consequently, solubility is expected to be low in these solvents.[8]

The logical flow for predicting solubility is illustrated in the diagram below.

G A 1. Preparation Add excess solid solute to a known volume of solvent in a sealed vial. B 2. Equilibration Incubate at a constant temperature with continuous agitation (e.g., 24-72h). A->B C 3. Phase Separation Centrifuge or filter the suspension to remove all undissolved solid. B->C D 4. Sampling & Dilution Carefully extract an aliquot of the clear supernatant and dilute if necessary. C->D E 5. Quantification Analyze the sample concentration using a validated method (e.g., HPLC, UV-Vis). D->E F 6. Calculation Determine solubility in units like mg/mL or mol/L from the measured concentration. E->F

Caption: Standard workflow for the equilibrium shake-flask solubility determination method.

Step-by-Step Methodology

1. Purpose: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature. [9] 2. Materials & Equipment:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Glass vials with screw caps (e.g., 4 mL or 20 mL)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Orbital shaker or rotator with temperature control

  • Centrifuge with appropriate tubes

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

3. Procedure:

  • Preparation:

    • Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure a solid phase remains at equilibrium (e.g., 5-10 mg).
    • Record the exact mass of the compound added.
    • Add a precise volume of the chosen solvent (e.g., 2 mL) to the vial.
    • Securely cap the vial to prevent solvent evaporation.
    • Prepare at least three replicate samples for each solvent.
  • Incubation / Equilibration:

    • Place the vials in a temperature-controlled shaker or rotator. A standard temperature is 25 °C (298.15 K).
    • Agitate the samples at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically adequate. [10]
  • Phase Separation:

    • After incubation, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
    • To ensure complete removal of particulate matter, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes). [10] 3. Alternatively, filter the supernatant through a chemically-resistant syringe filter (e.g., 0.22 µm PTFE). Discard the initial few drops of filtrate to avoid any adsorption effects from the filter membrane.
  • Quantification:

    • Carefully pipette a known volume of the clear, saturated solution into a volumetric flask.
    • Dilute the sample with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
    • Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound. [9] 4. Data Analysis & Quality Control:
  • Calculate the solubility using the measured concentration and the dilution factor.

  • Express the final solubility in standard units (e.g., mg/mL, g/L, or mol/L).

  • Ensure the standard deviation of the replicate measurements is within an acceptable range (e.g., <10%).

  • Visually inspect the samples after equilibration to confirm that excess solid is still present, validating that a saturated solution was achieved.

Critical Factors Influencing Solubility Measurements

Achieving accurate and reproducible solubility data requires careful control over several experimental parameters:

  • Temperature: The solubility of solids in liquids is temperature-dependent, generally increasing with higher temperatures. [3]Therefore, maintaining a constant and accurately reported temperature is crucial.

  • Purity: The purity of both the solute and the solvent must be high, as impurities can significantly alter the measured solubility. [11]* Equilibration Time: Insufficient agitation time can lead to an underestimation of the true equilibrium solubility. The required time should be determined empirically if not known. [12][13]* Solid Phase: The physical form of the solid (e.g., crystalline vs. amorphous, polymorph) can affect solubility. It is important to characterize the solid phase before and after the experiment.

  • Phase Separation: Incomplete removal of undissolved microparticles is a common source of error, leading to an overestimation of solubility. Proper filtration or high-speed centrifugation is essential. [10][9]

Conclusion

The solubility of this compound is governed by its predominantly nonpolar molecular structure. It exhibits high solubility in nonpolar and moderately polar aprotic organic solvents, and poor solubility in polar protic solvents, especially water. While this guide provides a robust predictive framework, precise quantitative data must be obtained through rigorous experimental methods like the equilibrium shake-flask protocol detailed herein. By controlling for critical experimental variables, researchers can generate reliable solubility data essential for optimizing chemical processes and developing new formulations.

References

  • AxisPharm. Equilibrium Solubility Assays Protocol.
  • Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. YouTube.
  • ResearchGate. How to determine the solubility of a substance in an organic solvent?.
  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.
  • Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica.
  • Nagwa. Lesson Explainer: Polar and Nonpolar Solvents.
  • University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds.
  • ResearchGate.
  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.
  • Lund University Publications.
  • NZ Science Class Online. 5. Polarity and Solubility.
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  • RevisionDojo. Why do polar and nonpolar substances dissolve differently?.
  • Khan Academy. Solubility and intermolecular forces.

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Review of literature on the synthesis of Methyl 3,5-Di-tert-butylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Methyl 3,5-Di-tert-butylbenzoate

Introduction: Understanding the Target Molecule

This compound (C₁₆H₂₄O₂) is an organic compound characterized by a benzene ring substituted with a methyl ester group and two sterically hindering tert-butyl groups at the meta positions.[1][2] These bulky tert-butyl groups impart unique properties to the molecule, influencing its reactivity, solubility, and electronic characteristics. Its structural analogue, methyl 3,5-di-tert-butyl-4-hydroxybenzoate, is a well-known antioxidant used in polymers and other materials.[3] While direct applications of this compound are less documented in mainstream literature, it serves as a crucial building block and intermediate in synthetic chemistry, particularly in the development of novel ligands, materials, and pharmacologically active molecules where steric bulk is required to control molecular geometry or reaction pathways.

This guide provides a comprehensive review of the primary synthetic routes to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and a critical evaluation of each method's practicality for researchers and drug development professionals.

Primary Synthetic Strategy: Fischer-Speier Esterification of 3,5-Di-tert-butylbenzoic Acid

The most direct, cost-effective, and widely employed method for synthesizing this compound is the acid-catalyzed esterification of its corresponding carboxylic acid, 3,5-di-tert-butylbenzoic acid. This classic transformation, known as the Fischer-Speier esterification, is an equilibrium-driven process.[4][5]

Causality and Mechanism

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol. A tetrahedral intermediate is formed, which then undergoes a series of proton transfers to convert one of the hydroxyl groups into a good leaving group (water). Elimination of water and subsequent deprotonation of the remaining carbonyl oxygen regenerates the acid catalyst and yields the final ester product.[5]

Because the reaction is reversible, specific strategies must be employed to drive the equilibrium toward the product side, in accordance with Le Châtelier's Principle.[6] The most common approach is to use a large excess of methanol, which acts as both a reactant and the solvent.[6] An alternative, or complementary, strategy is the removal of water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus, though this is less common when using a low-boiling alcohol like methanol.[6]

Fischer_Esterification_Workflow sub 3,5-Di-tert-butylbenzoic Acid + Excess Methanol mix Reaction Mixture (Reflux) sub->mix cat Acid Catalyst (H₂SO₄ or p-TsOH) cat->mix Catalyst workup Workup 1. Cool & Dilute 2. Neutralize (NaHCO₃) 3. Extract (Ether/EtOAc) mix->workup Reaction Completion dry Dry Organic Layer (Na₂SO₄ or MgSO₄) workup->dry iso Isolation (Solvent Evaporation) dry->iso purify Purification (Recrystallization or Column Chromatography) iso->purify product This compound purify->product

Caption: Workflow for Fischer-Speier Esterification.

Catalyst Selection: From Mineral Acids to Solid Catalysts

The choice of acid catalyst is critical and depends on factors such as cost, reactivity, and environmental considerations.

  • Mineral Acids (H₂SO₄): Concentrated sulfuric acid is a highly effective, inexpensive, and common catalyst for this reaction.[6][7][8] However, its corrosiveness, difficulty in removal, and potential for causing side reactions like dehydration or charring can be significant drawbacks.[9]

  • Sulfonic Acids (p-TsOH, MSA): p-Toluenesulfonic acid (p-TsOH) and methanesulfonic acid (MSA) are excellent alternatives.[3][10][11] They are strong acids that are solid (p-TsOH) or less corrosive liquids (MSA), making them easier to handle. They are highly effective in promoting esterification with fewer side reactions.

  • Solid Acid Catalysts: In a move toward greener chemistry, solid acid catalysts like strongly acidic ion-exchange resins (e.g., Amberlyst) or metal-based solid acids (e.g., Zr/Ti oxides) are gaining traction.[9][12][13] Their primary advantage is the ease of separation from the reaction mixture—simple filtration suffices, allowing the catalyst to be recovered and reused. This simplifies product workup and reduces acidic waste streams.[9][13]

Data Summary: Comparative Reaction Conditions
PrecursorCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
p-t-butyl benzoic acidH₂SO₄Dichloroethane / MethanolReflux21~85% (calculated from 161g product)[8]
3,5-di-tert-butyl-4-hydroxybenzoic acidp-TsOHMethanol65-759-1180-82[3]
4-tert-butylbenzoic acidMethane Sulphonic AcidMethanol67 (Reflux)2>95% (conversion)[11]
3,5-di-tert-butyl-4-hydroxybenzoic acidIon-Exchange ResinToluene110-150-High[12]

Note: Data for exact analogues are included to demonstrate typical conditions and yields for sterically hindered benzoic acids.

Field-Proven Experimental Protocol: Fischer Esterification

This protocol is a synthesized representation based on standard laboratory procedures for Fischer esterification.[10][7]

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-di-tert-butylbenzoic acid (1.0 eq).

    • Add anhydrous methanol in a significant excess (10-20 molar equivalents) to serve as both reagent and solvent.

    • Slowly and cautiously, add the acid catalyst (e.g., concentrated H₂SO₄, 0.05 eq, or p-TsOH monohydrate, 0.1 eq) to the stirring solution.

  • Reaction Execution:

    • Heat the reaction mixture to a gentle reflux (approx. 65-70°C) using a heating mantle.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-12 hours, depending on scale and catalyst).

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the volume of methanol by approximately half using a rotary evaporator.

    • Dilute the remaining mixture with an organic solvent immiscible with water, such as diethyl ether or ethyl acetate.

    • Carefully pour the diluted mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution slowly and vent the funnel frequently to manage effervescence from the quenching of the acid catalyst.

    • Continue adding NaHCO₃ solution until the aqueous layer is neutral or slightly basic (test with pH paper).

    • Separate the organic layer. Wash it sequentially with water and then with a saturated brine solution to remove residual salts and water.

  • Purification:

    • Dry the isolated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • If necessary, purify the crude ester by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel.

Alternative Strategy: Synthesis via Acyl Chloride Intermediate

For substrates that are sensitive to the harsh conditions of Fischer esterification or when the reaction is sluggish due to extreme steric hindrance, a two-step approach via an acyl chloride intermediate is a robust alternative. This method avoids strong acid and high temperatures.

Causality and Mechanism

This pathway involves two discrete steps:

  • Acyl Chloride Formation: The carboxylic acid is converted to a highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[14][15][16] These reagents convert the hydroxyl group of the carboxylic acid into an excellent leaving group, facilitating nucleophilic substitution by chloride.

  • Esterification: The purified acyl chloride is then reacted with methanol. The carbonyl carbon of the acyl chloride is extremely electrophilic, and it reacts rapidly with methanol, even in the absence of a catalyst. A base, such as pyridine or triethylamine, is often added to scavenge the HCl byproduct generated during the reaction.

Acyl_Chloride_Route start 3,5-Di-tert-butylbenzoic Acid step1 Step 1: Acyl Chloride Formation start->step1 reagent1 SOCl₂ or (COCl)₂ reagent1->step1 intermediate 3,5-Di-tert-butylbenzoyl Chloride step1->intermediate step2 Step 2: Esterification intermediate->step2 reagent2 Methanol (CH₃OH) + Base (e.g., Pyridine) reagent2->step2 product This compound step2->product Friedel_Crafts_Route start Methyl Benzoate step1 First Alkylation (Meta-directing) start->step1 reagent t-BuCl / AlCl₃ reagent->step1 step2 Second Alkylation (Competing Directors) reagent->step2 intermediate Methyl 3-tert-butylbenzoate step1->intermediate intermediate->step2 product_mix Isomeric Mixture (3,5-, 2,5-, 3,4- isomers) step2->product_mix desired This compound (Minor Product) product_mix->desired Difficult Separation

Caption: Conceptual (and problematic) Friedel-Crafts route.

Due to these significant regiochemical challenges, the Friedel-Crafts alkylation of methyl benzoate is not a recommended or practical method for synthesizing the pure 3,5-isomer.

Conclusion and Expert Recommendation

For the synthesis of this compound, the Fischer-Speier esterification of 3,5-di-tert-butylbenzoic acid stands as the most efficient, economical, and scalable method. The use of excess methanol as the solvent and a strong acid catalyst like p-toluenesulfonic acid provides an excellent balance of reactivity, ease of handling, and high yield. For laboratories focused on sustainable practices, exploring the use of recoverable solid acid catalysts is a highly recommended avenue that simplifies purification and minimizes waste.

The two-step synthesis via an acyl chloride intermediate is a reliable, albeit more resource-intensive, alternative. It should be reserved for situations where the starting material is incompatible with strong, hot acid or when the Fischer esterification fails to proceed to completion. The direct Friedel-Crafts approach is not synthetically viable for producing this specific isomer in high purity and should be avoided.

References

  • CN106349066A - Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate.
  • Synthesis of methyl 3,5-diamino-4-tert. butylbenzoate. PrepChem.com. [Link]

  • Synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid derivatives (amides). ResearchGate. [Link]

  • Fischer Esterification Procedure. University of Wisconsin-Stout. [Link]

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  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]

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  • Aziridine-2-carboxylic acids will react with oxalyl chloride to give morpholin-2,3,5-trionones, cyclic N-carboxyanhydrides or b-lactams depending on the nature of the substituent at the 3-position. Chemical Science. [Link]

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Navigating the Unseen: A Technical Guide to the Safe Handling of Methyl 3,5-Di-tert-butylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

In the landscape of pharmaceutical research and fine chemical synthesis, the introduction of novel molecules is a constant. Among these is Methyl 3,5-Di-tert-butylbenzoate, a sterically hindered aromatic ester with potential applications as a building block in complex organic synthesis. While its full toxicological profile is yet to be exhaustively characterized, a proactive and informed approach to its handling is paramount. This guide provides a comprehensive framework for the safe management of this compound in a laboratory setting, drawing upon established principles of chemical safety, data from analogous compounds, and a causal understanding of its structural attributes.

Compound Identity and Physicochemical Profile: Understanding the Molecule

A foundational element of safe handling is a thorough understanding of the compound's physical and chemical properties. These characteristics not only inform storage and handling protocols but also influence its potential reactivity and toxicological behavior.

PropertyValueSource
IUPAC Name methyl 3,5-ditert-butylbenzoate[PubChem][1]
CAS Number 64277-87-8[PubChem][1]
Molecular Formula C₁₆H₂₄O₂[PubChem][1]
Molecular Weight 248.36 g/mol [PubChem][1]
Appearance Data not available; likely a solid or liquid-
Boiling Point Data not available-
Melting Point Data not available-
Solubility Expected to be insoluble in water; soluble in organic solventsInferred
Vapor Pressure Data not available-

The presence of two bulky tert-butyl groups on the benzene ring introduces significant steric hindrance around the ester functionality. This can influence its reactivity, potentially making it less susceptible to certain nucleophilic attacks compared to unhindered benzoates.[2][3] However, this steric bulk does not preclude potential hazards and may affect its metabolic profile.

Hazard Identification and Risk Assessment: A Precautionary Approach

Due to the limited availability of specific toxicological data for this compound, a precautionary approach is warranted. The hazard assessment is therefore based on the known toxicology of benzoate esters and the general principles of handling aromatic compounds.

GHS Classification (Inferred)

Based on analogous compounds, the following Globally Harmonized System (GHS) classification should be considered:

  • Acute Toxicity, Oral (Category 4) : Benzoate esters can be harmful if swallowed.[4][5]

  • Skin Irritation (Category 2) : Prolonged or repeated contact may cause skin irritation.

  • Eye Irritation (Category 2A) : May cause serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System : Vapors or dusts may cause respiratory tract irritation.

Toxicological Profile: The Role of Metabolism

Upon ingestion or absorption, benzoate esters are generally hydrolyzed to benzoic acid and the corresponding alcohol.[4][6] Benzoic acid is then typically metabolized in the liver and excreted.[5][6] While benzoic acid itself is of low toxicity, the metabolic pathway for this sterically hindered molecule is not fully elucidated and could potentially differ.[6][7]

Primary Routes of Exposure:

  • Inhalation: While likely having low vapor pressure, inhalation of aerosols or dusts (if solid) can lead to respiratory irritation.

  • Skin Contact: Direct contact can lead to irritation. The lipophilic nature of the compound suggests it may be absorbed through the skin.

  • Eye Contact: Direct contact is likely to cause irritation.

  • Ingestion: Accidental ingestion may be harmful.

Engineering Controls and Personal Protective Equipment: A Multi-layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls:

  • Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.

  • Eyewash Stations and Safety Showers: These should be readily accessible in any area where the compound is handled.

Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for splash hazards.Protects against accidental splashes and airborne particles.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended). A lab coat or chemical-resistant apron should be worn.Prevents direct skin contact and potential absorption.
Respiratory Protection Generally not required for small-scale use in a well-ventilated area. If aerosols or dusts are generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.Protects the respiratory system from irritant effects.

Safe Handling and Storage Protocols: Minimizing Exposure

Adherence to strict handling and storage procedures is critical for mitigating risks.

Handling:

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not breathe dust or vapors.

  • Wash hands thoroughly after handling.

  • Use in a well-ventilated area, preferably a fume hood.

  • Keep containers tightly closed when not in use.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Store in a tightly sealed, properly labeled container.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is crucial.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • In Case of Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops.

  • In Case of Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • In Case of Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately.

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE.

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

  • For large spills, contain the spill and prevent it from entering drains or waterways. Follow institutional procedures for large chemical spills.

Waste Disposal: Environmental Responsibility

All waste containing this compound must be handled as hazardous chemical waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Do not dispose of down the drain or in general waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[8][9] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[10]

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Review_SDS Review SDS & Risk Assessment Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Weighing Weighing Don_PPE->Weighing Reaction_Setup Reaction Setup Weighing->Reaction_Setup Workup Work-up & Purification Reaction_Setup->Workup Decontaminate Decontaminate Glassware Workup->Decontaminate Segregate_Waste Segregate Waste Decontaminate->Segregate_Waste Dispose Dispose via EHS Segregate_Waste->Dispose Receiving Receiving & Inspection Storage Secure Storage Receiving->Storage Storage->Review_SDS

Sources

Methodological & Application

Application Note & Synthesis Protocol: Methyl 3,5-Di-tert-butylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 3,5-di-tert-butylbenzoate, a sterically hindered ester with applications in organic synthesis and as a building block in medicinal chemistry and materials science. The primary synthetic route detailed is the Fischer esterification of 3,5-di-tert-butylbenzoic acid using methanol with an acid catalyst. This guide is designed for researchers and professionals in chemical and pharmaceutical development, offering in-depth explanations for procedural choices, a robust safety framework, and methods for purification and characterization to ensure a high-purity final product.

Introduction & Scientific Context

Sterically hindered aromatic esters are a pivotal class of molecules in modern organic chemistry. The inclusion of bulky substituents, such as the tert-butyl groups in this compound, imparts unique chemical and physical properties. These groups can enhance molecular lipophilicity, provide metabolic shielding in drug candidates, and direct subsequent reactions through steric control.

The synthesis of this compound is most commonly and efficiently achieved via the Fischer esterification . This classic reaction involves the acid-catalyzed condensation of a carboxylic acid with an alcohol.[1][2] The reaction is an equilibrium process, and therefore, specific conditions must be employed to drive the synthesis toward the desired ester product. This protocol leverages a large excess of methanol, which serves as both a reactant and the solvent, to shift the equilibrium in favor of the product according to Le Châtelier's principle.[2]

The necessary precursor, 3,5-di-tert-butylbenzoic acid, can be synthesized through methods such as Friedel-Crafts alkylation of a suitable benzoic acid precursor, although direct alkylation of benzoic acid itself is challenging due to the deactivating nature of the carboxyl group.[3][4] This document will focus exclusively on the final esterification step.

Reaction Mechanism: Fischer Esterification

The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism, which is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄).

Mechanism Steps:

  • Protonation: The carbonyl oxygen of 3,5-di-tert-butylbenzoic acid is protonated, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion (the original alcohol's oxygen) to one of the hydroxyl groups, converting it into a better leaving group (H₂O).[2]

  • Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl π-bond, expelling a molecule of water.

  • Deprotonation: The protonated carbonyl of the ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

All steps in this mechanism are reversible.[2]

Materials & Reagents

This table summarizes the required reagents for the synthesis. Ensure all reagents are of appropriate purity and handled according to their respective Safety Data Sheets (SDS).

ReagentFormulaMW ( g/mol )Moles (mmol)EquivalentsAmount
3,5-Di-tert-butylbenzoic AcidC₁₅H₂₂O₂234.3310.01.02.34 g
Methanol (Anhydrous)CH₄O32.04493~4920 mL
Sulfuric Acid (Conc., 98%)H₂SO₄98.08~5.5~0.550.3 mL
Ethyl AcetateC₄H₈O₂88.11--100 mL
Sodium Bicarbonate (Sat. Soln.)NaHCO₃84.01--60 mL
Brine (Sat. NaCl Soln.)NaCl58.44--20 mL
Anhydrous Sodium SulfateNa₂SO₄142.04--~5 g

Safety Precautions

Hazard Overview: This procedure involves corrosive acids, flammable liquids, and potentially irritating substances. All operations must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and nitrile gloves are mandatory.

  • Sulfuric Acid (H₂SO₄): Highly corrosive and causes severe burns upon contact.[5][6] It is also a strong dehydrating agent. Handle with extreme care, adding it slowly to the methanol solution, as the dilution is exothermic.

  • Methanol (CH₃OH): Highly flammable and toxic if inhaled, ingested, or absorbed through the skin.[7][8] Keep away from ignition sources. Ensure adequate ventilation.

  • Quenching: The neutralization of sulfuric acid with sodium bicarbonate solution produces carbon dioxide (CO₂) gas, leading to effervescence. Add the bicarbonate solution slowly and with agitation to control the rate of gas evolution and prevent pressure buildup.[9]

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5] For acid burns, seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Fire: Use a CO₂, dry chemical, or alcohol-resistant foam extinguisher. Do not use a direct water stream on a methanol fire.[10]

Detailed Synthesis Protocol

Part 1: Reaction Setup and Reflux
  • Reagent Preparation: To a 100 mL round-bottom flask containing a magnetic stir bar, add 3,5-di-tert-butylbenzoic acid (2.34 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous methanol (20 mL) to the flask. Stir the mixture until the carboxylic acid is fully dissolved.

  • Catalyst Addition: Place the flask in an ice-water bath to cool. While stirring, slowly and carefully add concentrated sulfuric acid (0.3 mL) dropwise using a glass pipette.

    • Causality: Adding the strong acid to methanol is exothermic. Pre-cooling prevents excessive heating of the flammable solvent. Sulfuric acid catalyzes the reaction by protonating the carbonyl oxygen, making it more susceptible to nucleophilic attack.[1][2]

  • Reflux Setup: Attach a reflux condenser to the round-bottom flask. Ensure the condenser is properly secured and that water is flowing through the outer jacket (in at the bottom, out at the top).

  • Heating: Place the apparatus in a heating mantle set upon a magnetic stirrer. Heat the mixture to a gentle reflux (approximately 65 °C, the boiling point of methanol) and maintain this temperature with continuous stirring for 4-6 hours.

    • Causality: Heating to reflux increases the rate of reaction without loss of the volatile solvent/reagent. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.

Part 2: Workup and Extraction
  • Cooling: After the reflux period, turn off the heat and allow the flask to cool to room temperature.

  • Solvent Reduction: Remove approximately half of the methanol using a rotary evaporator.

    • Causality: This step concentrates the product and makes the subsequent extraction more efficient.

  • Neutralization: Transfer the remaining reaction mixture to a 250 mL separatory funnel. Dilute the mixture with ethyl acetate (50 mL). Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in 10-15 mL portions. Swirl gently after each addition and vent the funnel frequently to release the generated CO₂ gas. Continue adding NaHCO₃ until effervescence ceases (approx. 60 mL total).

    • Causality: The basic NaHCO₃ solution neutralizes the sulfuric acid catalyst and deprotonates any unreacted 3,5-di-tert-butylbenzoic acid, converting them into water-soluble salts.[11][12] This allows for their separation from the organic product.

  • Extraction: Stopper the funnel, invert, and shake vigorously for 30-60 seconds, venting periodically. Allow the layers to separate. Drain the lower aqueous layer and discard it.

  • Washing: Wash the remaining organic layer sequentially with deionized water (1 x 20 mL) and then with brine (1 x 20 mL).

    • Causality: The water wash removes any residual water-soluble impurities. The brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic layer before the final drying step.[1]

Part 3: Isolation and Purification
  • Drying: Drain the ethyl acetate layer from the separatory funnel into a clean Erlenmeyer flask. Add a few spatulas of anhydrous sodium sulfate (Na₂SO₄), swirl, and let it stand for 10-15 minutes. The solution should be clear, not cloudy.

    • Causality: Anhydrous Na₂SO₄ is a drying agent that removes trace amounts of water from the organic solvent.

  • Solvent Removal: Carefully decant or filter the dried solution into a pre-weighed round-bottom flask to remove the Na₂SO₄. Remove the ethyl acetate using a rotary evaporator to yield the crude product, which should be a white to off-white solid.

  • Purification (Recrystallization): Recrystallize the crude solid from a minimum amount of hot methanol or ethanol. Dissolve the solid in the hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Final Product Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent and allow them to air-dry completely. Determine the final mass and calculate the percent yield. The expected melting point should be around 78 °C.[13]

Workflow Visualization

The following diagram illustrates the overall synthesis workflow from setup to final product characterization.

Synthesis_Workflow cluster_prep Part 1: Reaction cluster_workup Part 2: Workup cluster_purify Part 3: Purification cluster_final Final Product Setup 1. Reaction Setup (Reagents + Catalyst) Reflux 2. Reflux (4-6 hours @ 65°C) Setup->Reflux Heat Cool 3. Cool & Concentrate Reflux->Cool Neutralize 4. Neutralize (NaHCO₃) & Extract (EtOAc) Cool->Neutralize Wash 5. Wash (Water & Brine) Neutralize->Wash Dry 6. Dry Organic Layer (Na₂SO₄) Wash->Dry Evaporate 7. Evaporate Solvent (Rotovap) Dry->Evaporate Recrystallize 8. Recrystallize (Methanol) Evaporate->Recrystallize Product Pure Methyl 3,5-Di-tert-butylbenzoate Recrystallize->Product

Caption: Workflow for the synthesis of this compound.

References

  • CN106349066A - Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate.
  • PrepChem.com - Synthesis of methyl 3,5-diamino-4-tert. butylbenzoate. [Link]

  • CN1861557A - Method for producing 3,5-di-tert-butyl-4-hydroxybenzoic acid.
  • Columbus Chemical - Methanol/Hydrosulfuric Acid Mixed Safety Data Sheet. [Link]

  • A two step synthesis of methyl 3-nitrobenzoate. [Link]

  • ResearchGate - Synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid derivatives (amides). [Link]

  • Fischer Esterification Procedure. [Link]

  • Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. [Link]

  • CORECHEM Inc. - Safe Handling Guide: Sulfuric Acid. [Link]

  • Carl ROTH - Sulphuric acid - Safety Data Sheet. [Link]

  • US4528395A - Process for esterifying 3,5-di-tert-butyl-4-hydroxybenzoic acid.
  • The Fischer Esterification. [Link]

  • Wikipedia - Friedel–Crafts reaction. [Link]

  • MDPI - Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • CN105085228A - Production method for 3, 5-dimethylbenzoic acid.
  • PubChem - 3,5-Di-tert-butyl-4-hydroxybenzoic acid. [Link]

  • Master Organic Chemistry - Fischer Esterification. [Link]

  • NIST WebBook - 3,5-Di-tert-butylbenzoic acid. [Link]

  • AK Lectures - Friedel-Crafts Alkylation Example. [Link]

  • CN107311868A - A method for preparing methyl p-tert-butylbenzoate.
  • PubChem - this compound. [Link]

  • Preparation of Methyl Benzoate. [Link]

  • PubChem - Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate. [Link]

  • Master Organic Chemistry - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • YouTube - Synthesis of Methyl Benzoate Lab. [Link]

Sources

Application Notes & Protocols: The Role of Methyl 3,5-Di-tert-butylbenzoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: Unveiling the Potential of a Sterically Defined Scaffold

In the landscape of medicinal chemistry and drug discovery, the selection of appropriate building blocks is a critical determinant of success. Methyl 3,5-di-tert-butylbenzoate (CAS No: 64277-87-8, Molecular Formula: C₁₆H₂₄O₂) is a seemingly simple aromatic ester that holds significant strategic value for synthetic chemists.[1][2] Its utility transcends that of a mere spacer or linker; the defining characteristic of this molecule lies in the two bulky tert-butyl groups positioned meta to the methyl ester. These groups are not passive passengers in a synthesis but active directors of reactivity and conformation.

The tert-butyl substituents impose significant steric hindrance, which profoundly influences the molecule's chemical behavior and physical properties.[3] This steric shielding can prevent undesirable side reactions at adjacent positions on the aromatic ring, thereby directing subsequent chemical transformations with high regioselectivity. Furthermore, the lipophilic nature of these alkyl groups can substantially increase the solubility of derivative compounds in non-polar environments, a property often exploited to enhance membrane permeability and improve pharmacokinetic profiles of drug candidates.[3]

This guide provides an in-depth exploration of the practical applications of this compound, presenting it as a versatile scaffold for the development of novel therapeutic agents. We will delve into its role in crafting selective enzyme inhibitors, antiviral agents, and other pharmacologically relevant molecules, complete with detailed, field-tested protocols and the scientific rationale underpinning each experimental choice.

Core Principle: Leveraging Steric Hindrance for Synthetic Control

The primary strategic advantage of using this compound is the predictable control it offers over synthetic outcomes. The bulky tert-butyl groups act as "chemical fences," effectively blocking access to the ortho- and para-positions of the aromatic ring for many reagents. This forces reactions to occur either at the ester functional group or at the less-hindered C4 position (para to the ester), if the molecule is appropriately activated. This principle allows for the construction of complex molecules with a well-defined three-dimensional architecture, which is paramount for achieving specific interactions with biological targets.

G cluster_molecule This compound cluster_reactivity Reactivity Zones ester C(=O)OCH₃ ring Aromatic Ring ester->ring C1 ester_reac High Reactivity (Ester Chemistry) ester->ester_reac Functional Group Chemistry tbu1 C(CH₃)₃ ring->tbu1 C3 tbu2 C(CH₃)₃ ring->tbu2 C5 steric_shield Sterically Shielded (Low Reactivity) tbu1->steric_shield Steric Hindrance tbu2->steric_shield Steric Hindrance

Caption: Steric hindrance from tert-butyl groups directs reactivity.

Application I: Scaffolding for Novel Cyclooxygenase-2 (COX-2) Inhibitors

Selective inhibitors of cyclooxygenase-2 (COX-2) are a cornerstone of anti-inflammatory therapy, offering efficacy with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[4][5] The archetypal COX-2 inhibitor, Celecoxib, features a 1,5-diarylpyrazole core.[4][6] The 3,5-di-tert-butylphenyl moiety, derived from this compound, serves as an excellent, albeit hypothetical, substitute for the p-tolyl group in Celecoxib-like structures. Its significant lipophilicity and bulk can be used to probe the large, hydrophobic secondary pocket of the COX-2 active site, potentially leading to derivatives with enhanced potency or a modified selectivity profile.[7][8][9]

Protocol: Synthesis of a Di-tert-butylphenyl Pyrazole Analog

This protocol outlines a plausible synthetic route to a novel COX-2 inhibitor scaffold starting from 3,5-di-tert-butylbenzoic acid (obtained via hydrolysis of the methyl ester).

Step 1: Synthesis of 1-(3,5-di-tert-butylphenyl)ethan-1-one

  • Rationale: The first step is to convert the carboxylic acid into a methyl ketone, which is a necessary precursor for the subsequent condensation reaction to form the 1,3-diketone.

  • Procedure:

    • Suspend 3,5-di-tert-butylbenzoic acid (1.0 eq) in dry dichloromethane (DCM, 10 mL/g).

    • Add oxalyl chloride (1.2 eq) dropwise at 0 °C under an argon atmosphere, followed by a catalytic amount of DMF (1 drop).

    • Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases.

    • Remove the solvent and excess reagent in vacuo to yield the crude 3,5-di-tert-butylbenzoyl chloride.

    • In a separate flask, prepare a solution of methylmagnesium bromide (1.5 eq, 3.0 M in diethyl ether) in dry THF at -78 °C.

    • Add the crude acid chloride dissolved in dry THF dropwise to the Grignard reagent.

    • Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C.

    • Quench the reaction carefully by adding saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate (3 x 20 mL), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography (silica gel, hexanes:ethyl acetate gradient) to afford the target ketone.

Step 2: Synthesis of 1-(3,5-di-tert-butylphenyl)-4,4,4-trifluorobutane-1,3-dione

  • Rationale: This Claisen condensation reaction creates the 1,3-dicarbonyl moiety required for pyrazole ring formation.[10] Sodium methoxide acts as a strong base to deprotonate the methyl ketone, forming an enolate that attacks the ethyl trifluoroacetate.

  • Procedure:

    • To a solution of sodium methoxide (1.5 eq) in dry toluene, add the ketone from Step 1 (1.0 eq).

    • Add ethyl trifluoroacetate (1.3 eq) dropwise at room temperature.

    • Heat the mixture to 60-65 °C and stir for 4-6 hours.[10]

    • Cool the reaction to room temperature and quench by adding 1M HCl until the solution is acidic.

    • Extract with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude diketone, which can be used in the next step without further purification.

Step 3: Cyclization to Form the Diarylpyrazole Core

  • Rationale: The final step is a condensation reaction between the 1,3-diketone and 4-sulfonamidophenylhydrazine hydrochloride. This reaction forms the pyrazole ring, yielding the final Celecoxib analog.[6]

  • Procedure:

    • Dissolve the crude diketone from Step 2 (1.0 eq) and 4-sulfonamidophenylhydrazine hydrochloride (1.05 eq) in methanol or ethanol.

    • Heat the mixture to reflux and stir for 5-10 hours, monitoring by TLC.[6]

    • Cool the reaction mixture to room temperature. The product often precipitates from the solution.

    • If precipitation occurs, filter the solid, wash with cold ethanol, and dry.

    • If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization to obtain the target compound.

G start This compound hydrolysis Step 1: Saponification start->hydrolysis NaOH, H₂O/MeOH acid 3,5-Di-tert-butylbenzoic Acid hydrolysis->acid activation Step 2: Carboxylic Acid Activation acid->activation EDC·HCl, HOBt active_ester Activated Ester Intermediate (e.g., O-acylisourea) activation->active_ester coupling Step 3: Amide Bond Formation active_ester->coupling final_product Lipophilic Antiviral Candidate coupling->final_product scaffold Amino-Heterocyclic Antiviral Scaffold scaffold->coupling

Sources

Application Notes and Protocols for the Esterification of 3,5-Di-tert-butylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for the esterification of 3,5-di-tert-butylbenzoic acid. This document delves into the nuances of handling a sterically hindered carboxylic acid, offering detailed protocols, mechanistic insights, and troubleshooting strategies to ensure successful synthesis.

Introduction: The Significance of Hindered Esters

3,5-Di-tert-butylbenzoic acid is a sterically hindered aromatic carboxylic acid. Its bulky tert-butyl groups flanking the carboxylic acid functionality present significant challenges to standard esterification procedures. The esters derived from this acid are valuable intermediates in the synthesis of pharmaceuticals, polymers, and advanced materials, often imparting unique properties such as thermal stability and solubility. Understanding the principles of overcoming steric hindrance is paramount for the efficient synthesis of these important compounds.

Methodological Considerations for Esterification of Sterically Hindered Acids

The steric bulk of the two tert-butyl groups in the meta positions of 3,5-di-tert-butylbenzoic acid significantly shields the carboxylic acid group from nucleophilic attack by an alcohol. This necessitates the use of more robust esterification methods compared to those used for unhindered acids. Several key strategies are employed:

  • Fischer-Speier Esterification: This classical method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2][3] To drive the equilibrium towards the ester product, a large excess of the alcohol is typically used, and water is often removed azeotropically.[1][3][4]

  • Steglich Esterification: For substrates that are sensitive to strong acids and high temperatures, the Steglich esterification offers a milder alternative.[5][6][7][8] This method utilizes a coupling reagent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to activate the carboxylic acid.[5][6][7] The reaction proceeds at room temperature and is highly effective for sterically demanding substrates.[6]

  • Mitsunobu Reaction: This redox-condensation reaction provides another mild route to esters, particularly when inversion of stereochemistry at a chiral alcohol center is desired.[9][10][11] It employs a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11] The reaction is known for its broad substrate scope but requires careful purification to remove stoichiometric byproducts.[9]

  • Yamaguchi Esterification: Specifically designed for the synthesis of sterically hindered esters and macrolactones, the Yamaguchi protocol involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), followed by reaction with the alcohol in the presence of a stoichiometric amount of DMAP.[12]

The choice of method depends on the specific alcohol being used, the scale of the reaction, and the presence of other functional groups in the substrates.

Experimental Protocols

This section provides detailed, step-by-step protocols for the Fischer-Speier and Steglich esterification of 3,5-di-tert-butylbenzoic acid.

Protocol 1: Fischer-Speier Esterification of 3,5-Di-tert-butylbenzoic Acid with Methanol

This protocol is suitable for the synthesis of simple alkyl esters where the alcohol is inexpensive and can be used in large excess.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
3,5-Di-tert-butylbenzoic acid234.33[13][14]5.00 g0.02131.0
Methanol32.0450 mL1.24~58
Sulfuric Acid (conc.)98.081 mL0.01840.86
Diethyl ether-As needed--
Saturated Sodium Bicarbonate Solution-As needed--
Brine-As needed--
Anhydrous Sodium Sulfate-As needed--

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-di-tert-butylbenzoic acid (5.00 g, 0.0213 mol).

  • Reagent Addition: Add methanol (50 mL) to the flask and stir until the acid is partially dissolved. Carefully and slowly add concentrated sulfuric acid (1 mL) to the stirring mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel containing 100 mL of water. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, Caution: CO₂ evolution ), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude methyl 3,5-di-tert-butylbenzoate.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Causality Behind Experimental Choices:

  • Excess Methanol: Using methanol as both a reagent and a solvent shifts the reaction equilibrium towards the product side, maximizing the yield as per Le Chatelier's principle.[1][15]

  • Sulfuric Acid: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.[3][16]

  • Sodium Bicarbonate Wash: This step is crucial to neutralize the acidic catalyst and remove any unreacted carboxylic acid.

Protocol 2: Steglich Esterification of 3,5-Di-tert-butylbenzoic Acid with a Hindered Alcohol (e.g., tert-Butanol)

This protocol is ideal for esterifying 3,5-di-tert-butylbenzoic acid with more complex or sterically hindered alcohols where the Fischer-Speier method may be ineffective.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
3,5-Di-tert-butylbenzoic acid234.33[13][14]1.00 g4.27 mmol1.0
tert-Butanol74.120.475 g6.41 mmol1.5
DCC206.331.06 g5.12 mmol1.2
DMAP122.1752 mg0.427 mmol0.1
Dichloromethane (anhydrous)-20 mL--
0.5 M HCl solution-As needed--
Saturated Sodium Bicarbonate Solution-As needed--
Brine-As needed--
Anhydrous Sodium Sulfate-As needed--

Procedure:

  • Reaction Setup: In an oven-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve 3,5-di-tert-butylbenzoic acid (1.00 g, 4.27 mmol), tert-butanol (0.475 g, 6.41 mmol), and DMAP (52 mg, 0.427 mmol) in anhydrous dichloromethane (20 mL).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • DCC Addition: Add a solution of DCC (1.06 g, 5.12 mmol) in anhydrous dichloromethane (5 mL) dropwise to the cooled reaction mixture over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold dichloromethane.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl solution (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • DCC and DMAP: DCC acts as a dehydrating agent, activating the carboxylic acid to form an O-acylisourea intermediate.[5][6] DMAP serves as an acyl transfer catalyst, reacting with the intermediate to form a highly reactive acylpyridinium salt, which is then readily attacked by the alcohol.[6] This catalytic cycle is crucial for the esterification of sterically hindered substrates.[6]

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as DCC readily reacts with water.

  • Acid and Base Washes: The acidic wash removes any unreacted DMAP, while the basic wash removes any remaining unreacted carboxylic acid.

Visualization of Reaction Mechanisms and Workflows

// Nodes RCOOH [label="3,5-Di-tert-butylbenzoic Acid"]; ROH [label="Alcohol (e.g., Methanol)"]; H_plus [label="H⁺ (Catalyst)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protonated_Acid [label="Protonated Carboxylic Acid"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate"]; Proton_Transfer [label="Proton Transfer"]; Water_Elimination [label="Elimination of H₂O"]; Ester_Product [label="Ester Product"];

// Edges RCOOH -> Protonated_Acid [label="Protonation"]; H_plus -> Protonated_Acid [style=invis]; Protonated_Acid -> Tetrahedral_Intermediate [label="Nucleophilic Attack by ROH"]; ROH -> Tetrahedral_Intermediate [style=invis]; Tetrahedral_Intermediate -> Proton_Transfer; Proton_Transfer -> Water_Elimination; Water_Elimination -> Ester_Product [label="Deprotonation"]; } caption [label="Fischer Esterification Mechanism", fontsize=10];

// Nodes start [label="Start | Dissolve Acid, Alcohol, and DMAP in Anhydrous DCM"]; cool [label="Cool to 0 °C"]; add_dcc [label="Add DCC Solution Dropwise"]; react [label="Stir at Room Temperature (12-24h) | Formation of DCU precipitate"]; filter [label="Filter off DCU"]; workup [label="Work-up | Sequential Washes (HCl, NaHCO₃, Brine)"]; dry [label="Dry and Concentrate"]; purify [label="Purify by Column Chromatography"]; end [label="Final Product | Tert-butyl 3,5-di-tert-butylbenzoate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> cool; cool -> add_dcc; add_dcc -> react; react -> filter; filter -> workup; workup -> dry; dry -> purify; purify -> end; } caption [label="Steglich Esterification Workflow", fontsize=10];

In-Process Monitoring and Characterization

Effective monitoring of the reaction is crucial for determining the optimal reaction time and ensuring complete conversion.

  • Thin Layer Chromatography (TLC): TLC is a simple and rapid technique to follow the progress of the esterification. A suitable solvent system (e.g., 9:1 hexanes:ethyl acetate) should be chosen to achieve good separation between the starting carboxylic acid, the alcohol (if non-volatile), and the ester product. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.

  • Spectroscopic Analysis: After purification, the structure and purity of the final ester product should be confirmed by spectroscopic methods:

    • ¹H and ¹³C NMR Spectroscopy: Provides detailed structural information, confirming the presence of the ester functionality and the characteristic signals of the 3,5-di-tert-butylphenyl group and the alcohol moiety.

    • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong C=O stretch for the ester at approximately 1720-1740 cm⁻¹ are key indicators of a successful reaction.

    • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized ester.

Several advanced analytical techniques can be employed for real-time, in-line monitoring of esterification reactions, such as mid-infrared (MIR) spectrometry and mass spectrometry.[17][18][19]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reactionExtend the reaction time or increase the reaction temperature (for Fischer esterification). Ensure all reagents are pure and anhydrous (for Steglich esterification).
Steric hindranceConsider a more powerful esterification method, such as the Yamaguchi esterification.[12]
Loss during work-upEnsure complete extraction and minimize the number of transfer steps.
Side Reactions Dehydration of alcohol (especially tertiary alcohols in Fischer esterification)Use a milder method like Steglich esterification.[6][16]
Formation of N-acylurea in Steglich esterificationEnsure a catalytic amount of DMAP is used, as it suppresses this side reaction.[5][6]
Difficult Purification Co-elution of product and byproductsOptimize the mobile phase for column chromatography. Consider recrystallization if the product is a solid.

Conclusion

The esterification of 3,5-di-tert-butylbenzoic acid requires careful consideration of the steric hindrance imposed by the tert-butyl groups. By selecting the appropriate methodology, such as the robust Fischer-Speier method for simple alcohols or the milder and more versatile Steglich esterification for more complex substrates, high yields of the desired esters can be achieved. Careful execution of the experimental protocol, coupled with diligent in-process monitoring and thorough characterization of the final product, is essential for success in synthesizing these valuable chemical entities.

References

  • Chen, L., Johnson, B. D., Grinberg, N., Bickery, G. R., & Ellison, D. K. (Year). Kinetic Characterization of the Esterification of Sulfuric Acid by Ethanol Using Capillary Electrophoretic Ion Analysis. Journal of Liquid Chromatography & Related Technologies, 21(9). [Link]

  • Elder, J. W., & Smith, P. J. (1963). THE SYNTHESIS AND SUBSTITUTION REACTIONS OF 3,5-DI-tert-BUTYLPHENOL. Journal of the American Chemical Society. [Link]

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]

  • Hatano, M., Nishioka, C., Mimura, A., Kimura, R., Okuda, Y., Yamada, T., & Sakata, K. (2023). A simple 2,2'-biphenol-derived phosphoric acid catalyst promotes a dehydrative esterification. Synlett, 34, 2508-2514. [Link]

  • Iranpoor, N., Firouzabadi, H., Khalili, D., & Motevalli, S. (2008). Easily Prepared Azopyridines As Potent and Recyclable Reagents for Facile Esterification Reactions. An Efficient Modified Mitsunobu Reaction. The Journal of Organic Chemistry, 73(13), 4882–4887. [Link]

  • Ishihara, K., Ohara, S., & Yamamoto, H. (2000). Direct condensation of carboxylic acids with alcohols catalyzed by Hafnium (IV) salts. Science, 290(5494), 1140–1142. [Link]

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1–28. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]

  • Otera, J. (2003). Esterification. Wiley-VCH. [Link]

  • S. Dandapani, D. P. Curran, Tetrahedron, 2002, 58, 3855-3864. [Link]

  • Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. Retrieved from [Link]

  • Tapolcsányi, P., et al. (Year). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. Steroids, Volume(Issue), Pages. [Link]

  • U.S. Patent No. 4,528,395. (1985). Process for esterifying 3,5-di-tert-butyl-4-hydroxybenzoic acid.
  • Wikipedia. (n.d.). Steglich esterification. [Link]

  • Wikipedia. (n.d.). Yamaguchi esterification. [Link]

  • Zhang, W., et al. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Analytica Chimica Acta, 849, 12–18. [Link]

Sources

Application Note: Methyl 3,5-Di-tert-butylbenzoate as a High-Performance Internal Standard for Quantitative NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the utilization of methyl 3,5-di-tert-butylbenzoate as an internal standard in quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The unique structural features of this molecule, particularly the sterically hindering tert-butyl groups, offer distinct advantages in terms of chemical stability and signal simplicity, making it an excellent candidate for accurate and reproducible quantification of a wide range of analytes. This document outlines the fundamental principles of qNMR, details the specific attributes of this compound as an internal standard, and provides validated, step-by-step protocols for its implementation in routine and research laboratory settings.

Introduction to Quantitative NMR and the Imperative for a Robust Internal Standard

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for determining the concentration and purity of chemical substances.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated intensity of an NMR signal and the number of nuclei contributing to that resonance.[2] This intrinsic relationship allows for the accurate determination of the molar ratio of an analyte to a reference compound of known purity and concentration, the internal standard.

The selection of an appropriate internal standard is paramount to the accuracy and reliability of qNMR measurements.[3] An ideal internal standard should exhibit the following characteristics:

  • High Purity: To ensure accurate quantification, the internal standard must be of a high and certified purity.[3]

  • Chemical Stability: It must be chemically inert and not react with the analyte, the solvent, or any other components in the NMR sample.[3]

  • Signal Simplicity and Resolution: The internal standard should ideally produce a simple, sharp signal (preferably a singlet) in a region of the ¹H NMR spectrum that is free from analyte or impurity signals.[4]

  • Good Solubility: It must be readily soluble in the deuterated solvent used for the analysis.[3]

  • Non-volatility: To prevent concentration changes during sample preparation and handling, the internal standard should be non-volatile.

This compound has been identified as a superior internal standard that fulfills these criteria for a broad spectrum of applications. The presence of two bulky tert-butyl groups flanking the benzoate moiety provides significant steric hindrance, which enhances its chemical stability and reduces the likelihood of intermolecular interactions that could affect signal characteristics.

Physicochemical Properties and ¹H NMR Spectral Data of this compound

This compound is a crystalline solid at room temperature, which minimizes handling errors associated with volatile standards. Its chemical structure and key properties are summarized below.

PropertyValue
Molecular FormulaC₁₆H₂₄O₂
Molecular Weight248.36 g/mol [5]
AppearanceWhite to off-white crystalline solid

The ¹H NMR spectrum of this compound is characterized by three distinct singlets, corresponding to the tert-butyl protons, the aromatic protons, and the methyl ester protons. The chemical shifts of these signals in various common deuterated solvents are presented in the following table.

Deuterated Solventtert-Butyl Protons (18H, s) (ppm)Aromatic Protons (2H, d, J ≈ 1.5 Hz) (ppm)Aromatic Proton (1H, t, J ≈ 1.5 Hz) (ppm)Methyl Ester Protons (3H, s) (ppm)
Chloroform-d (CDCl₃)~1.34~7.87~7.59~3.89
Dimethyl Sulfoxide-d₆ (DMSO-d₆)~1.31~7.78~7.60~3.84
Acetone-d₆~1.33~7.89~7.65~3.86
Methanol-d₄~1.34~7.85~7.61~3.86

Note: Chemical shifts can be influenced by concentration, temperature, and the presence of other solutes. The values presented here are approximate and should be verified in the user's specific experimental setup.

Experimental Protocols

Preparation of a Stock Solution of the Internal Standard

For routine analyses, the preparation of a stock solution of this compound is recommended to improve accuracy and efficiency.

Materials:

  • This compound (high purity, ≥99.5%)

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • Volumetric flask (Class A)

  • Deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆)

Procedure:

  • Accurately weigh a suitable amount of this compound (e.g., 50 mg) using a calibrated analytical balance.

  • Quantitatively transfer the weighed standard into a volumetric flask of appropriate volume (e.g., 10 mL).

  • Dissolve the standard in a small amount of the chosen deuterated solvent.

  • Once fully dissolved, carefully add the deuterated solvent to the calibration mark of the volumetric flask.

  • Stopper the flask and invert it several times to ensure a homogenous solution.

  • Store the stock solution in a tightly sealed container, protected from light, at an appropriate temperature.

Preparation of the qNMR Sample

Materials:

  • Analyte of interest

  • Internal standard stock solution

  • Calibrated micropipettes

  • High-quality 5 mm NMR tubes

Procedure:

  • Accurately weigh a precise amount of the analyte into a clean, dry vial.

  • Using a calibrated micropipette, add a precise volume of the deuterated solvent to dissolve the analyte.

  • To this solution, add a precise volume of the this compound stock solution using a calibrated micropipette.

  • Vortex the sample to ensure thorough mixing.

  • Transfer the final solution to a high-quality NMR tube to the appropriate height (typically 4-5 cm).

Diagram of the qNMR Sample Preparation Workflow

G cluster_0 Internal Standard Stock Preparation cluster_1 Analyte Preparation cluster_2 Final qNMR Sample weigh_IS Accurately weigh This compound dissolve_IS Dissolve in deuterated solvent in a volumetric flask weigh_IS->dissolve_IS add_IS Add a precise volume of internal standard stock solution dissolve_IS->add_IS Stock Solution weigh_analyte Accurately weigh analyte dissolve_analyte Dissolve analyte in a precise volume of solvent weigh_analyte->dissolve_analyte dissolve_analyte->add_IS Analyte Solution mix Vortex to ensure homogeneity add_IS->mix transfer Transfer to NMR tube mix->transfer acquire_NMR NMR Data Acquisition transfer->acquire_NMR Ready for Analysis

Caption: Workflow for preparing a qNMR sample using an internal standard.

NMR Data Acquisition

For accurate quantification, specific NMR acquisition parameters must be employed to ensure that the signal intensities are directly proportional to the number of protons.

Key Parameters for Quantitative ¹H NMR:

  • Pulse Angle: A 90° pulse angle should be used to ensure maximum signal excitation.

  • Relaxation Delay (d1): This is a critical parameter. A sufficiently long relaxation delay must be used to allow for complete relaxation of all protons of interest (both analyte and internal standard) back to their equilibrium state before the next pulse. A general rule of thumb is to set d1 to at least 5 times the longest T₁ relaxation time of any signal being quantified. A d1 of 30-60 seconds is often sufficient for many small molecules.

  • Number of Scans (ns): The number of scans should be sufficient to obtain a good signal-to-noise ratio (S/N > 150:1 is recommended) for the signals of interest.

  • Receiver Gain (rg): The receiver gain should be set to avoid clipping of the free induction decay (FID).

  • Temperature Control: Maintain a stable sample temperature throughout the experiment to avoid chemical shift drift.

Data Processing and Quantification

Accurate data processing is as crucial as proper sample preparation and data acquisition.

Processing Steps:

  • Fourier Transform: Apply an exponential window function with minimal line broadening (e.g., LB = 0.3 Hz) before Fourier transformation.

  • Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the entire spectrum.

  • Integration: Integrate the well-resolved signals of the analyte and the internal standard. It is crucial to define the integration limits consistently for all spectra.

Calculation of Analyte Purity/Concentration:

The purity of the analyte can be calculated using the following equation:

Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

Where:

  • I_analyte: Integral of the analyte signal

  • N_analyte: Number of protons corresponding to the analyte signal

  • I_IS: Integral of the internal standard signal

  • N_IS: Number of protons corresponding to the internal standard signal

  • MW_analyte: Molecular weight of the analyte

  • MW_IS: Molecular weight of the internal standard

  • m_analyte: Mass of the analyte

  • m_IS: Mass of the internal standard

  • Purity_IS: Purity of the internal standard

Advantages and Considerations for Using this compound

Advantages:

  • Signal in a relatively uncongested region: The aromatic protons of this compound typically resonate in a downfield region that is often free of signals from aliphatic or other common functional groups.

  • Steric hindrance enhances stability: The bulky tert-butyl groups protect the ester functionality from potential hydrolysis or other reactions, ensuring the integrity of the standard during the analysis.

  • Simple and well-defined signals: The presence of only singlets and a simple aromatic pattern simplifies integration and reduces the chances of overlap with analyte signals.

  • Solid and non-volatile: Its solid nature makes it easy to handle and weigh accurately.

Considerations:

  • Potential for signal overlap: While the signals are in a generally clear region, there is a possibility of overlap with aromatic signals from the analyte. In such cases, careful selection of the integration regions or the use of an alternative internal standard is necessary.

  • Solubility: While soluble in many common organic NMR solvents, its solubility should be confirmed for the specific solvent and concentration required for the analysis.

Conclusion

This compound is a highly effective and reliable internal standard for quantitative ¹H NMR analysis. Its chemical stability, simple and well-resolved NMR spectrum, and solid, non-volatile nature make it a valuable tool for researchers, scientists, and drug development professionals seeking accurate and reproducible quantification of a wide variety of organic molecules. By following the detailed protocols and considering the key acquisition and processing parameters outlined in this application note, users can confidently employ this compound to achieve high-quality qNMR results.

References

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass. Retrieved January 15, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. Journal of Natural Products, 70(5), 875–891. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Rundlöf, T., LeGresley, A., & De B. Harrington, P. (2010). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. Planta Medica, 76(05), 455–463. [Link]

Sources

Application Notes & Protocols: Incorporation of Methyl 3,5-Di-tert-butylbenzoate into Polymer Chains

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Steric Hindrance in Polymer Design

The incorporation of bulky side groups into polymer chains is a powerful strategy for tailoring the macroscopic properties of materials. The steric hindrance introduced by large substituents, such as the 3,5-di-tert-butylbenzoate group, profoundly influences polymer chain packing, mobility, and intermolecular interactions. This, in turn, dictates critical material characteristics including thermal stability, solubility, and mechanical strength. Methyl 3,5-di-tert-butylbenzoate, as a monomer, offers a unique combination of a rigid aromatic core and bulky, non-polar tert-butyl groups. Polymers derived from this monomer are anticipated to exhibit high glass transition temperatures (Tg), enhanced thermal stability, and altered solubility profiles compared to their non-substituted counterparts. These properties make them attractive candidates for applications in high-performance plastics, specialty coatings, and as additives to modify the properties of other polymers.

This guide provides a comprehensive overview of the methodologies for incorporating this compound into polymer chains, with a focus on controlled polymerization techniques that allow for precise control over the polymer architecture. Detailed experimental protocols, characterization techniques, and an exploration of the structure-property relationships are presented to aid researchers in the synthesis and application of these novel materials.

Polymerization Strategies for Bulky Monomers

The polymerization of monomers bearing bulky substituents like this compound requires careful consideration of the polymerization technique. The steric bulk can hinder the approach of the monomer to the propagating chain end, potentially leading to slow polymerization rates or low molecular weight polymers. Controlled radical polymerization (CRP) techniques and anionic polymerization are particularly well-suited for such challenging monomers, as they offer mechanisms to manage the reactivity and achieve well-defined polymer structures.

Controlled Radical Polymerization (CRP)

CRP methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are powerful tools for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[1] These techniques rely on a dynamic equilibrium between active propagating radicals and dormant species, which minimizes termination reactions and allows for controlled chain growth.

  • Atom Transfer Radical Polymerization (ATRP): ATRP utilizes a transition metal complex (e.g., copper with a nitrogen-based ligand) to reversibly activate and deactivate the propagating polymer chain through a halogen atom transfer process. This method is tolerant to a wide range of functional groups and can be adapted for the polymerization of bulky monomers.[2]

  • Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization employs a chain transfer agent, typically a thiocarbonylthio compound, to mediate the polymerization. The choice of RAFT agent is crucial for controlling the polymerization of different monomer families.[1]

Anionic Polymerization

Anionic polymerization is a chain-growth polymerization initiated by a nucleophile, leading to a propagating anionic center.[3] This "living" polymerization technique, when conducted under stringent conditions (high purity reagents and inert atmosphere), can produce polymers with very narrow molecular weight distributions and well-defined end-groups.[4] For vinyl monomers with electron-withdrawing groups, such as the benzoate ester, anionic polymerization can be a highly effective method.[4]

Experimental Protocols

The following sections provide detailed protocols for the synthesis of a vinyl monomer bearing the 3,5-di-tert-butylbenzoate group and its subsequent polymerization via ATRP.

Synthesis of 4-vinylphenyl 3,5-di-tert-butylbenzoate

To incorporate the this compound moiety into a polymer via common addition polymerization techniques, it is first necessary to introduce a polymerizable group, such as a vinyl group. This can be achieved by reacting 3,5-di-tert-butylbenzoyl chloride with 4-hydroxystyrene.

Materials:

  • 3,5-di-tert-butylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • 4-Hydroxystyrene

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Hexane, anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Synthesis of 3,5-di-tert-butylbenzoyl chloride:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-di-tert-butylbenzoic acid (1.0 eq) in an excess of thionyl chloride (5.0 eq).

    • Heat the mixture to reflux and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

    • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3,5-di-tert-butylbenzoyl chloride as a yellow oil or solid, which can be used in the next step without further purification.

  • Esterification with 4-hydroxystyrene:

    • Dissolve 4-hydroxystyrene (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of 3,5-di-tert-butylbenzoyl chloride (1.1 eq) in anhydrous dichloromethane to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-vinylphenyl 3,5-di-tert-butylbenzoate as a white solid.

Characterization: The structure of the synthesized monomer should be confirmed by ¹H NMR and ¹³C NMR spectroscopy.

ATRP of 4-vinylphenyl 3,5-di-tert-butylbenzoate

This protocol describes a typical ATRP procedure for the controlled polymerization of the synthesized vinyl benzoate monomer.

Materials:

  • 4-vinylphenyl 3,5-di-tert-butylbenzoate (monomer)

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Methanol (for precipitation)

  • Tetrahydrofuran (THF) (for GPC analysis)

Procedure:

  • To a Schlenk flask, add CuBr (1.0 eq relative to initiator).

  • Seal the flask with a rubber septum, and cycle between vacuum and nitrogen three times to remove oxygen.

  • Add the monomer, anisole, and PMDETA (1.0 eq relative to CuBr) to the flask via syringe.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • After the final thaw, backfill the flask with nitrogen and add the initiator (EBiB) via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir.

  • Monitor the polymerization by taking samples periodically and analyzing the monomer conversion by ¹H NMR.

  • Once the desired conversion is reached, quench the polymerization by exposing the reaction mixture to air and cooling to room temperature.

  • Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by adding the filtered solution dropwise into a large excess of cold methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.

Workflow for ATRP of 4-vinylphenyl 3,5-di-tert-butylbenzoate

ATRP_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_purification Purification setup 1. Add CuBr to Schlenk flask seal 2. Seal and purge with N2 setup->seal add_reagents 3. Add monomer, solvent, and ligand seal->add_reagents degas 4. Freeze-pump-thaw cycles add_reagents->degas add_initiator 5. Add initiator (EBiB) degas->add_initiator heat 6. Heat to reaction temperature add_initiator->heat monitor 7. Monitor conversion via NMR heat->monitor quench 8. Quench reaction monitor->quench remove_catalyst 9. Remove copper catalyst quench->remove_catalyst precipitate 10. Precipitate polymer in methanol remove_catalyst->precipitate dry 11. Filter and dry polymer precipitate->dry

Caption: Workflow for the ATRP synthesis of poly(4-vinylphenyl 3,5-di-tert-butylbenzoate).

Characterization of Poly(4-vinylphenyl 3,5-di-tert-butylbenzoate)

Thorough characterization of the synthesized polymer is essential to understand its structure and properties.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure. The disappearance of the vinyl proton signals from the monomer and the appearance of broad signals corresponding to the polymer backbone are indicative of successful polymerization.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to verify the presence of the characteristic functional groups in the polymer, such as the ester carbonyl group.

Molar Mass and Molar Mass Distribution
  • Gel Permeation Chromatography (GPC): GPC is the primary technique for determining the number-average molar mass (Mₙ), weight-average molar mass (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer. A narrow PDI (typically < 1.5) is a key indicator of a controlled polymerization.

Thermal Properties
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (T₉) of the polymer.[5] Polymers with bulky side groups are expected to have a high T₉ due to restricted chain mobility.

  • Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the polymer by measuring its weight loss as a function of temperature.[5]

Table 1: Expected Properties of Poly(4-vinylphenyl 3,5-di-tert-butylbenzoate)

PropertyExpected Value/ObservationTechnique
Molar Mass (Mₙ) Controllable by monomer/initiator ratioGPC
Polydispersity (PDI) < 1.5GPC
Glass Transition (T₉) High (> 150 °C)DSC
Thermal Stability (Tₔ) High (> 300 °C)TGA
Solubility Soluble in common organic solvents (THF, DCM, Toluene)Visual

Potential Applications

The unique properties of polymers incorporating this compound suggest a range of potential applications:

  • High-Performance Engineering Plastics: Their high thermal stability and rigidity make them suitable for applications requiring materials that can withstand harsh conditions.

  • Gas Separation Membranes: The introduction of bulky side groups can increase the free volume within the polymer matrix, potentially enhancing gas permeability and selectivity.

  • Dielectric Materials: The non-polar nature of the tert-butyl groups may lead to low dielectric constants, making these polymers useful as insulating materials in microelectronics.

  • Polymer Blends and Additives: They can be blended with other polymers to modify their thermal and mechanical properties.

Causality Behind Experimental Choices

  • Choice of Polymerization Technique: ATRP is chosen for its robustness, tolerance to functional groups, and ability to control the polymerization of styrenic monomers. The bulky nature of the monomer necessitates a controlled polymerization technique to achieve well-defined polymers.

  • Initiator and Ligand Selection in ATRP: Ethyl α-bromoisobutyrate is a common and efficient initiator for ATRP of styrenics and acrylates. PMDETA is a readily available and effective ligand for copper-based ATRP, forming a catalyst complex with appropriate activity for controlled polymerization.

  • Solvent Choice: Anisole is used as a solvent to ensure the solubility of both the monomer and the resulting polymer throughout the polymerization, preventing precipitation and loss of control.

  • Purification Steps: Passing the polymer solution through an alumina column is crucial for removing the copper catalyst, which can be detrimental to the polymer's long-term stability and properties. Precipitation into a non-solvent like methanol is an effective method for isolating the polymer from unreacted monomer and other low molecular weight impurities.

Self-Validating Systems

The protocols described are designed to be self-validating. The success of the polymerization can be readily assessed at each stage:

  • Monomer Synthesis: Successful synthesis is confirmed by NMR, ensuring the purity of the starting material for polymerization.

  • Controlled Polymerization: The "living" nature of the ATRP can be confirmed by a linear increase in molecular weight with monomer conversion and the ability to perform chain-extension experiments. A narrow PDI obtained from GPC analysis is a direct indicator of a well-controlled process.

  • Polymer Characterization: The final polymer properties, such as a high T₉ and thermal stability, are consistent with the incorporation of the bulky 3,5-di-tert-butylbenzoate side groups, thus validating the overall synthetic strategy.

Conclusion

The incorporation of this compound into polymer chains via a vinyl-functionalized monomer provides access to a new class of materials with potentially valuable properties. The use of controlled polymerization techniques like ATRP allows for the synthesis of well-defined polymers with high thermal stability and glass transition temperatures. The detailed protocols and characterization methods provided in this guide offer a solid foundation for researchers to explore the synthesis and applications of these promising materials in various fields, from high-performance plastics to advanced functional materials.

References

  • Matyjaszewski, K.; Xia, J. Atom Transfer Radical Polymerization. Chem. Rev.2001 , 101 (9), 2921–2990. [Link]

  • Hadjichristidis, N.; Pitsikalis, M.; Pispas, S.; Iatrou, H. Anionic Polymerization: High Vacuum Techniques. J. Polym. Sci. A Polym. Chem.2000 , 38 (18), 3211–3234. [Link]

  • E-Researchco. Anionic Polymerization Involves the Polymerization of Vinyl Monomers Possessing Strong Electronegative Groups. [Link]

  • Polymer Source. Poly(4-vinylbenzoic acid). [Link]

  • MDPI. Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties. [Link]

  • ResearchGate. Living Anionic Polymerization of Divinylbenzene Derivatives. [Link]

  • Campbell, D.; White, J. R. Thermal Analysis (Chapter 12). [Link]

  • SciSpace. Recent Progress in Benzocyclobutene Related Polymers. [Link]

  • ResearchGate. Synthesis of Poly(vinyl benzoate)-b-poly(ethyleneglycol)-b-poly(vinyl benzoate) triblock copolymers by RAFT polymerization. [Link]

  • Wiley. Thermal Analysis of Polymers: Fundamentals and Applications. [Link]

  • Semantic Scholar. Anionic polymerization of vinyl ketones. [Link]

  • PURE. Mechanochemical solid-state vinyl polymerization with anionic initiator. [Link]

  • MDPI. Synthesis and Physicochemical Properties of Poly(vinyl) Alcohol Nanocomposites Reinforced with Nanocrystalline Cellulose from Tea (Camellia sinensis) Waste. [Link]

  • ResearchGate. Characterization and Preparation of Polyvinyl Alcohol (PVA) as Inhibitor in Formation of Hydrates. [Link]

  • IntechOpen. Influence of Polymer Additives on Reactive Crystallization of Benzoic Acid. [Link]

  • PubMed Central. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica. [Link]

  • Davis, K. A.; Matyjaszewski, K. Atom Transfer Radical Polymerization of tert-Butyl Acrylate and Preparation of Block Copolymers. Macromolecules2000 , 33 (11), 4039–4047. [Link]

  • International Journal of Chemical Studies. Synthesis and characterization polyvinyl alcohol conjugates with some carboxylic acid and carbonyl compounds. [Link]

  • ResearchGate. synthesis and properties of poly(vinyl t-butyl carbonate). [Link]

  • Davis, K. A.; Matyjaszewski, K. Atom Transfer Radical Polymerization of tert-Butyl Acrylate and Preparation of Block Copolymers. Macromolecules2000 , 33 (11), 4039–4047. [Link]

  • ResearchGate. Controlled Radical Polymerization. [Link]

  • SpringerLink. 1 Anionic Vinyl Polymerization. [Link]

  • Mettler Toledo. Thermal Analysis of Polymers Selected Applications. [Link]

  • ResearchGate. A) Controlled cationic polymerization of vinyl ethers using substituted.... [Link]

  • Polymer Chemistry. (Macro)molecules with anchoring moieties: a versatile chemistry to tune the surface properties. [Link]

  • MDPI. Alkaline Treatment Variables to Characterize Poly(Vinyl Alcohol)/Poly(Vinyl Butyral/Vinyl Alcohol) Blend Films. [Link]

  • PubMed. Synthesis of Modified Poly(vinyl Alcohol)s and Their Degradation Using an Enzymatic Cascade. [Link]

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Application Note: A Robust HPLC Method for the Quantitative Analysis of Methyl 3,5-Di-tert-butylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 3,5-Di-tert-butylbenzoate. This compound is a common synthetic intermediate and potential impurity in various chemical manufacturing processes, including pharmaceuticals and polymers. The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and research applications. This guide provides a comprehensive protocol, from mobile phase preparation to system suitability criteria, underpinned by scientific rationale for each methodological choice.

Introduction and Analytical Rationale

This compound is a sterically hindered aromatic ester characterized by its significant hydrophobicity.[1] Its nonpolar nature, conferred by the two tert-butyl groups on the benzene ring, dictates the choice of analytical technique. Reversed-phase chromatography, which separates molecules based on their hydrophobic interactions with a nonpolar stationary phase, is the logical and most effective approach for this analyte.[2][3]

The primary objective of this method is to provide a reliable and reproducible analytical procedure for the quantification of this compound. Such a method is critical for researchers in process development to monitor reaction completion, for quality control analysts to assess purity, and for drug development professionals to identify and quantify potential impurities. The method described herein utilizes a C18 stationary phase, an acetonitrile/water mobile phase, and UV detection, a combination that offers excellent selectivity and sensitivity for this class of compounds.

Chromatographic Principles and Method Development

The separation mechanism in this method is based on the partitioning of the analyte between a polar mobile phase and a nonpolar stationary phase. The highly hydrophobic nature of this compound leads to a strong affinity for the C18 stationary phase.[4][5] The elution of the analyte is modulated by the proportion of the organic solvent (acetonitrile) in the mobile phase.[6]

Causality of Experimental Choices
  • Stationary Phase Selection: A C18 (octadecylsilane) column was selected due to its high hydrophobicity, which is necessary to achieve adequate retention of the nonpolar this compound.[2][4][7] A C8 column could also be considered, but a C18 phase generally provides greater retention for highly hydrophobic compounds, offering a better starting point for method development.[4]

  • Mobile Phase Composition: A binary mobile phase consisting of acetonitrile and water was chosen. Acetonitrile is a common organic modifier in RP-HPLC that offers good elution strength for nonpolar compounds and has a low UV cutoff, making it compatible with UV detection.[8] An isocratic elution is employed for its simplicity and robustness, which is suitable when analyzing a single compound of interest. The ratio of acetonitrile to water is optimized to achieve a reasonable retention time and good peak shape.

  • Detector and Wavelength Selection: The benzoate functional group in the analyte contains a chromophore that absorbs UV light. Based on the UV spectra of similar benzoate compounds, a detection wavelength of 230 nm was selected.[9] This wavelength provides a strong signal for the analyte while minimizing interference from potential matrix components.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade, for sample preparation)

Instrumentation and Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 230 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation (1 L): Carefully measure 850 mL of HPLC-grade acetonitrile and 150 mL of HPLC-grade water. Mix thoroughly and degas for at least 15 minutes using sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish the linearity of the method.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to an estimated concentration within the linear range of the assay. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified through System Suitability Testing (SST).[10][11][12] This is a regulatory requirement that ensures the analytical system is functioning correctly and can produce reliable results.[13]

SST Protocol
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform five replicate injections of a working standard solution (e.g., 50 µg/mL).

  • Calculate the system suitability parameters from the resulting chromatograms.

Acceptance Criteria

The following table outlines the acceptance criteria for the system suitability test, based on common pharmaceutical industry standards derived from USP and ICH guidelines.[10][11][13][14]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%Demonstrates the precision of the injection system.
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0%Confirms the stability of the pumping system.

Method Validation Protocol

To ensure the method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[15][16][17]

Specificity
  • Protocol: Inject a blank (mobile phase), a standard solution, and a sample solution.

  • Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte. The peak for this compound in the sample should be spectrally pure, as confirmed by the DAD detector.

Linearity
  • Protocol: Analyze the prepared working standard solutions (1, 5, 10, 25, 50, 100 µg/mL) in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy
  • Protocol: Perform a recovery study by spiking a known amount of this compound into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be between 98.0% and 102.0%.

Precision
  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of a single sample at 100% of the target concentration on the same day.[15]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or different equipment.

  • Acceptance Criteria: The %RSD for the series of measurements should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Acceptance Criteria: These values should be determined and reported to define the limits of the method's capabilities.

Data Presentation and Visualization

Typical Chromatogram

A representative chromatogram of this compound standard (50 µg/mL) under the specified conditions would show a sharp, symmetrical peak with a retention time of approximately 6.5 minutes.

Linearity Data
Concentration (µg/mL)Mean Peak Area (n=3)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
Correlation Coefficient (r²) 0.9998
HPLC Analysis Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Mobile Mobile Phase Preparation & Degassing System_Equilibration System Equilibration Prep_Mobile->System_Equilibration Prep_Standard Standard Solution Preparation SST System Suitability Testing (SST) Prep_Standard->SST Prep_Sample Sample Preparation & Filtration Sample_Injection Sample Injection Prep_Sample->Sample_Injection System_Equilibration->SST SST->Sample_Injection If Pass Data_Acquisition Data Acquisition (Chromatogram) Sample_Injection->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Report Generate Report Peak_Integration->Report

Caption: Workflow for HPLC analysis of this compound.

Troubleshooting Logic

This diagram provides a basic decision-making process for common issues encountered during the HPLC analysis.

Troubleshooting cluster_retention Retention Time Issues cluster_peak Peak Shape Issues cluster_precision Precision Issues Start SST Failure RT_Shift Retention Time Shift Check Mobile Phase Composition Start->RT_Shift RT_Drift Retention Time Drift Check for Leaks / Pump Issues Start->RT_Drift Peak_Tailing Peak Tailing Check Column Health / pH Start->Peak_Tailing Peak_Splitting Peak Splitting/Broadening Check for Column Void / Contamination Start->Peak_Splitting RSD_Fail High %RSD (Area) Check Injector / Sample Prep Start->RSD_Fail

Sources

Application Notes and Protocols for Methyl 3,5-Di-tert-butylbenzoate: Laboratory Storage and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the proper laboratory storage and disposal of Methyl 3,5-di-tert-butylbenzoate (CAS No. 64277-87-8). The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure the safe handling, long-term stability, and environmentally responsible disposal of this compound. By integrating principles of chemical safety and regulatory compliance, these guidelines aim to foster a secure and efficient laboratory environment.

Introduction: Understanding this compound

This compound is an aromatic ester characterized by the presence of two bulky tert-butyl groups on the benzene ring. This steric hindrance can influence its reactivity and physical properties. While specific toxicological data for this compound is not extensively documented, it is prudent to handle it with the care afforded to all laboratory chemicals, assuming it may present hazards upon improper handling. Adherence to established safety protocols is paramount to minimize risks of exposure and ensure the integrity of research activities.

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of a substance is fundamental to its safe handling and storage.

PropertyValueSource
CAS Number 64277-87-8
Molecular Formula C₁₆H₂₄O₂
Molecular Weight 248.36 g/mol
Appearance Not explicitly stated; likely a solid or liquid at room temperature.
Solubility Expected to be soluble in organic solvents and poorly soluble in water.General chemical principles

Laboratory Storage Protocol

Proper storage of this compound is crucial for maintaining its chemical integrity and preventing hazardous situations.

General Storage Conditions
  • Container: Store in a tightly sealed, original container to prevent contamination and evaporation.

  • Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.

  • Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases to prevent potentially vigorous or exothermic reactions.

Justification of Storage Parameters

The rationale for these storage conditions is rooted in fundamental chemical safety principles. A cool environment minimizes the vapor pressure of the compound, reducing inhalation exposure risk. A dry environment prevents potential hydrolysis of the ester over long-term storage. Segregation from incompatible materials is a critical measure to prevent accidental chemical reactions that could lead to fires, explosions, or the release of hazardous fumes.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment must be worn to ensure personal safety.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, should be worn.[1] It is important to inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat should be worn to protect the skin.

  • Respiratory Protection: Handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any vapors. In situations where ventilation is inadequate, a NIOSH-approved respirator may be necessary.[2]

Disposal Protocol

The disposal of chemical waste must be conducted in a manner that ensures the safety of laboratory personnel and protects the environment. As this compound is not classified as an acutely hazardous waste, the following protocol for non-regulated chemical waste should be followed.

Waste Identification and Segregation
  • Characterization: All waste containing this compound must be treated as chemical waste.

  • Segregation: Do not mix this waste with other waste streams unless their compatibility is known. It should be collected in a dedicated, properly labeled waste container.

Step-by-Step Disposal Procedure
  • Container Selection: Use a clean, leak-proof container made of a material compatible with the chemical waste. High-density polyethylene (HDPE) containers are generally suitable.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". All constituents of the waste mixture and their approximate concentrations should be listed.

  • Collection:

    • Liquid Waste: Carefully pour the liquid waste into the designated container, avoiding splashes. A funnel is recommended. Do not fill the container to more than 90% of its capacity to allow for vapor expansion.

    • Solid Waste: Transfer solid waste (e.g., contaminated weigh boats, filter paper) into a clearly labeled solid waste container.

    • Contaminated PPE: Used gloves and other contaminated disposable PPE should be placed in a designated solid chemical waste container.

  • Storage of Waste: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and have secondary containment.

  • Arranging for Disposal: Once the waste container is full, contact your institution's Environmental Health and Safety (EHS) office to arrange for a scheduled pickup by a licensed hazardous waste disposal contractor. Do not pour chemical waste down the drain. [3]

Empty Container Disposal

Empty containers that previously held this compound must also be disposed of properly.

  • Rinsing: Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: The first rinseate must be collected and disposed of as hazardous chemical waste.[4] Subsequent rinses of containers that held non-acutely hazardous materials can often be disposed of down the drain with copious amounts of water, but institutional guidelines should always be consulted.

  • Container Disposal: Once triple-rinsed and air-dried in a fume hood, the container's label must be defaced or removed. The container can then typically be disposed of in the regular laboratory glass or plastic recycling stream, in accordance with institutional policies.[5]

Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.

  • Evacuation and Notification: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Containment: If the spill is small and you are trained to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it into a sealed, labeled container for disposal as chemical waste.

  • Decontamination: Clean the spill area with a suitable solvent, and then soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's specific procedures.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of this compound waste.

cluster_start Start cluster_type Waste Characterization cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generation (this compound) is_liquid Liquid Waste start->is_liquid is_solid Solid Waste (Contaminated materials, PPE) start->is_solid liquid_container Collect in Labeled Liquid Waste Container (HDPE, <90% full) is_liquid->liquid_container solid_container Collect in Labeled Solid Waste Container is_solid->solid_container saa Store in Designated Satellite Accumulation Area (Secondary Containment) liquid_container->saa solid_container->saa ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) saa->ehs_pickup

Caption: Workflow for the disposal of this compound waste.

Conclusion

The protocols detailed in this application note are intended to provide a comprehensive framework for the safe storage and disposal of this compound in a laboratory setting. By adhering to these guidelines, researchers can minimize risks, ensure the integrity of their work, and maintain compliance with environmental regulations. It is imperative that all laboratory personnel handling this compound are familiar with these procedures and have access to the necessary safety equipment.

References

  • Your Guide to Personal Protective Equipment for Chemicals . (2026, January 8). NextSDS. [Link]

  • This compound Safety Data Sheet . (2025, August 8). Angene Chemical. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users . American Chemistry Council. [Link]

  • Personal Protective Equipment (PPE) . U.S. Environmental Protection Agency. (2025, September 12). [Link]

  • Recommended PPE to handle chemicals . Bernardo Ecenarro. [Link]

  • Personal Protective Equipment (PPE) . CHEMM. [Link]

  • Chemical Safety: Personal Protective Equipment . University of California, Santa Barbara. [Link]

  • PubChem Compound Summary for CID 13267559, this compound . National Center for Biotechnology Information. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds . (1973). U.S. Environmental Protection Agency. [Link]

  • Disposal Procedures for Non Hazardous Waste . Stephen F. Austin State University. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College. [Link]

  • Hazardous Waste Disposal Procedures . The University of Chicago Environmental Health and Safety. [Link]

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Application Notes and Protocols for the Scalable Production of Methyl 3,5-Di-tert-butylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Significance and Applications

Methyl 3,5-di-tert-butylbenzoate is a sterically hindered aromatic ester with significant applications in organic synthesis and materials science. Its bulky tert-butyl groups impart unique solubility, stability, and conformational properties, making it a valuable building block for pharmaceuticals, agrochemicals, and specialty polymers. In drug development, the 3,5-di-tert-butylphenyl moiety can enhance metabolic stability and modulate receptor binding affinity. These application notes provide a comprehensive guide for the laboratory-scale synthesis and subsequent scale-up of this compound, intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Synthetic Strategy: Fischer-Speier Esterification

The selected synthetic route for this compound is the Fischer-Speier esterification of 3,5-di-tert-butylbenzoic acid with methanol, catalyzed by a strong acid. This method is advantageous for its simplicity, use of readily available and cost-effective reagents, and amenability to scale-up.[1][2] The overall reaction is an equilibrium process, and strategies to drive the reaction towards the product are crucial for achieving high yields.[1]

Reaction Scheme:

The mechanism involves the protonation of the carboxylic acid carbonyl group by the acid catalyst, which enhances its electrophilicity. The nucleophilic oxygen of methanol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the final ester product.[1]

Experimental Protocols

Part 1: Laboratory-Scale Synthesis (Up to 10 g)

This protocol details the synthesis of this compound on a standard laboratory scale.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
3,5-Di-tert-butylbenzoic acid234.3310.0 g0.0427Commercially available.
Methanol32.04100 mL2.47Reagent grade, serves as reactant and solvent.
Sulfuric Acid (conc.)98.082 mL0.036Catalyst.
Diethyl ether74.12200 mL-For extraction.
Saturated Sodium Bicarbonate Solution-100 mL-For neutralization.
Brine (Saturated NaCl solution)-50 mL-For washing.
Anhydrous Magnesium Sulfate120.37~5 g-For drying.

Equipment:

  • 250 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 10.0 g (0.0427 mol) of 3,5-di-tert-butylbenzoic acid.

  • Reagent Addition: Add 100 mL of methanol to the flask and stir until the acid is partially dissolved. Carefully and slowly add 2 mL of concentrated sulfuric acid to the stirring mixture. Caution: The addition of sulfuric acid to methanol is exothermic and should be done slowly, preferably in an ice bath to control the temperature.[3][4]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in 100 mL of diethyl ether and transfer the solution to a 500 mL separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • 50 mL of water

    • 2 x 50 mL of saturated sodium bicarbonate solution to neutralize the unreacted acid and the catalyst. Caution: CO₂ evolution will cause pressure build-up in the separatory funnel; vent frequently.

    • 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude product, which is often a low-melting solid or an oil, can be purified by recrystallization from a minimal amount of cold methanol or by vacuum distillation.

Part 2: Scale-Up Procedure (Up to 100 g)

Scaling up the synthesis requires careful consideration of heat and mass transfer, as well as modifications to the work-up procedure.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
3,5-Di-tert-butylbenzoic acid234.33100 g0.427
Methanol32.041 L24.7
Sulfuric Acid (conc.)98.0820 mL0.36
Diethyl ether or MTBE-2 L-MTBE is less flammable than diethyl ether.
Saturated Sodium Bicarbonate Solution-1 L-
Brine (Saturated NaCl solution)-500 mL-
Anhydrous Magnesium Sulfate120.37~50 g-

Equipment:

  • 2 L three-necked round-bottom flask

  • Mechanical stirrer

  • Large reflux condenser

  • Heating mantle with temperature control

  • Addition funnel

  • Large separatory funnel (4 L)

  • Rotary evaporator with a large flask capacity

Scaled-Up Procedure:

  • Reaction Setup: In a 2 L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel, add 100 g (0.427 mol) of 3,5-di-tert-butylbenzoic acid and 1 L of methanol.

  • Controlled Reagent Addition: Begin stirring the mixture. Cool the flask in an ice-water bath. Slowly add 20 mL of concentrated sulfuric acid from the addition funnel over 20-30 minutes to manage the exotherm.

  • Reflux: Once the addition is complete, remove the ice bath and heat the reaction to a controlled reflux for 8-12 hours. The extended reaction time ensures maximum conversion on a larger scale.

  • Work-up and Extraction: After cooling, remove the bulk of the methanol via rotary evaporation. Add 1 L of water to the residue and transfer to a 4 L separatory funnel. Extract the product with 2 x 500 mL portions of methyl tert-butyl ether (MTBE).

  • Washing and Neutralization: Combine the organic extracts and wash with 2 x 500 mL of saturated sodium bicarbonate solution, followed by 500 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: For this scale, vacuum distillation is the preferred method of purification to obtain a high-purity product.

Workflow Diagram

G cluster_synthesis Synthesis cluster_workup Work-up & Purification A 3,5-Di-tert-butylbenzoic Acid D Reflux A->D B Methanol B->D C Sulfuric Acid (catalyst) C->D E Solvent Removal D->E F Extraction with Ether/MTBE E->F G Washing (NaHCO3, Brine) F->G H Drying (MgSO4) G->H I Concentration H->I J Purification (Recrystallization/Distillation) I->J K Final Product: This compound J->K

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3,5-Di-tert-butylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3,5-di-tert-butylbenzoate. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity. As Senior Application Scientists, we ground our recommendations in established chemical principles and field-proven experience.

Troubleshooting Guide: Overcoming Common Synthesis Challenges

This section addresses specific issues you may encounter during the esterification of 3,5-di-tert-butylbenzoic acid.

Issue 1: Consistently Low or No Product Yield

A low yield is the most common issue in this synthesis, which is typically a Fischer esterification—an acid-catalyzed equilibrium reaction. The bulky tert-butyl groups flanking the carboxylic acid also introduce significant steric hindrance, which can slow the reaction rate.

Potential Cause A: Reaction Equilibrium is Not Favoring Product Formation The Fischer esterification is a reversible reaction where water is produced as a byproduct.[1][2] According to Le Châtelier's principle, the accumulation of water in the reaction mixture can shift the equilibrium back towards the reactants, thus lowering the yield.

Recommended Solution:

  • Use Excess Methanol: Employing methanol as the limiting reagent and the reaction solvent is a common and effective strategy. A large molar excess of methanol (e.g., 10-20 equivalents or more) will drive the equilibrium towards the formation of the methyl ester.

  • Water Removal: For reactions that are particularly sensitive or when using a stoichiometric amount of methanol, active water removal is critical. This can be achieved by:

    • Using a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove water as it forms.[2]

    • Adding molecular sieves (3Å or 4Å) to the reaction mixture to sequester water.

Potential Cause B: Ineffective Catalysis The reaction requires a strong acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by methanol.

Recommended Solution:

  • Catalyst Choice: Concentrated sulfuric acid (H₂SO₄) is a highly effective but aggressive catalyst. Para-toluenesulfonic acid (p-TsOH) is also very effective and, being a solid, can be easier to handle.[3][4]

  • Catalyst Loading: Ensure an adequate catalytic amount is used. Typically, 2-10 mol% relative to the limiting reagent is sufficient.

  • Alternative Catalysts: If charring or side product formation is observed, consider using a milder, solid acid catalyst like a sulfonic acid resin (e.g., Amberlyst-15) or a Lewis acid catalyst.[1][4][5] These can simplify workup and reduce corrosion and waste.[5]

Troubleshooting Workflow for Low Yield

Below is a logical decision tree to diagnose and resolve low-yield issues.

G start Low Yield Observed check_tlc Monitor reaction with TLC. Is starting material present? start->check_tlc incomplete_rxn INCOMPLETE REACTION check_tlc->incomplete_rxn Yes end Issue may be in workup/ isolation. Review purification and extraction steps. check_tlc->end No, only baseline/ streaking cause_equilibrium Cause: Equilibrium? (Water accumulation) incomplete_rxn->cause_equilibrium cause_kinetics Cause: Slow Kinetics? (Steric hindrance, Temp.) incomplete_rxn->cause_kinetics cause_catalyst Cause: Catalyst Issue? incomplete_rxn->cause_catalyst sol_equilibrium Solution: 1. Use large excess of MeOH. 2. Remove H2O (Dean-Stark). cause_equilibrium->sol_equilibrium sol_kinetics Solution: 1. Increase reaction temp. 2. Prolong reaction time. 3. Consider microwave heating. cause_kinetics->sol_kinetics sol_catalyst Solution: 1. Verify catalyst loading. 2. Use fresh/active catalyst. cause_catalyst->sol_catalyst G cluster_0 1. Carbonyl Protonation cluster_1 2. Nucleophilic Attack cluster_2 3. Proton Transfer cluster_3 4. Water Elimination & Deprotonation Acid R-COOH Protonated_Acid      R-C(=O+H)-OH     Acid->Protonated_Acid + H⁺ H_plus H⁺ Tetrahedral_Intermediate      R-C(OH)(OH)-O+H(CH₃)     Protonated_Acid->Tetrahedral_Intermediate + CH₃OH Methanol CH₃OH Proton_Transfer      R-C(OH)(O+H₂)-OCH₃     Tetrahedral_Intermediate->Proton_Transfer H⁺ transfer Water_Elim      R-C(=O+H)-OCH₃     Proton_Transfer->Water_Elim - H₂O Ester R-COOCH₃ Water_Elim->Ester - H⁺ H2O H₂O

Sources

Technical Support Center: Effective Purification of Crude Methyl 3,5-Di-tert-butylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of Methyl 3,5-Di-tert-butylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this sterically hindered aromatic ester. Here, we move beyond generic protocols to offer a synthesized approach based on established chemical principles and field-proven insights, ensuring you can achieve the desired purity for your critical applications.

Introduction to this compound and the Importance of Purity

This compound is a key building block in organic synthesis, often utilized in the development of pharmaceuticals and specialty chemicals. The presence of two bulky tert-butyl groups on the aromatic ring introduces significant steric hindrance, which can influence not only its reactivity but also the challenges encountered during its purification. Impurities, such as unreacted starting materials or byproducts, can significantly impact the outcome of subsequent reactions and the biological activity of target molecules. Therefore, achieving high purity is paramount.

This guide will provide a comprehensive overview of the most effective purification techniques for crude this compound, complete with detailed protocols, troubleshooting advice, and the scientific rationale behind each step.

Understanding Potential Impurities

Effective purification begins with an understanding of the likely impurities in your crude product. The most common synthetic route to this compound is the Fischer esterification of 3,5-Di-tert-butylbenzoic acid with methanol, catalyzed by a strong acid like sulfuric acid.

Common Impurities from Fischer Esterification:

  • Unreacted 3,5-Di-tert-butylbenzoic Acid: Due to the equilibrium nature of the Fischer esterification, incomplete conversion is common. This is often the primary impurity.

  • Residual Acid Catalyst: Traces of the acid catalyst (e.g., sulfuric acid) will be present in the crude product.

  • Byproducts from Side Reactions: While less common under controlled conditions, side reactions can lead to other impurities.

Purification Strategy Overview

A multi-step approach is typically employed to purify crude this compound. The general workflow involves an initial extractive workup to remove the bulk of acidic impurities, followed by either recrystallization or column chromatography for final polishing.

Caption: General purification workflow for this compound.

Troubleshooting and FAQs

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Part 1: Extractive Workup

Question: After the reaction, I have a solid mass. How should I proceed with the workup?

Answer: If your reaction mixture has solidified upon cooling, it is likely a mixture of your product and unreacted 3,5-Di-tert-butylbenzoic acid.

  • Step 1: Dissolution. Add a water-immiscible organic solvent in which your ester is soluble. Ethyl acetate is a good first choice due to its polarity and ease of removal. Dichloromethane or diethyl ether are also suitable alternatives.

  • Step 2: Liquid-Liquid Extraction. Transfer the solution to a separatory funnel.

Question: How do I effectively remove the unreacted 3,5-Di-tert-butylbenzoic acid?

Answer: The most efficient way to remove the acidic starting material is through a basic wash.

  • Procedure: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M solution of sodium carbonate (Na₂CO₃).[1] The basic solution will react with the acidic carboxylic acid to form a water-soluble carboxylate salt, which will partition into the aqueous layer.

  • Causality: The deprotonation of the carboxylic acid by the base dramatically increases its polarity and water solubility, allowing for its separation from the less polar ester which remains in the organic phase.

  • Caution: Add the basic solution slowly and vent the separatory funnel frequently, as the neutralization reaction produces carbon dioxide gas, which can cause a pressure buildup.

Question: I've performed the basic wash, but my final product is still acidic. What went wrong?

Answer: This can occur for a few reasons:

  • Insufficient Base: You may not have used enough of the basic solution to neutralize all the unreacted acid and the acid catalyst. Repeat the wash with fresh sodium bicarbonate solution. Continue washing until you no longer observe gas evolution.

  • Poor Mixing: Ensure you are shaking the separatory funnel vigorously enough to allow for efficient partitioning between the two layers.

  • Steric Hindrance: The bulky tert-butyl groups on the benzoic acid may slightly slow down the deprotonation. Allowing for a slightly longer mixing time during the extraction can be beneficial.

Part 2: Recrystallization

Question: My product has oiled out instead of crystallizing. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution above its melting point. This is a common issue with sterically hindered compounds which can have lower melting points.

  • Troubleshooting Steps:

    • Add More Solvent: Your solution may be too concentrated. Add a small amount of the hot solvent to redissolve the oil, and then allow it to cool more slowly.

    • Change Solvent System: The chosen solvent may not be ideal. A solvent pair, where the compound is soluble in one solvent and insoluble in the other, can be effective. For this compound, a mixture of methanol and water or ethanol and water is a good starting point.[2] Dissolve the crude product in a minimal amount of the hot alcohol, and then add the water dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then cool slowly.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a single crystal to the cooled solution to induce crystallization.

Question: My recrystallization yield is very low. How can I improve it?

Answer: Low yield in recrystallization is a frequent problem.

  • Potential Causes and Solutions:

    • Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve your crude product.

    • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Inappropriate Solvent: The product may be too soluble in the chosen solvent even at low temperatures. Experiment with different solvents or solvent pairs. For a non-polar compound like this compound, you could try recrystallization from a non-polar solvent like hexanes or heptanes.

Part 3: Column Chromatography

Question: I am not getting good separation on my silica gel column. What can I do?

Answer: Poor separation in column chromatography can be due to several factors.

  • Troubleshooting Strategies:

    • Optimize Your Solvent System: The choice of eluent is critical. For this compound, a non-polar solvent system is appropriate. Start with a low polarity mobile phase, such as a mixture of hexanes and ethyl acetate. A good starting point is a 9:1 or 19:1 mixture of hexanes:ethyl acetate.[3] You can determine the optimal solvent system by running a Thin Layer Chromatography (TLC) analysis first. The ideal Rf value for the desired compound is typically between 0.2 and 0.4 for good separation.

    • Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation.

    • Sample Loading: Do not overload the column. A general rule of thumb is to use a 1:30 to 1:100 ratio of crude sample to silica gel by weight. Load the sample in a minimal amount of solvent.

    • Gradient Elution: If you have impurities with polarities close to your product, a gradient elution can be very effective. Start with a low polarity eluent and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

Question: How do I monitor the progress of my column chromatography?

Answer: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring your column.

  • Procedure:

    • Collect fractions of the eluent as it comes off the column.

    • Spot each fraction on a TLC plate, along with a spot of your crude starting material and, if available, a pure standard of your product.

    • Develop the TLC plate in the same solvent system you are using for the column.

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain only your pure product.

Caption: Workflow for monitoring column chromatography using TLC.

Detailed Experimental Protocols

Protocol 1: Purification via Extractive Workup and Recrystallization

This protocol is suitable for crude product where the primary impurity is the unreacted carboxylic acid.

  • Dissolution: Dissolve the crude this compound in ethyl acetate (approximately 10-20 mL per gram of crude material).

  • Transfer: Transfer the solution to a separatory funnel.

  • Basic Wash: Add an equal volume of saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release the pressure from CO₂ evolution.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat Wash: Repeat the wash with saturated sodium bicarbonate solution until no more gas evolution is observed.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) solution to remove residual water.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Recrystallization:

    • Dissolve the crude ester in a minimal amount of hot methanol or ethanol.

    • While the solution is still hot, add water dropwise until a persistent cloudiness is observed.

    • Reheat the mixture until it becomes clear again.

    • Allow the solution to cool slowly to room temperature.

    • Cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol/water, and dry under vacuum.

Protocol 2: Purification via Column Chromatography

This protocol is recommended when other organic impurities are present or when a very high degree of purity is required.

  • Prepare the Column:

    • Pack a glass chromatography column with silica gel using a slurry method with your initial eluent (e.g., 95:5 hexanes:ethyl acetate).

  • Prepare the Sample:

    • Dissolve the crude product from the extractive workup in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble samples, create a dry-load by adsorbing the crude product onto a small amount of silica gel.

  • Load the Column: Carefully add the sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting with the initial non-polar solvent mixture.

    • If necessary, gradually increase the polarity of the eluent to facilitate the elution of your product.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by TLC as described in the FAQ section.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Quantitative Data Summary

ParameterThis compound3,5-Di-tert-butylbenzoic Acid (Impurity)
Molecular Formula C₁₆H₂₄O₂[4]C₁₅H₂₂O₂
Molecular Weight 248.36 g/mol [4]234.33 g/mol
Appearance White to off-white solidWhite solid
Melting Point 53-55 °C174-177 °C
TLC Eluent Hexanes:Ethyl Acetate (9:1)Hexanes:Ethyl Acetate (9:1)
Approximate Rf ~0.6-0.7~0.2-0.3

Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and exact solvent composition.

References

  • CN106349066A - Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate - Google Patents.

  • Fischer Esterification of 3-ntrobenzoic acid 2017 - Truman ChemLab.

  • Synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate via Fischer Esterification - Benchchem.

  • The Royal Society of Chemistry.

  • This compound | C16H24O2 | CID 13267559 - PubChem.

  • Fischer Esterification-Typical Procedures - OperaChem.

  • Measurement and Modeling of Solubility of para - tert -Butylbenzoic Acid in Pure and Mixed Organic Solvents at Different Temperatures | Request PDF - ResearchGate.

  • CN107311868A - A method for preparing methyl p-tert-butylbenzoate - Google Patents.

  • Palladium-Catalyzed Cross-Coupling of (Hetero)Aryl or Alkenyl Sulfonates with Aryl - Supporting Information.

  • Measurement and Modeling of Solubility of para-tert-Butylbenzoic Acid in Pure and Mixed Organic Solvents at Different Temperatures | Journal of Chemical & Engineering Data.

  • 3,5-DI-TERT-BUTYLBENZOIC ACID METHYL ESTER synthesis - ChemicalBook.

  • CN104910008A - Purification method of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)methyl propionate - Google Patents.

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI.

  • Application Note & Protocol: Monitoring Methyl Benzoate Reactions by Thin-Layer Chromatography (TLC) - Benchchem.

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution - Arkivoc.

  • Methyl 4-Tertiary Butyl Benzoate (PTBMB) - CAS 26537-19-9 | Vinati Organics.

  • CN105085228A - Production method for 3, 5-dimethylbenzoic acid - Google Patents.

  • Supplementary Information - The Royal Society of Chemistry.

  • Co-Eluting compounds in Column chromatography : r/Chempros - Reddit.

  • Fisher Esterification Synthesis of Isopentyl Acetate (Banana oil): picoSpin 45.

  • Methyl 3,5-di-tert-butyl-2-hydroxybenzoate 15018-03-8 - Sigma-Aldrich.

  • recrystallization-2.doc.pdf.

  • How can I get my resolved compound with the eluent in column chromatography?.

  • 3,5-Di-tert-butyl-4-hydroxybenzoic acid(1421-49-4) 1 H NMR - ChemicalBook.

  • Methyl 4-tert-butylbenzoate(26537-19-9) 1H NMR spectrum - ChemicalBook.

  • Preparation of Methyl Benzoate.

  • Thin Layer Chromatography (TLC) of Tb3 Compound (A, B, C, and D). (A) TLC with hexane eluent:ethyl acetate ratio of 7 - ResearchGate.

  • 5.310 (F19) Fischer Esterification Lab Manual - MIT OpenCourseWare.

  • Recrystallization Issues : r/Chempros - Reddit.

  • THE TERTIARYBUTYLBENZENES: III. THE SYNTHESIS OF 2,4,6-TRI-t-BUTYLBENZOIC ACID AND THE DISSOCIATION OF DI - ResearchGate.

  • Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate.

  • tert-Butyl Esters - Organic Chemistry Portal.

  • Solved Note: 1. On a TLC plate coated with silica gel, the | Chegg.com.

  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester.

  • Preparation of methyl benzoate (benzoic acid methyl ester) - PrepChem.com.

  • Column Chromatography of Dyes Separation | PDF | Elution - Scribd.

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Identifying and minimizing side products in the synthesis of Methyl 3,5-Di-tert-butylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3,5-Di-tert-butylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this sterically hindered esterification. Here, you will find troubleshooting guides and frequently asked questions to help you identify and minimize side products, thereby improving your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why is the esterification of 3,5-Di-tert-butylbenzoic acid so slow?

The slow reaction rate is primarily due to steric hindrance. The two bulky tert-butyl groups flanking the carboxylic acid functionality physically obstruct the approach of the alcohol (methanol) to the carbonyl carbon. This increases the activation energy of the reaction, requiring more forcing conditions like higher temperatures or longer reaction times to achieve a reasonable conversion.[1]

Q2: What are the most common side products I should expect in a Fischer esterification of 3,5-Di-tert-butylbenzoic acid?

The most prevalent "side product" is often the unreacted starting material, 3,5-Di-tert-butylbenzoic acid, due to the sterically hindered nature of the reaction leading to an unfavorable equilibrium.[1][2] Another significant side product is the formation of 3,5-Di-tert-butylbenzoic anhydride through the self-condensation of the starting carboxylic acid.[1] Under very harsh acidic conditions, there is a theoretical possibility of side reactions involving the tert-butyl groups or the aromatic ring, such as sulfonation if concentrated sulfuric acid is used at high temperatures.[1]

Q3: My TLC plate shows multiple spots. How can I identify what they are?

A multi-spot TLC plate likely indicates a mixture of your desired product, unreacted starting material, and possibly side products. You can spot pure samples of your starting materials (3,5-di-tert-butylbenzoic acid and methanol, though the latter won't be visible on TLC) alongside your reaction mixture to identify the corresponding spots. Any remaining spots would be potential side products like the anhydride. For definitive identification, isolation of the byproducts followed by characterization using techniques like NMR or mass spectrometry is recommended.[1]

Troubleshooting Guide: Side Product Identification and Minimization

This section provides a detailed guide to the common issues and side products encountered during the synthesis of this compound and offers strategies to mitigate them.

Issue 1: Incomplete Conversion (Presence of Starting Material)

Symptom: A significant amount of 3,5-Di-tert-butylbenzoic acid remains in the reaction mixture, as observed by TLC or NMR analysis of the crude product.

Root Cause: The Fischer esterification is a reversible reaction.[3][4] The steric hindrance from the tert-butyl groups makes the forward reaction (ester formation) particularly slow and the equilibrium unfavorable.[1][2]

Solutions and Minimization Strategies:

To drive the equilibrium towards the product side, Le Châtelier's principle must be applied.[3]

  • Use a Large Excess of Methanol: Using methanol as the solvent ensures a high concentration of one of the reactants, pushing the reaction forward.[3]

  • Remove Water: The water produced during the reaction can be removed to prevent the reverse hydrolysis reaction. This can be achieved by:

    • Azeotropic distillation: Using a Dean-Stark apparatus with a solvent like toluene.

    • Dehydrating agents: Adding molecular sieves to the reaction mixture.[4]

Optimized Fischer Esterification Protocol
ParameterRecommended ConditionRationale
Reactants 3,5-Di-tert-butylbenzoic acid, Methanol
Solvent Methanol (large excess)Drives equilibrium towards products.
Catalyst Conc. H₂SO₄ or p-TsOHAcid catalyst is required for the reaction.[3]
Temperature RefluxProvides the necessary activation energy.
Water Removal 4Å Molecular SievesSequesters water, preventing the reverse reaction.[4]
Reaction Time 8-24 hoursLonger reaction times may be necessary due to steric hindrance.[1]

Step-by-Step Protocol:

  • To a round-bottom flask, add 3,5-Di-tert-butylbenzoic acid (1.0 eq).

  • Add a large excess of methanol (e.g., to make a 0.2 M solution).

  • Add activated 4Å molecular sieves.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and filter to remove the molecular sieves.

  • Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Issue 2: Formation of 3,5-Di-tert-butylbenzoic Anhydride

Symptom: An additional spot on the TLC, and corresponding peaks in the NMR spectrum of the crude product that cannot be attributed to the starting material or the desired ester.

Root Cause: Under the acidic and dehydrating conditions of the Fischer esterification, two molecules of the carboxylic acid can condense to form an anhydride.[1][5] This is more likely when the esterification is slow.

Solutions and Minimization Strategies:

  • Use Milder Conditions: If anhydride formation is significant, consider using milder reaction conditions (e.g., lower temperature) and accepting a longer reaction time.

  • Alternative Synthesis Route: For sterically hindered acids, a more reliable method is to convert the carboxylic acid to a more reactive intermediate, such as an acid chloride.[2]

Visualizing Anhydride Formation

anhydride_formation cluster_reactants Reactants cluster_conditions Conditions cluster_product Side Product Acid1 3,5-Di-tert-butylbenzoic Acid Conditions H+ Catalyst -H2O Acid1->Conditions Acid2 3,5-Di-tert-butylbenzoic Acid Acid2->Conditions Anhydride 3,5-Di-tert-butylbenzoic Anhydride Conditions->Anhydride

Caption: Formation of 3,5-Di-tert-butylbenzoic Anhydride.

Issue 3: Potential Elimination from tert-Butyl Groups

Symptom: Appearance of unexpected aromatic signals in the 1H NMR spectrum, suggesting a change in the substitution pattern of the benzene ring.

Root Cause: While less common for aryl tert-butyl groups, strong acid and high heat can potentially lead to the elimination of isobutylene from a tert-butyl group, forming a tert-butyl carbocation.[6][7][8] This is more commonly observed with tert-butyl alcohols or esters.[9] However, under harsh Fischer esterification conditions, this remains a theoretical possibility.

Solutions and Minimization Strategies:

  • Avoid Excessive Heat: Do not heat the reaction significantly above the reflux temperature of methanol.

  • Use a Milder Acid Catalyst: Consider using a milder acid catalyst like Amberlyst-15 resin, which can be easily filtered off.

  • Alternative Synthesis: The acid chloride method avoids the use of strong acids at high temperatures.

Advanced Minimization Strategy: The Acid Chloride Route

For a more robust and often higher-yielding synthesis that avoids the equilibrium limitations and harsh conditions of the Fischer esterification, converting the carboxylic acid to an acid chloride is the recommended approach.[2]

Visualizing the Acid Chloride Workflow

acid_chloride_workflow Start 3,5-Di-tert-butylbenzoic Acid Step1 React with SOCl2 or (COCl)2 Start->Step1 Intermediate 3,5-Di-tert-butylbenzoyl Chloride Step1->Intermediate Step2 React with Methanol (MeOH) and a non-nucleophilic base (e.g., Pyridine) Intermediate->Step2 Product This compound Step2->Product

Caption: Workflow for the Acid Chloride Route.

Protocol for Synthesis via Acid Chloride

Part A: Formation of 3,5-Di-tert-butylbenzoyl Chloride

  • In a fume hood, add 3,5-Di-tert-butylbenzoic acid (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap.

  • Add thionyl chloride (SOCl₂) (excess, e.g., 2-3 eq) and a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture gently (e.g., 50-60 °C) for 1-2 hours or until gas evolution ceases.

  • Remove the excess thionyl chloride by distillation or under reduced pressure. The resulting crude acid chloride can often be used directly in the next step.

Part B: Esterification of the Acid Chloride

  • Dissolve the crude 3,5-Di-tert-butylbenzoyl chloride in an inert solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath.

  • Slowly add a solution of methanol (1.1 eq) and a non-nucleophilic base like pyridine (1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Purify as needed.

This two-step process is generally more reliable for sterically hindered substrates, as the formation of the acid chloride is typically efficient, and its subsequent reaction with the alcohol is much faster and irreversible compared to the Fischer esterification.

References

  • Master Organic Chemistry. (2012, August 31). Elimination Reactions (2): The Zaitsev Rule. Retrieved from [Link]

  • Filo. (2025, December 15). (a) Explain why t-butyl alcohol undergoes elimination reaction by E1 and... Retrieved from [Link]

  • Google Patents. (n.d.). CN107311868A - A method for preparing methyl p-tert-butylbenzoate.
  • Dhar, M. L., Hughes, E. D., & Ingold, C. K. (1948). Mechanism of elimination reactions. Part XI. Kinetics of olefin elimination from tert.-butyl and tert.-amyl bromides in acidic and alkalinc alcoholic media. Journal of the Chemical Society (Resumed), 2065-2072.
  • Google Patents. (n.d.). CN106349066A - Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate.
  • BITS Pilani. (n.d.). Elimination Reactions. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • YouTube. (2018, February 16). Elimination of tert-Butanol with Sulfuric Acid: 1-MCP ep01. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate. Retrieved from [Link]

  • University of Manitoba. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.
  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 22.5: Acid Anhydride Chemistry. Retrieved from [Link]

  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Organic Syntheses. (1946). ACID ANHYDRIDES. 26, 1. doi:10.15227/orgsyn.026.0001
  • PubChem. (n.d.). Methyl 3-tert-butylbenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Conversion of benzoic acid to benzoic anhydride using the PPh3/TCCA/PhCOOK system under different reaction conditions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • SciSpace. (2019, July 26). Parametric optimization and rate laws determination for the conversion of 4-tert- butylbenzoic acid to methyl 4-tert. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,5-Di-tert-butyl-4-hydroxy-benzoic acid, methyl ester - Optional[FTIR] - Spectrum. Retrieved from [Link]

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Technical Support Center: Optimizing Catalyst and Reaction Times for Hindered Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Hindered Ester Synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the formation of ester bonds involving sterically demanding carboxylic acids or alcohols. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying principles and field-tested insights to empower you to overcome these synthetic hurdles with confidence. Steric hindrance dramatically slows reaction kinetics and can introduce competing side reactions, making standard methods like Fischer esterification ineffective.[1][2] This guide provides a systematic approach to catalyst selection, reaction optimization, and troubleshooting for these challenging substrates.

Frequently Asked Questions (FAQs)

Q1: Why is my standard Fischer esterification failing for my hindered substrate?

A: Fischer-Speier esterification is an equilibrium-driven process that relies on the protonation of the carboxylic acid carbonyl to enhance its electrophilicity.[3][4] With sterically hindered substrates (e.g., a tertiary alcohol or a carboxylic acid with α,α-disubstitution), the nucleophilic attack by the alcohol is severely impeded. To achieve reasonable rates, this method often requires high temperatures and a large excess of the alcohol, conditions that can cause decomposition of sensitive substrates or lead to elimination side reactions, particularly with tertiary alcohols.[1][3] For many complex molecules, these forcing conditions are simply not viable.

Q2: What is the fundamental difference between activating agents like DCC and the Yamaguchi reagent?

A: Both are used to "activate" the carboxylic acid, but they operate differently.

  • DCC (N,N'-Dicyclohexylcarbodiimide) is a coupling agent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][2] This intermediate is then attacked by the alcohol. The reaction is often catalyzed by DMAP (4-Dimethylaminopyridine) to increase the rate and prevent a deleterious side reaction.[1][5]

  • The Yamaguchi Reagent (2,4,6-trichlorobenzoyl chloride) first forms a mixed anhydride with the carboxylic acid.[6][7] This mixed anhydride is then selectively attacked by a nucleophilic catalyst, DMAP, at the less hindered carbonyl center, creating a highly electrophilic N-acylpyridinium intermediate which is readily attacked by the alcohol.[7][8] This two-step activation sequence is particularly effective for macrolactonization and coupling of severely hindered partners.[7]

Q3: When should I choose a Steglich esterification over a Yamaguchi esterification?

A: The choice depends on the degree of steric hindrance and the scale of the reaction.

  • Steglich Esterification (DCC/DMAP or EDC/DMAP) is an excellent first choice for moderately to significantly hindered systems and is often performed at room temperature.[5][9] It is synthetically straightforward but can be plagued by a major side product, N-acylurea, if the alcohol attack is slow.[1][10][11] Purification can also be challenging due to the dicyclohexylurea (DCU) byproduct, though using a water-soluble carbodiimide like EDC can simplify workup.[9][12]

  • Yamaguchi Esterification is generally reserved for the most challenging cases, such as the formation of esters from tertiary alcohols or for macrolactonizations where substrates must be brought together under high dilution.[7][8] Its high reactivity and regioselectivity often provide superior yields where other methods fail.[6][8]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format.

Problem 1: My Steglich esterification (DCC/DMAP) has stalled. TLC analysis shows remaining starting materials and a new, non-polar spot that is not my product.

  • Suspected Cause: You are likely observing the formation of the N-acylurea byproduct. This occurs when the O-acylisourea intermediate, which is formed by the reaction of your carboxylic acid and DCC, undergoes an intramolecular 1,3-rearrangement before the alcohol can intercept it.[1][5] This rearrangement is irreversible and forms a stable urea derivative that is unreactive towards your alcohol.[2][11] This side reaction is particularly problematic with slow, sterically hindered nucleophiles (alcohols).[1]

  • Solutions & Scientific Rationale:

    • Increase DMAP loading: DMAP is more than just a base; it's a nucleophilic catalyst. It attacks the O-acylisourea intermediate to form an N-acylpyridinium species (an "active ester").[1][2] This active ester is more electrophilic than the O-acylisourea and, crucially, cannot undergo the rearrangement to N-acylurea.[1] Increasing the catalytic amount of DMAP (from a typical 5 mol% up to 20 mol%) can accelerate the formation of this productive intermediate, outcompeting the rearrangement.

    • Check Reagent Purity: Water is detrimental. It can hydrolyze the DCC and the active intermediates. Ensure all reagents and the solvent (typically DCM or THF) are anhydrous.

    • Switch to a Water-Soluble Carbodiimide (EDC): If the issue is purification of the byproduct, using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a practical solution. The resulting urea and any N-acylurea byproduct are water-soluble and can be easily removed with a simple aqueous wash, unlike the often-insoluble DCU from DCC.[9][12]

Problem 2: My reaction is clean but extremely slow, taking several days to reach moderate conversion. How can I accelerate it without causing decomposition?

  • Suspected Cause: The activation energy for the nucleophilic attack is simply too high due to severe steric crowding around the reaction centers. The reaction rate is limited by the collision frequency and proper orientation of the reacting molecules.

  • Solutions & Scientific Rationale:

    • Solvent Choice: While non-polar aprotic solvents like DCM are common, switching to a more polar aprotic solvent like DMF can sometimes accelerate the reaction. However, be cautious, as polar solvents can also increase the rate of epimerization and N-acylurea formation in some carbodiimide couplings.[12] For Yamaguchi esterifications, toluene is often used and allows for higher temperatures.[8]

    • Temperature Increase: Gently warming the reaction (e.g., to 40 °C) can significantly increase the reaction rate. Monitor the reaction closely by TLC or LCMS to ensure that substrate decomposition or new side products do not appear at the higher temperature.

    • Use a More Powerful Activating System: If optimizing conditions for a Steglich esterification fails, the substrate likely requires a more potent activation method. The Yamaguchi protocol is the logical next step. The in situ formation of the mixed anhydride with 2,4,6-trichlorobenzoyl chloride followed by activation with DMAP creates a highly reactive acylating agent capable of overcoming significant steric barriers.[6][7][8]

Problem 3: I am attempting a macrolactonization, but I am only isolating linear dimers or polymer.

  • Suspected Cause: You are observing intermolecular reactions competing with the desired intramolecular cyclization. For a cyclization to be favored, the reactive ends of the molecule must find each other before they find another molecule. This is a function of concentration.

  • Solutions & Scientific Rationale:

    • High-Dilution Conditions: The core principle for favoring intramolecular reactions is to operate under high dilution. This is typically achieved by using a syringe pump to add the substrate (the ω-hydroxycarboxylic acid) very slowly over a period of several hours to a large volume of refluxing solvent containing the coupling reagents. This ensures that the instantaneous concentration of the substrate in the flask remains extremely low, minimizing the chance of intermolecular coupling.

    • Choice of Method: The Yamaguchi esterification is exceptionally well-suited for macrolactonizations precisely because of its high reactivity under these necessary high-dilution conditions.[7][8] The reaction is typically run in a large volume of hot toluene.[8]

Catalyst & Method Selection Guide

Choosing the correct approach from the outset is critical. This table provides a starting point based on the nature of the substrates.

Substrate ChallengeRecommended Starting MethodKey Considerations
Primary Alcohol + Hindered Acid Steglich Esterification (EDC, DMAP)EDC is preferred for easier urea byproduct removal. Reaction is typically run at room temperature in DCM.
Secondary Alcohol + Hindered Acid Steglich Esterification (EDC/DCC, DMAP)May require longer reaction times or gentle heating (40 °C). Monitor for N-acylurea formation.
Tertiary Alcohol + Any Acid Yamaguchi Esterification Standard methods like Fischer and Steglich are often ineffective.[1] Yamaguchi provides the required high level of activation.
Acid-Sensitive Substrates Steglich or Yamaguchi Esterification Both methods proceed under mild, neutral conditions, avoiding the harsh acid of Fischer esterification.[5][8][13]
Macrolactonization Yamaguchi Esterification The method of choice for forming large rings due to its high efficiency under high-dilution conditions.[7]
Visualization of Method Selection

The following diagram outlines a decision-making workflow for selecting an appropriate esterification protocol.

Esterification_Decision_Tree start Start: Hindered Ester Synthesis q_tertiary Is the alcohol tertiary OR is this a macrolactonization? start->q_tertiary q_acid_sensitive Are substrates acid-sensitive? q_tertiary->q_acid_sensitive No yamaguchi Yamaguchi Esterification (Trichlorobenzoyl chloride, DMAP) q_tertiary->yamaguchi Yes steglich Steglich Esterification (EDC or DCC, DMAP) q_acid_sensitive->steglich Yes fischer Fischer Esterification (H₂SO₄, excess alcohol, heat) q_acid_sensitive->fischer No

Caption: Decision tree for selecting a hindered esterification method.

Key Experimental Protocols

Protocol 1: General Procedure for Steglich Esterification of a Hindered Acid

This protocol is a robust starting point for moderately hindered substrates.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the hindered carboxylic acid (1.0 eq), the alcohol (1.2 eq), and 4-DMAP (0.1 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M with respect to the carboxylic acid. Stir the mixture until all solids are dissolved.

  • Cooling: Cool the flask to 0 °C in an ice-water bath. This helps to control the initial exotherm and can minimize side reactions.

  • Carbodiimide Addition: Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) or EDC (1.1 eq) to the solution portion-wise over 5 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form if DCC is used.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-24 hours). Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting acid and the appearance of the ester product.

  • Workup:

    • If using DCC: Filter the reaction mixture through a pad of Celite to remove the insoluble DCU precipitate. Wash the Celite pad with a small amount of DCM.

    • If using EDC: No filtration is necessary. Proceed directly to the aqueous wash.

  • Purification: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (to remove DMAP and any unreacted EDC), saturated NaHCO₃ solution (to remove unreacted carboxylic acid), and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography.[2]

Visualization of Troubleshooting Workflow

This diagram illustrates a logical flow for troubleshooting a stalled esterification reaction.

Troubleshooting_Workflow start Problem: Reaction Stalled / Low Yield check_side_products Analyze by TLC/LCMS: N-Acylurea byproduct present? start->check_side_products increase_dmap Increase DMAP loading (e.g., to 0.2 eq) check_side_products->increase_dmap Yes check_kinetics Reaction is clean but slow? check_side_products->check_kinetics No success Problem Solved increase_dmap->success increase_temp Gently increase temperature (e.g., to 40°C) check_kinetics->increase_temp Yes switch_method Switch to more powerful method: Yamaguchi Esterification check_kinetics->switch_method No / Still too slow increase_temp->success switch_method->success

Caption: Workflow for troubleshooting a slow or stalled reaction.

References
  • Title: Yamaguchi Esterification Source: Organic Chemistry Portal URL: [Link]

  • Title: 3.5 Carbodiimides Source: Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics URL: [Link]

  • Title: Carbodiimide – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Yamaguchi esterification Source: Wikipedia URL: [Link]

  • Title: Yamaguchi Esterification - Online Organic Chemistry Tutor Source: Organic Chemistry Help URL: [Link]

  • Title: Yamaguchi Esterification Source: J&K Scientific LLC URL: [Link]

  • Title: Carbodiimides and Additives Source: Aapptec Peptides URL: [Link]

  • Title: Carbodiimide Source: Wikipedia URL: [Link]

  • Title: Maximization of fructose esters synthesis by response surface methodology Source: PubMed URL: [Link]

  • Title: Steglich esterification Source: Wikipedia URL: [Link]

  • Title: A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Optimization of esterification conditions for reaction time with a... Source: ResearchGate URL: [Link]

  • Title: Fischer–Speier esterification Source: Wikipedia URL: [Link]

  • Title: Steglich Esterification Source: Organic Chemistry Portal URL: [Link]

  • Title: Acid to Ester - Common Conditions Source: organic-chemistry.org URL: [Link]

  • Title: Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Source: Royal Society of Chemistry URL: [Link]

  • Title: Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate Source: ResearchGate URL: [Link]

  • Title: Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation Source: Patsnap URL: [Link]

  • Title: Ester synthesis by esterification Source: Organic Chemistry Portal URL: [Link]

  • Title: Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design Source: RSC Publishing URL: [Link]

  • Title: Steglich Esterification Guide Source: Scribd URL: [Link]

  • Title: Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification) Source: Master Organic Chemistry URL: [Link]

  • Title: Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-(Dimethylamino)pyridine: Tert-Butyl Ethyl Fumarate Source: Organic Syntheses URL: [Link]

  • Title: Difficult hydrolysis of an hindered ester Source: Sciencemadness.org URL: [Link]

  • Title: Method for producing carboxylic acid ester and esterification catalyst Source: Google Patents URL
  • Title: Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: Difficult hydrolysis of an hindered ester Source: Sciencemadness.org URL: [Link]

  • Title: Catalyst for use in esterification reaction and method for catalyzing...
  • Title: Catalysts used for the esterification reaction Source: ResearchGate URL: [Link]

  • Title: Fischer Esterification Source: Chemistry Steps URL: [Link]

  • Title: Kinetic Study of Esterification Reaction Source: ResearchGate URL: [Link]

  • Title: Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables Source: ResearchGate URL: [Link]

  • Title: Kinetic Study on the Esterification of Hexanoic Acid with N,N-Dialkylamino Alcohols: Evidence for an Activation by Hydrogen Bonding Source: ResearchGate URL: [Link]

  • Title: Kinetics, Mechanism and Novel Methods Of Esterification Source: International Journal of All Research Scientific and Academic URL: [Link]

  • Title: A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures Source: Scite.ai URL: [Link]

  • Title: Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl Source: RSC Publishing URL: [Link]

  • Title: How can I improve the yield of my Fischer Esterification? Source: Reddit URL: [Link]

  • Title: Fischer Esterification Practice Problems Source: Pearson URL: [Link]

  • Title: Kinetics of Ester Formation via Fischer Esterification Source: ChemBAM URL: [Link]

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Resolving complex peak patterns in the NMR spectrum of Methyl 3,5-Di-tert-butylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for resolving complex NMR peak patterns of Methyl 3,5-Di-tert-butylbenzoate. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in acquiring and interpreting NMR data for this and structurally similar molecules. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed experimental decisions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My ¹H NMR spectrum of the aromatic region is not a simple, clean pattern. What should I expect to see?

Answer: The ¹H NMR spectrum of this compound presents a classic case of how molecular symmetry and subtle electronic effects can lead to non-intuitive spectra.

Expected ¹H NMR Signals: The molecule has a plane of symmetry, leading to three distinct sets of proton signals:

  • tert-Butyl Protons: A sharp, intense singlet for the 18 equivalent protons of the two tert-butyl groups.

  • Methoxy Protons: A sharp singlet for the 3 protons of the methyl ester group.

  • Aromatic Protons: This is the region that typically causes confusion. You would expect to see two signals: one for the two equivalent protons at the C2 and C6 positions, and one for the single proton at the C4 position. Due to their coupling, a simple analysis might predict a doublet for H2/H6 and a triplet for H4. However, this is rarely observed in practice.

Proton Assignment Expected Chemical Shift (δ) in CDCl₃ Integration Expected Multiplicity (First-Order) Commonly Observed Pattern
tert-Butyl (18H)~1.34 ppm18HSinglet (s)Sharp Singlet
Methoxy (3H)~3.90 ppm3HSinglet (s)Sharp Singlet
Aromatic H4 (1H)~7.63 ppm1HTriplet (t)Complex Multiplet / Deceptively Simple Pattern
Aromatic H2, H6 (2H)~7.97 ppm2HDoublet (d)Complex Multiplet / Deceptively Simple Pattern

Note: Chemical shifts are approximate and can vary based on solvent and concentration.[1][2]

The complexity in the aromatic region arises from second-order effects , which are discussed in the next question.

Q2: Why do the aromatic signals look like a complex multiplet instead of the expected doublet and triplet?

Answer: This is the most common issue for this molecule and is a textbook example of strong coupling , which gives rise to second-order spectral effects .

The Underlying Principle: First-Order vs. Second-Order Spectra The simple splitting rules you first learn (like the N+1 rule and Pascal's triangle) only apply to first-order spectra .[3][4] A spectrum is considered first-order when the chemical shift difference (Δν, in Hz) between two coupled protons is much larger than their coupling constant (J, in Hz). A common rule of thumb is that the ratio Δν/J should be greater than 10 .[3][5]

When Δν/J is less than 10, the spin system is strongly coupled , and the spectrum becomes second-order .[5][6][7] In this scenario:

  • The number of observed lines may not follow the N+1 rule.

  • The spacing between the lines in a multiplet is no longer equal to the coupling constant J.

  • The relative intensities of the lines become distorted, a phenomenon known as the "roof effect," where inner peaks of coupled multiplets become taller and outer peaks become shorter.[3][4]

Application to this compound: In this molecule, the chemical environments of the aromatic protons (H2/H6 and H4) are very similar. The bulky tert-butyl groups and the methyl ester have a relatively small differential effect on their chemical shifts. Consequently, Δν is small, while the meta-coupling constant (⁴J) is typically around 2-3 Hz. This leads to a small Δν/J ratio, making the aromatic region a classic second-order system. Instead of a clean doublet and triplet, the signals merge into a more complex, often indecipherable multiplet.[5][6]

Troubleshooting Strategy:

  • Increase Spectrometer Field Strength: The most effective way to simplify a second-order spectrum is to use a higher-field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz). Since Δν (in Hz) is proportional to the field strength while J (in Hz) is constant, increasing the field increases the Δν/J ratio, pushing the spectrum towards a first-order appearance.[5][7]

  • Use a Different Solvent: Changing the NMR solvent can alter the chemical shifts of the protons, potentially increasing Δν. This is discussed in detail in Q4.

Q3: The peaks in my spectrum are broad. What are the common causes and solutions?

Answer: Peak broadening can obscure coupling details and make interpretation difficult. The causes can range from instrumental factors to sample properties.

Common Causes of Peak Broadening:

  • Poor Shimming: An inhomogeneous magnetic field across the sample is a primary cause of broad peaks.[8]

  • High Sample Concentration: Overly concentrated samples can lead to increased solution viscosity, which slows molecular tumbling. This provides a more efficient mechanism for T2 relaxation, resulting in broader signals.[8][9]

  • Presence of Particulate Matter: Undissolved material in the NMR tube will severely degrade the magnetic field homogeneity.

  • Paramagnetic Impurities: Traces of paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺) or dissolved oxygen can dramatically shorten relaxation times and cause severe peak broadening.[10]

  • Chemical Exchange: If a proton is exchanging between two different chemical environments at a rate comparable to the NMR timescale, its peak will be broadened. While less common for this stable molecule, it's a critical concept in dynamic NMR.[8]

Below is a systematic workflow for diagnosing and resolving broad peaks.

G Start Broad Peaks Observed Shim Re-shim the Spectrometer Start->Shim Filter Filter the Sample (e.g., through glass wool) Shim->Filter No Improvement Resolved Problem Resolved Shim->Resolved Improvement Dilute Dilute the Sample Filter->Dilute No Improvement Filter->Resolved Improvement Degas Degas the Sample (e.g., N₂ bubble or freeze-pump-thaw) Dilute->Degas No Improvement Dilute->Resolved Improvement VT_NMR Run Variable Temperature (VT) NMR Degas->VT_NMR No Improvement (Suspect Chemical Exchange) Degas->Resolved Improvement VT_NMR->Resolved

Caption: Troubleshooting workflow for broad NMR signals.

Experimental Protocol: Sample Degassing

  • Prepare your NMR sample as usual in a tube fitted with a sealable valve (e.g., a J. Young tube).

  • Freeze the sample by slowly immersing the tube in liquid nitrogen.

  • Once frozen solid, connect the tube to a high-vacuum line and evacuate the headspace.

  • Close the valve to isolate the tube from the vacuum line.

  • Thaw the sample completely. You may see bubbles of dissolved gas being released.

  • Repeat this freeze-pump-thaw cycle 2-3 times to ensure thorough removal of dissolved oxygen.

Q4: I ran the spectrum in a different solvent and the aromatic peaks shifted significantly. Why does this happen and how can I use it?

Answer: This phenomenon is known as the Aromatic Solvent-Induced Shift (ASIS) and is a powerful tool for resolving overlapping signals.

The Underlying Principle: Solvent Anisotropy Aromatic solvents like benzene-d₆ or toluene-d₈ do not behave as isotropic environments. When a solute is dissolved in them, the solvent molecules tend to arrange themselves around the solute in a non-random way, often forming transient "collisional complexes".[11] Benzene has a strong magnetic anisotropy due to its π-electron ring current. Protons located above or below the face of the benzene ring will be shielded (shifted upfield to a lower ppm), while those near the edge of the ring will be deshielded (shifted downfield).[11][12]

For a molecule like this compound, the electron-deficient carbonyl group will likely associate with the electron-rich face of the benzene-d₆ ring. This specific association can cause a differential shift in the nearby aromatic protons (H2/H6 vs. H4), altering their Δν and potentially simplifying the second-order pattern.[11][13]

Troubleshooting Protocol: Using Solvent Effects

  • Acquire a Standard Spectrum: First, run the ¹H NMR in a standard, relatively inert solvent like CDCl₃ or acetone-d₆.

  • Acquire a Spectrum in an Aromatic Solvent: Prepare a new sample in benzene-d₆ or toluene-d₈.

  • Compare the Spectra: Carefully compare the aromatic regions of the two spectra. Look for changes in chemical shifts and splitting patterns. Often, the increased separation in benzene-d₆ will resolve the complex multiplet into a more interpretable first-order pattern.[9]

Q5: Can changing the temperature of the experiment help simplify the spectrum?

Answer: Yes, running a Variable Temperature (VT) NMR experiment can be a valuable diagnostic tool, although it addresses different issues than changing the magnetic field strength.[14]

How Temperature Affects NMR Spectra:

  • Molecular Motion: Increasing the temperature increases the rate of molecular tumbling. For large or bulky molecules, this can average out magnetic field inhomogeneities more effectively, leading to sharper lines.[14][15]

  • Chemical Exchange: If peak broadening is due to dynamic processes (like rotamer interconversion or proton exchange), changing the temperature will alter the rate of exchange.[16]

    • Heating: Can cause the exchange to become very fast on the NMR timescale, resulting in a single, sharp, averaged peak.

    • Cooling: Can slow the exchange enough to "freeze out" the individual species, resulting in two distinct sets of sharp peaks.

Application to this compound: The complexity in the aromatic region is due to strong coupling, not chemical exchange. Therefore, VT-NMR is unlikely to resolve the second-order pattern into a simple doublet and triplet. However, it can be useful for:

  • Sharpening Broad Peaks: If the peaks are broad due to slow tumbling (a possibility with the two bulky tert-butyl groups), a moderate increase in temperature (e.g., from 25°C to 50°C) may result in sharper signals.[14][17]

  • Ruling Out Dynamic Processes: If the spectrum sharpens but the splitting pattern does not fundamentally change upon heating, you can confidently rule out chemical exchange as the cause of the complexity.

Q6: How can I definitively assign all the proton and carbon signals in my molecule?

Answer: When 1D NMR is insufficient, a suite of 2D NMR experiments is the definitive solution for unambiguous structure elucidation. For this molecule, COSY, HSQC, and HMBC are the most informative.[18][19]

1. COSY (COrrelation SpectroscopY): To Identify ¹H-¹H Couplings

  • What it Shows: A COSY spectrum shows cross-peaks between protons that are J-coupled (typically through 2-4 bonds).[20][21]

  • Application: In the aromatic region, you will see a cross-peak connecting the signal of H4 to the signal of H2/H6. This confirms they are on the same spin system and are coupled to each other.

2. HSQC (Heteronuclear Single Quantum Coherence): To Link Protons to their Attached Carbons

  • What it Shows: An HSQC spectrum shows a correlation peak for every proton that is directly attached to a carbon (a one-bond ¹H-¹³C correlation).[22][23]

  • Application:

    • A cross-peak will connect the aromatic H4 proton signal to the aromatic C4 carbon signal.

    • A cross-peak will connect the H2/H6 proton signal to the C2/C6 carbon signal.

    • A cross-peak will connect the intense tert-butyl proton singlet to the methyl carbons of the tert-butyl group.

    • A cross-peak will connect the methoxy protons to the methoxy carbon.

3. HMBC (Heteronuclear Multiple Bond Correlation): To See Long-Range Connections

  • What it Shows: An HMBC spectrum reveals correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds). This is the key experiment for piecing together the molecular skeleton.[19][24]

  • Application:

    • Methoxy Protons (~3.90 ppm): Will show a correlation to the carbonyl carbon (~167 ppm) and the aromatic C1 carbon (~131 ppm).

    • Aromatic H4 (~7.63 ppm): Will show correlations to the adjacent C2/C6 carbons and the C3/C5 carbons (where the tert-butyl groups are attached).

    • Aromatic H2/H6 (~7.97 ppm): Will show correlations to the C4 carbon, the C3/C5 carbons, and the carbonyl carbon.

    • tert-Butyl Protons (~1.34 ppm): Will show strong correlations to the quaternary carbon of the tert-butyl group and to the attached aromatic carbons (C3/C5).

The following diagram illustrates the key correlations you would expect to see in these 2D experiments.

Caption: Key 2D NMR correlations for structure confirmation.

References
  • Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. Available at: [Link]

  • Reich, H. J. (n.d.). Second Order Effects in Coupled Systems. University of Wisconsin. Available at: [Link]

  • JoVE. (2024). ¹H NMR: Interpreting Distorted and Overlapping Signals. Journal of Visualized Experiments. Available at: [Link]

  • Wine, G. R., & Shook, B. C. (1966). SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. Canadian Journal of Chemistry. Available at: [Link]

  • University of Notre Dame. (n.d.). Complex NMR experiments: 2D, selective, etc.. Available at: [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Available at: [Link]

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Selection of catalysts for the synthesis of sterically hindered esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Steric Hindrance in Esterification

The synthesis of esters from sterically hindered carboxylic acids and/or alcohols is a persistent challenge in organic and medicinal chemistry. Bulky substituents near the reactive centers physically obstruct the approach of the nucleophilic alcohol to the electrophilic carbonyl carbon. This steric clash dramatically slows down or completely stalls conventional esterification methods, such as the acid-catalyzed Fischer esterification, which often leads to decomposition, elimination (especially with tertiary alcohols), or simply no reaction.[1][2]

This guide provides a comprehensive troubleshooting framework and a series of frequently asked questions (FAQs) to help researchers navigate the selection of appropriate catalysts and reaction conditions to overcome these steric barriers, ensuring high-yield synthesis of complex ester targets.

Part 1: Catalyst and Method Selection Guide

Choosing the right catalytic system is the most critical decision in synthesizing a sterically hindered ester. The ideal method activates the carboxylic acid to create a highly reactive electrophile that can be intercepted by a poorly nucleophilic, hindered alcohol before side reactions occur.

Decision Workflow for Catalyst Selection

Below is a workflow to guide your selection process based on the nature of your substrates.

CatalystSelection start Start: Synthesize Hindered Ester (Acid and/or Alcohol is bulky) acid_labile Are substrates acid-labile? start->acid_labile tertiary_alcohol Is the alcohol tertiary or highly hindered? acid_labile->tertiary_alcohol Yes acid_chloride Two-Step: Acid Chloride Formation (e.g., with SOCl₂, (COCl)₂) + Base-promoted esterification acid_labile->acid_chloride No complex_molecule Is it a complex molecule or macrolactonization? tertiary_alcohol->complex_molecule Yes steglich Steglich Esterification (DCC/DMAP or EDC/DMAP) tertiary_alcohol->steglich No, but still hindered complex_molecule->steglich No yamaguchi Yamaguchi Esterification (TCBC/DMAP) complex_molecule->yamaguchi Yes mild_conditions Are very mild, neutral conditions required? mild_conditions->steglich No enzyme Enzymatic Catalysis (e.g., Lipase) mild_conditions->enzyme Yes (Biocatalysis) steglich->mild_conditions yamaguchi->mild_conditions SteglichMechanism cluster_main Desired Pathway (Accelerated by DMAP) cluster_side Side Reaction Pathway (Slow Alcohol Attack) Acid_DCC R-COOH + DCC O_Acylisourea O-Acylisourea (Reactive Intermediate) Acid_DCC->O_Acylisourea Acylpyridinium Acylpyridinium Intermediate (Highly Reactive) O_Acylisourea->Acylpyridinium + DMAP (fast) O_Acylisourea_side O-Acylisourea Ester Desired Ester Acylpyridinium->Ester + R'-OH (Hindered Alcohol) N_Acylurea N-Acylurea (Unreactive Byproduct) O_Acylisourea_side->N_Acylurea 1,3-Rearrangement (No DMAP or slow R'-OH attack)

Caption: Competing pathways in Steglich esterification.

Q2: My reaction seems to work, but I can't purify my ester from the dicyclohexylurea (DCU) byproduct. How can I remove it?

Answer: DCU removal is a classic purification challenge in DCC couplings due to its variable solubility.

  • Causality: DCC is consumed in the reaction by taking up a molecule of water, forming the insoluble urea byproduct, DCU. [3]While often described as insoluble, its solubility can be problematic in common organic solvents used for workup and chromatography.

  • Solution:

    • Pre-filtration: After the reaction is complete, cool the reaction mixture (e.g., in an ice bath) and dilute it with a non-polar solvent where DCU is poorly soluble, such as diethyl ether, hexane, or cold acetone. [4]Most of the DCU should precipitate and can be removed by filtration through a pad of celite.

    • Chromatography Solvent System: If DCU co-elutes with your product, you need to change your solvent system. DCU is quite non-polar. Switching to a more polar solvent system or a different stationary phase can often achieve separation. Sometimes, using 100% chloroform can keep the DCU retained on the silica column. [4] 3. Consider EDC: Use 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) instead of DCC. The resulting urea byproduct is water-soluble and can be easily removed with a simple aqueous wash during workup. [5] Q3: I am trying to esterify a tertiary alcohol using Fischer conditions (H₂SO₄ catalyst) and I'm only getting an alkene. Why?

Answer: You are observing acid-catalyzed dehydration (elimination), a common side reaction for tertiary alcohols.

  • Causality: Under strong acidic conditions, the hydroxyl group of a tertiary alcohol is easily protonated, turning it into a good leaving group (water). The departure of water generates a stable tertiary carbocation. [6]This carbocation can then be deprotonated by a weak base (like water or the alcohol itself) to form an alkene, which is often the major product. The Fischer esterification is reversible and requires harsh conditions (heat and strong acid), which strongly favor this elimination pathway for tertiary alcohols. [7]

  • Solution: Avoid strongly acidic, high-temperature conditions. You must use a milder method that does not generate carbocation intermediates.

    • Recommended Methods: Steglich [6]or Yamaguchi esterification [8]are the methods of choice for tertiary alcohols as they proceed under mild, neutral, or slightly basic conditions.

Q4: My lab-scale reaction works perfectly, but when I try to scale it up, the yield drops and I see more impurities. What should I consider?

Answer: Scale-up challenges are often related to physical processes like heat and mass transfer, not a change in the underlying chemistry. [9][10]

  • Causality & Solutions:

    • Heat Transfer: Larger reaction volumes have a smaller surface-area-to-volume ratio. Exothermic reactions that were manageable in a small flask can overheat in a large reactor, leading to side reactions or decomposition. [11]Ensure you have adequate cooling capacity and consider slower reagent addition to control the temperature.

    • Mixing Efficiency: Stirring that is effective in a round-bottom flask may not be sufficient in a large vessel, creating "dead zones" with poor mixing. [11]This can lead to localized high concentrations of reagents, causing side reactions. Use appropriate mechanical stirrers and reactor geometries to ensure homogenous mixing.

    • Reagent Addition: Adding reagents all at once, which might be fine on a small scale, can be problematic at a larger scale due to the reasons above. Develop a controlled addition protocol using a dropping funnel or syringe pump.

Part 3: Frequently Asked Questions (FAQs)

Q5: What is the mechanistic role of DMAP in both Steglich and Yamaguchi esterifications?

Answer: In both reactions, DMAP acts as a nucleophilic catalyst and an acyl transfer agent . [6][12]Its function is to convert a moderately reactive acylating agent (the O-acylisourea in Steglich, the mixed anhydride in Yamaguchi) into a much more reactive N-acylpyridinium salt. [6][8]This salt is highly susceptible to attack by even a sterically hindered alcohol. This catalytic cycle is highly efficient because DMAP is a better nucleophile than the alcohol but a good leaving group after the ester is formed. [12] Q6: Can I use a simple base like triethylamine (Et₃N) instead of DMAP?

Answer: No, they serve different purposes. Triethylamine is a non-nucleophilic Brønsted base used to scavenge acid (like HCl) produced during the reaction. [8]It is not a nucleophilic catalyst. DMAP is a nucleophilic catalyst that directly participates in the reaction by attacking a carbonyl group to form a reactive intermediate. [6]In many protocols, such as the Yamaguchi esterification, both a stoichiometric amount of a tertiary amine base (like Et₃N) and a catalytic amount of DMAP are required. [8] Q7: Are there "greener" or more sustainable alternatives for these couplings?

Answer: Yes, this is an active area of research.

  • Alternative Solvents: Efforts have been made to replace hazardous solvents like dichloromethane (DCM) with more sustainable options like dimethyl carbonate. [13]* Enzymatic Methods: Using lipases or other hydrolases in aqueous media is a very green approach, avoiding harsh reagents and organic solvents. [14][15]However, their applicability to highly hindered substrates must be evaluated on a case-by-case basis.

  • Organocatalysis: The development of metal-free, organic small molecule catalysts is a promising strategy to reduce waste and use less toxic reagents. [16] Q8: For a Yamaguchi esterification, is it better to run it as a one-pot or two-step procedure?

Answer: The original Yamaguchi protocol was a two-step procedure: 1) formation of the mixed anhydride from the carboxylic acid and TCBC, followed by removal of volatiles, and 2) addition of the alcohol and DMAP. [12]However, for many substrates, particularly aliphatic carboxylic acids, a one-pot procedure where all reagents are mixed is effective and more convenient. [17][12]For extremely sensitive or complex substrates, the control offered by the two-step procedure may provide better results.

Part 4: Experimental Protocol Example

Steglich Esterification of Pivalic Acid with tert-Butanol

This protocol describes a challenging esterification between a sterically hindered carboxylic acid and a tertiary alcohol.

Materials:

  • Pivalic acid (1.0 equiv)

  • tert-Butanol (1.2 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv)

  • 4-(Dimethylamino)pyridine (DMAP, 0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add pivalic acid, tert-butanol, and DMAP.

  • Dissolve the components in anhydrous DCM (approx. 0.2 M concentration relative to the acid).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the stirred reaction mixture at 0 °C over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C to precipitate the dicyclohexylurea (DCU) byproduct.

  • Filter the mixture through a pad of Celite®, washing the filter cake with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (to remove any remaining DMAP), saturated NaHCO₃ solution, and brine. [4]10. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the pure tert-butyl pivalate.

References

  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • Synthesis of Conformationally Constrained Esters and Amines by Pd-Catalyzed α-Arylation of Hindered Substrates. ACS Catalysis. [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]

  • Enzyme‐Catalyzed Synthesis of Esters in Water. ResearchGate. [Link]

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  • Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. DASH (Harvard). [Link]

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  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry. [Link]

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  • Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. MDPI. [Link]

  • What's the best way for removing extra DCC and DMAP in an esterification reaction? ResearchGate. [Link]

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  • Direct Organocatalytic Esterification of Carboxylic Acids and Alcohols by Redox Neutral Sulfur (IV) Catalysis via Intramolecularly Interrupted Pummerrer Intermediates. ResearchGate. [Link]

  • Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. ResearchGate. [Link]

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  • The esterification in a basic medium is not possible. Why? Quora. [Link]

  • Organocatalytic esterification of corn starches towards enhanced thermal stability and moisture resistance. RSC Publishing. [Link]

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  • What are issues/things to consider when scaling up reactions from the lab to a factory? Reddit. [Link]

  • Can anyone suggest me best esterification reaction? ResearchGate. [Link]

  • Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. RSC Publishing. [Link]

  • esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • A New Method for the Esterification of Certain Sterically Hindered Acids. ACS Publications. [Link]

  • A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry. [Link]

  • Sugar Esters of Fatty Acids: Chemo-Enzymatic Synthesis and Biological Activity. MDPI. [Link]

  • Process for enzymatically preparing carboxylic esters.
  • Enzymatic synthesis of sucrose esters: Advances and challenges in high-efficiency and regioselective catalysis. PubMed. [Link]

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Methods for removing residual 3,5-Di-tert-butylbenzoic acid from the final product

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In many synthetic workflows, 3,5-Di-tert-butylbenzoic acid is a common reagent or a potential byproduct resulting from the oxidation of related precursors.[1] Its unique structure, featuring bulky tert-butyl groups, can present significant challenges during product purification. These groups increase its lipophilicity compared to simpler benzoic acids, often leading to co-elution with desired products in chromatography and similar solubility profiles that complicate recrystallization and extraction.

This guide provides a comprehensive technical resource for researchers facing the challenge of removing residual 3,5-Di-tert-butylbenzoic acid. We will explore the underlying principles of various purification techniques, offer detailed troubleshooting advice for common issues, and present step-by-step protocols to enhance the purity of your final compound.

Understanding the Impurity: Physicochemical Properties

A successful purification strategy begins with a thorough understanding of the impurity's properties. The key physicochemical characteristics of 3,5-Di-tert-butylbenzoic acid are summarized below.

PropertyValueSource
Molecular Formula C₁₅H₂₂O₂[2]
Molecular Weight 234.33 g/mol [1][2]
Appearance White to off-white crystalline solid[3]
Melting Point 173-175 °C[3]
Water Solubility Insoluble[3]
pKa ~4.40 (Predicted)[3]
Solubility Soluble in alcohols, ethers, and other organic solvents[3]

Frequently Asked Questions (FAQs)

Q1: What makes 3,5-Di-tert-butylbenzoic acid particularly challenging to remove?

A1: The difficulty arises from its dual nature. The carboxylic acid group provides a handle for acid-base chemistry, but the two bulky, nonpolar tert-butyl groups dominate the molecule's overall character, making it significantly more organo-soluble than benzoic acid itself. This can cause it to behave like a nonpolar compound in chromatography and have overlapping solubility with many organic products, leading to purification challenges.

Q2: What are the primary methods for removing this impurity?

A2: The most effective strategies leverage the acidic nature of the carboxylic acid group or differences in polarity and solubility. The four primary methods are:

  • Acid-Base Liquid-Liquid Extraction: Utilizes a basic aqueous solution to convert the acid into its water-soluble salt.[4][5]

  • Recrystallization: Effective if the desired product and the acid impurity have significantly different solubilities in a given solvent system.[5][6][7]

  • Flash Column Chromatography: Separates compounds based on polarity, though optimization is often required to prevent co-elution.[5]

  • Scavenger Resins: Employs solid-supported bases to selectively bind the acidic impurity, which is then removed by simple filtration.[8][9]

Q3: How do I select the best purification method for my specific situation?

A3: The optimal method depends on the properties of your desired product, the scale of the reaction, and the level of purity required. The workflow diagram below provides a decision-making framework to guide your choice.

Purification Method Selection Workflow

This diagram outlines a logical approach to selecting the most appropriate technique for removing 3,5-Di-tert-butylbenzoic acid.

PurificationWorkflow Start Crude Product Contaminated with 3,5-Di-tert-butylbenzoic acid IsProductBaseSensitive Is the desired product sensitive to base? Start->IsProductBaseSensitive AcidBaseExtraction Method 1: Acid-Base Extraction IsProductBaseSensitive->AcidBaseExtraction No ScavengerResin Method 4: Scavenger Resin IsProductBaseSensitive->ScavengerResin Yes IsProductSolid Is the product a solid? PolarityDiff Sufficient polarity difference between product and impurity? IsProductSolid->PolarityDiff No Recrystallization Method 2: Recrystallization IsProductSolid->Recrystallization Yes Chromatography Method 3: Flash Chromatography PolarityDiff->Chromatography Yes ConsiderCombo Consider a combination of methods or advanced chromatography PolarityDiff->ConsiderCombo No AcidBaseExtraction->IsProductSolid Impurity Remains ScavengerResin->IsProductSolid Impurity Remains Recrystallization->PolarityDiff Impurity Remains

Caption: Decision tree for selecting a purification method.

Troubleshooting Guides and Experimental Protocols

Method 1: Acid-Base Liquid-Liquid Extraction

Expertise & Experience: This is often the first and most effective method to try. It exploits the acidic proton of the carboxylic acid (pKa ~4.4)[3]. By washing an organic solution of the crude product with an aqueous base (e.g., NaHCO₃, Na₂CO₃, or NaOH), the 3,5-di-tert-butylbenzoic acid is deprotonated to form its corresponding carboxylate salt. This salt is ionic and thus preferentially partitions into the aqueous layer, leaving the neutral desired product in the organic layer.[4][10][11] A weak base like sodium bicarbonate is often sufficient and is preferred if the desired product is sensitive to stronger bases like NaOH.[10]

Troubleshooting Guide: Extraction
ProblemProbable Cause(s)Recommended Solution(s)
Emulsion Formation - High concentration of materials.- Vigorous shaking.- Add a small amount of brine (saturated aq. NaCl) to disrupt the emulsion.- Gently rock or invert the separatory funnel instead of vigorous shaking.- Filter the mixture through a pad of Celite.
Impurity Remains in Organic Layer - Insufficient base used.- Base is too weak.- Insufficient number of washes.- Ensure the pH of the aqueous layer is >8 after extraction.- If using NaHCO₃, switch to a stronger base like 1M NaOH, provided your product is stable.[12]- Perform at least 2-3 washes with the basic solution.
Low Recovery of Desired Product - Desired product has acidic protons and is being extracted.- Product is partially soluble in the aqueous layer.- Use a weaker base (e.g., NaHCO₃ instead of NaOH).- Perform a "back-extraction": wash the combined basic aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[13]
Protocol: Basic Wash to Remove 3,5-Di-tert-butylbenzoic Acid
  • Dissolution: Dissolve the crude product in an appropriate water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.

  • First Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert it, and vent frequently to release CO₂ pressure that builds up from the acid-base reaction.[14]

  • Separation: Gently shake for 1-2 minutes. Allow the layers to fully separate. Drain the lower aqueous layer.

  • Repeat Wash: Repeat the wash (steps 2-3) one or two more times. Check the pH of the final aqueous wash to ensure it is basic.

  • Water Wash: Wash the organic layer with an equal volume of water, followed by a wash with brine to facilitate drying.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Method 2: Recrystallization

Expertise & Experience: Recrystallization is a powerful technique for purifying solid products.[7][15] Its success hinges on identifying a solvent system where the desired product and the 3,5-di-tert-butylbenzoic acid impurity exhibit different solubility profiles with respect to temperature. Ideally, the desired product should be highly soluble in the hot solvent but sparingly soluble at low temperatures, while the impurity is either very soluble or nearly insoluble at all temperatures.[6]

Troubleshooting Guide: Recrystallization
ProblemProbable Cause(s)Recommended Solution(s)
"Oiling Out" - The boiling point of the solvent is higher than the melting point of the solute mixture.- The solution is supersaturated.- Add more hot solvent until the oil redissolves, then allow to cool more slowly.- Re-heat the mixture to dissolve the oil, then add a small amount of a co-solvent in which the compound is less soluble.
No Crystal Formation - Solution is not sufficiently saturated.- Cooling too rapidly.- If crystals do not form after slow cooling to room temperature and then in an ice bath, try to induce crystallization by: 1. Scratching the inside of the flask with a glass rod at the liquid-air interface.[16] 2. Adding a "seed crystal" of the pure product.[6]
Impurity Co-crystallizes - The impurity has a very similar solubility profile.- Cooling was too rapid, trapping impurities.- Ensure the solution cools as slowly as possible to allow for selective crystal lattice formation.[15]- Try a different solvent or a two-solvent system (e.g., Toluene/Hexane). For p-tert-butylbenzoic acid, a toluene and water wash system has been used.[17]
Method 3: Flash Column Chromatography

Expertise & Experience: Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase. 3,5-Di-tert-butylbenzoic acid is moderately polar due to its carboxylic acid group. However, its bulky nonpolar groups can make its polarity similar to many target molecules. A key technique to achieve good separation is to add a small amount (~0.5-1%) of acetic or formic acid to the mobile phase. This suppresses the deprotonation of the benzoic acid on the silica surface, preventing the common issue of "streaking" and leading to sharper peaks and better separation.[18][19]

Troubleshooting Guide: Chromatography
ProblemProbable Cause(s)Recommended Solution(s)
Streaking of the Acid Spot - Interaction (deprotonation) of the carboxylic acid with the basic sites on the silica gel.- Add 0.5-1% acetic or formic acid to the eluent system. This keeps the impurity protonated and reduces its interaction with the stationary phase.[18]
Co-elution with Product - Insufficient difference in polarity.- Optimize the solvent system. Use a gradient elution, starting with a nonpolar solvent and gradually increasing polarity.- If the product is significantly less polar, a nonpolar eluent (e.g., Hexane/Ethyl Acetate 9:1) may be sufficient to elute the product while the acid remains on the column.
Method 4: Scavenger Resins

Expertise & Experience: Scavenger resins are functionalized polymers designed to react with and remove specific types of molecules from a solution.[9] For removing an acidic impurity like 3,5-di-tert-butylbenzoic acid, a basic scavenger resin is ideal. These resins contain basic functional groups (e.g., amine groups) that bind the acid. The key advantage is the simplified workup: the resin-bound impurity is removed by simple filtration, eliminating the need for aqueous extractions.[8][9][20] This method is particularly useful when the desired product is sensitive to aqueous basic conditions or when emulsions are problematic.

Troubleshooting Guide: Scavenger Resins
ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Removal of Acid - Insufficient equivalents of resin.- Inadequate reaction time.- Poor swelling of the resin in the chosen solvent.- Use a higher excess of the scavenger resin (e.g., 3-5 equivalents relative to the impurity).- Increase the stirring/agitation time.- Choose a solvent that effectively swells the resin (e.g., CH₂Cl₂, THF). Check the manufacturer's data sheet for optimal solvents.[21]
Desired Product Binds to Resin - The product itself is acidic or has a strong affinity for the resin.- This method is not suitable for acidic products. Ensure your product is neutral or basic.- If the product is a weak acid, a less basic resin might be selective for the stronger carboxylic acid impurity.
Protocol: Purification Using a Basic Scavenger Resin
  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., Dichloromethane) in which the resin swells well.

  • Resin Addition: Add the basic scavenger resin (typically 2-3 equivalents based on the estimated amount of the acid impurity).

  • Agitation: Stir or gently agitate the mixture at room temperature. Reaction times can vary from 1 to 12 hours depending on the resin and impurity concentration. Monitor the reaction progress by TLC.

  • Filtration: Once the reaction is complete (no more acid visible by TLC), filter the mixture to remove the resin.

  • Washing: Wash the collected resin with a fresh portion of the solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.

References

  • SIELC Technologies. (n.d.). Separation of 3,5-Bis(tert-butyl)benzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Anaspec. (n.d.). Resins with Functional Groups as Scavengers. Retrieved from [Link]

  • Taylor & Francis Group. (n.d.). Figure 34 Reactivity-based scavenger resins. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2004). Strategies in organic synthesis. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]

  • ChemBK. (2024). 3,5-di-tert-butylbenzoic acid. Retrieved from [Link]

  • ResearchGate. (2025). Solid Phase Extraction Purification of Carboxylic Acid Products. Retrieved from [Link]

  • Quora. (2024). What is the process for extracting benzoic acid from an unknown compound using acids and bases?. Retrieved from [Link]

  • Web Pages. (n.d.). 3. Extraction. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). The Extraction of Benzoic Acid from a Mixture. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3,5-Di-tert-butylbenzoic acid (CAS 16225-26-6). Retrieved from [Link]

  • Creighton University. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Human Metabolome Database. (2020). Metabocard for 3,5-Di-tert-butyl-4-hydroxybenzoic acid. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Retrieved from [Link]

  • NIST. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzoic acid, TMS derivative. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (n.d.). Measurement and Modeling of Solubility of para-tert-Butylbenzoic Acid in Pure and Mixed Organic Solvents at Different Temperatures. Retrieved from [Link]

  • NIST. (n.d.). 3,5-Di-tert-butylbenzoic acid. Retrieved from [Link]

  • Journal of Chemical Research. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN102617335B - Process for synthesizing p-tert-butylbenzoic acid.
  • ResearchGate. (n.d.). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase. Retrieved from [Link]

  • ResearchGate. (2014). What is the suitable method to protect benzoic acid using tert-butyl alcohol?. Retrieved from [Link]

  • Professor Dave Explains. (2019). Separating Components of a Mixture by Extraction [Video]. YouTube. Retrieved from [Link]

Sources

Assessing the stability of Methyl 3,5-Di-tert-butylbenzoate under various reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3,5-di-tert-butylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this sterically hindered ester under various experimental conditions.

Introduction

This compound is a valuable building block in organic synthesis, prized for its unique electronic and steric properties. The two bulky tert-butyl groups flanking the methyl ester create significant steric hindrance, which profoundly influences its reactivity and stability. A thorough understanding of its behavior under different reaction conditions is crucial for developing robust synthetic routes, ensuring the integrity of final products, and predicting potential degradation pathways in drug development. This guide provides a comprehensive overview of the stability of this compound, troubleshooting strategies for common issues, and standardized protocols for its stability assessment.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so resistant to basic hydrolysis (saponification)?

A1: The exceptional stability of this compound under basic conditions is a direct consequence of steric hindrance. The two large tert-butyl groups ortho to the ester functionality physically block the approach of the hydroxide nucleophile to the electrophilic carbonyl carbon. This steric shield significantly raises the activation energy for the formation of the tetrahedral intermediate, which is a prerequisite for ester hydrolysis. Consequently, standard saponification conditions, such as refluxing with aqueous sodium hydroxide, are often ineffective or lead to incomplete reaction even after prolonged periods.[1] To achieve successful hydrolysis, more forcing conditions or alternative reagents are typically required.

Q2: What are the expected challenges when attempting acid-catalyzed hydrolysis of this ester?

A2: While generally more feasible than basic hydrolysis for sterically hindered esters, acid-catalyzed hydrolysis of this compound still presents challenges. The reaction is an equilibrium process, meaning that a large excess of water is necessary to drive the reaction towards the carboxylic acid product.[2] Furthermore, the bulky tert-butyl groups can also hinder the protonation of the carbonyl oxygen, which is the initial step in the activation of the ester towards nucleophilic attack by water.

Q3: How does this compound behave under reductive conditions?

A3: The ester functionality of this compound can be reduced to the corresponding alcohol, 3,5-di-tert-butylbenzyl alcohol. However, the steric hindrance can influence the choice of reducing agent and the reaction conditions. Strong, unhindered reducing agents like lithium aluminum hydride (LiAlH₄) are generally effective. In contrast, catalytic hydrogenation of the ester to the alcohol may require specific catalysts and conditions to overcome the steric hindrance around the carbonyl group. It is noteworthy that the benzene ring is generally stable to catalytic hydrogenation under conditions used for ester reduction.

Q4: What is the likely outcome of reacting this compound with a Grignard reagent?

A4: The reaction of this compound with a Grignard reagent is expected to proceed, but the steric hindrance will play a significant role. Grignard reagents are potent nucleophiles that can add to the ester carbonyl. The initial addition would form a tetrahedral intermediate, which would then collapse to form a ketone. This ketone, being highly reactive, would then immediately react with a second equivalent of the Grignard reagent to yield a tertiary alcohol after acidic workup. It is generally not possible to isolate the ketone intermediate under these conditions. The bulky tert-butyl groups may slow down the reaction rate, potentially requiring longer reaction times or elevated temperatures.

Q5: What is the anticipated thermal and photostability of this compound?

A5: Aromatic esters like this compound are generally quite thermally stable. Significant decomposition would likely require temperatures well above typical reaction conditions. Thermal decomposition, when it occurs, may proceed through homolytic cleavage of the ester C-O bonds.[3] Regarding photostability, compounds with a benzene ring can absorb UV light, which may lead to photolytic degradation. Forced degradation studies involving exposure to controlled light sources are recommended to determine the specific photosensitivity of the molecule.[4][5]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Incomplete Saponification Steric hindrance preventing nucleophilic attack by hydroxide.- Use harsher conditions: higher concentration of base, higher temperatures (e.g., using a high-boiling point solvent like ethylene glycol), or microwave irradiation.- Employ alternative, less sterically demanding nucleophiles or reagents that can facilitate hydrolysis under non-aqueous conditions.[1]- Consider using phase-transfer catalysts to enhance the reactivity of the hydroxide ion.
Low Yield in Acid-Catalyzed Hydrolysis The equilibrium nature of the reaction favors the starting materials.- Use a large excess of water to shift the equilibrium towards the products.- If possible, remove the methanol byproduct as it forms.- Employ a strong acid catalyst and allow for sufficient reaction time.
Reaction with Nucleophile Fails or is Sluggish The bulky tert-butyl groups are sterically shielding the electrophilic carbonyl carbon.- Use smaller, more reactive nucleophiles.- Increase the reaction temperature to provide sufficient energy to overcome the activation barrier.- Consider using a Lewis acid catalyst to enhance the electrophilicity of the carbonyl carbon.
Unexpected Side Products The reaction conditions are too harsh, leading to degradation of the starting material or product.- Monitor the reaction closely by TLC or LC-MS to identify the formation of byproducts.- Reduce the reaction temperature or use milder reagents.- Ensure the reaction is performed under an inert atmosphere if oxidative degradation is suspected.

Experimental Protocols for Stability Assessment

Forced degradation studies are essential to understand the intrinsic stability of a molecule.[2][4][6] The goal is to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating.[2]

Acidic Hydrolysis
  • Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Condition: Mix the stock solution with an equal volume of 1 M HCl.

  • Incubation: Store the solution at 60°C and monitor at appropriate time intervals (e.g., 2, 6, 12, 24 hours).

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

Basic Hydrolysis
  • Preparation: Prepare a 1 mg/mL solution of this compound as described above.

  • Stress Condition: Mix the stock solution with an equal volume of 1 M NaOH.

  • Incubation: Store the solution at 60°C and monitor at appropriate time intervals. Due to the high stability, longer time points or higher temperatures may be necessary.

  • Sample Analysis: Withdraw an aliquot, neutralize with 1 M HCl, and dilute for HPLC analysis.

Oxidative Degradation
  • Preparation: Prepare a 1 mg/mL solution of the compound.

  • Stress Condition: Mix the stock solution with an equal volume of 3% hydrogen peroxide.

  • Incubation: Store the solution at room temperature, protected from light, for 24 hours.

  • Sample Analysis: Withdraw an aliquot and dilute for HPLC analysis.

Thermal Degradation
  • Preparation: Place a known amount of solid this compound in a vial.

  • Stress Condition: Heat the vial in an oven at 80°C for 48 hours.

  • Sample Analysis: After the incubation period, dissolve the solid in a suitable solvent and dilute for HPLC analysis.

Photostability
  • Preparation: Prepare two solutions of the compound at 1 mg/mL. Protect one from light (control) and expose the other to a calibrated light source.

  • Stress Condition: Expose the sample to light conditions as specified in ICH Q1B guidelines.

  • Sample Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.

Visualizations

Steric Hindrance in Basic Hydrolysis

G cluster_ester This compound cluster_nucleophile Nucleophile Ester C=O MeO OMe Ester->MeO Aryl Aryl (with t-Bu groups) Ester->Aryl OH OH⁻ OH->Ester Attack hindered by bulky t-Bu groups caption Fig. 1: Steric hindrance preventing nucleophilic attack.

Caption: Steric hindrance from t-Bu groups shields the carbonyl carbon.

General Workflow for Stability Testing

G start Prepare Stock Solution of Compound stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress sample Sample at Time Points stress->sample neutralize Neutralize/Quench (if necessary) sample->neutralize analyze Analyze by HPLC neutralize->analyze evaluate Evaluate Degradation Profile analyze->evaluate

Sources

Improving the efficiency of column chromatography for Methyl 3,5-Di-tert-butylbenzoate purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of Methyl 3,5-Di-tert-butylbenzoate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to empower your research. This guide is structured to address common challenges and questions encountered in the lab, ensuring you can achieve high purity and yield with confidence.

Part 1: Understanding Your Compound and System

Effective purification begins with understanding the physicochemical properties of your target molecule, this compound. These properties are the primary determinants for selecting the right chromatographic conditions.

Key Properties of this compound

PropertyValue / DescriptionSignificance for Chromatography
Molecular Formula C₁₆H₂₄O₂Indicates a significant hydrocarbon content.
Molecular Weight 248.36 g/mol [1]A relatively small molecule, well-suited for standard silica gel chromatography.
Structure Aromatic ester with two bulky, non-polar tert-butyl groups.The molecule is predominantly non-polar and hydrophobic. The ester group provides a site for polar interactions.
Polarity LowThis is the most critical factor. It dictates the use of normal-phase chromatography for effective separation from more polar or less polar impurities.[2][3]

Part 2: Frequently Asked Questions & Method Development

This section addresses the most common questions that arise during the planning and execution of the purification process.

Q1: What is the best chromatographic mode for this compound? Normal-phase or reversed-phase?

Answer: Normal-phase chromatography is the most effective and widely used mode for this compound.

  • The "Why": The principle of normal-phase chromatography utilizes a polar stationary phase (like silica gel) and a non-polar mobile phase.[2] Your target molecule, this compound, is non-polar. It will have limited affinity for the polar silica gel and will travel down the column relatively quickly with a non-polar solvent. In contrast, more polar impurities, such as the unreacted starting material 3,5-Di-tert-butylbenzoic acid, will have a stronger interaction with the silica gel and be retained more strongly. This difference in interaction strength is the basis for the separation.[4]

Q2: How do I choose the right stationary phase?

Answer: Standard flash-grade silica gel (SiO₂) with a particle size of 40-63 µm is the ideal choice.

  • Expertise & Experience: For preparative flash chromatography, this particle size offers the best balance between resolution, flow rate, and back pressure.[5] There is no need for more exotic or expensive stationary phases for this type of separation. The key interactions will be with the silanol groups (Si-OH) on the silica surface, which are highly polar.[4]

Q3: How do I determine the optimal solvent system (eluent)?

Answer: The optimal eluent is best determined empirically using Thin-Layer Chromatography (TLC) prior to running the column.[6][7]

  • The Goal: You are looking for a solvent system where the product spot has a Retention Factor (Rf) of approximately 0.3-0.4 .[5] An Rf in this range provides the best separation from impurities and ensures the compound elutes from the column in a reasonable volume of solvent.

  • Recommended Starting Solvents: A binary mixture of a non-polar hydrocarbon and a slightly more polar solvent is standard. The most common and effective system is Ethyl Acetate (EtOAc) in Hexanes .[8]

    • Start by testing different ratios on TLC plates: 5% EtOAc/Hexanes, 10% EtOAc/Hexanes, 20% EtOAc/Hexanes.

    • Spot your crude reaction mixture on the TLC plate, develop the plate in the chosen solvent system, and visualize it under a UV lamp (the aromatic ring will be UV-active).

    • Choose the solvent mixture that gives you the target Rf of ~0.35 for your product spot, with good separation from any visible impurity spots.

Q4: Should I use isocratic or gradient elution?

Answer: This depends on the complexity of your crude mixture, as determined by your TLC analysis.

  • Isocratic Elution: Use a single, constant solvent composition (the one you optimized via TLC) throughout the entire separation.[9]

    • When to Use: Ideal if your TLC shows the product spot is well-separated from all impurities. This is a simpler and easier method to set up.[10]

    • Drawback: Later-eluting compounds can result in broader peaks, potentially reducing resolution and purity.[9][10]

  • Gradient Elution: The composition of the mobile phase is changed over time, typically by gradually increasing the percentage of the more polar solvent (e.g., starting at 5% EtOAc and gradually increasing to 20% EtOAc).[9]

    • When to Use: Highly recommended if your crude mixture contains impurities that are both significantly less polar and significantly more polar than your product.

    • Advantages: A gradient elution generally results in a faster overall separation, sharper peaks for all compounds, and better resolution for complex mixtures.[10][11]

Part 3: Step-by-Step Experimental Protocols

These protocols provide a validated workflow for purifying this compound.

Protocol 1: TLC Analysis for Eluent Optimization
  • Prepare Samples: Dissolve a tiny amount of your crude product in a volatile solvent like dichloromethane or ethyl acetate.

  • Spot the Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the plate in a developing chamber containing your chosen solvent system (e.g., 10% EtOAc/Hexanes). Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a 254 nm UV lamp. Circle the spots lightly with a pencil.

  • Calculate Rf: Measure the distance from the baseline to the center of your product spot and the distance from the baseline to the solvent front.

    • Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

  • Optimize: Adjust the solvent ratio until the product Rf is approximately 0.3-0.4.

Protocol 2: Flash Column Chromatography Purification

This protocol assumes a standard glass column for manual flash chromatography.

  • Column Preparation:

    • Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand (approx. 1 cm).[12]

    • Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 5% EtOAc/Hexanes).

    • Pour the slurry into the column. Gently tap the column to pack the silica bed evenly and remove air bubbles. Open the stopcock to drain some solvent, allowing the silica to settle into a stable bed. Never let the top of the silica bed run dry.[7]

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product (e.g., 1 gram) in a minimal amount of a volatile solvent (like dichloromethane). Add 2-3 grams of silica gel to this solution. Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto silica.[5]

    • Carefully add this powder to the top of the packed column, creating a thin, even band. Add a protective layer of sand (approx. 1 cm) on top of your sample layer.[12]

  • Elution and Fraction Collection:

    • Carefully add your eluent to the column.

    • Using gentle air pressure from the top, push the solvent through the column at a steady rate. A good flow rate is about 5 cm of solvent level decrease per minute.[12]

    • Begin collecting fractions in test tubes. The number and size of fractions will depend on the column size.

    • If running a gradient, start with the low-polarity eluent and systematically switch to solvent mixtures with increasing polarity after collecting a set number of fractions.

  • Analysis and Product Recovery:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions into a round-bottom flask.[7]

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Part 4: Visual Workflow and Troubleshooting

Overall Purification Workflow

This diagram illustrates the logical flow from a crude reaction mixture to the final pure compound.

Purification_Workflow Crude Crude Reaction Mixture TLC TLC Analysis (Eluent Optimization, Rf ~0.35) Crude->TLC Column_Prep Column Packing (Silica Gel Slurry) TLC->Column_Prep Sample_Load Sample Loading (Dry Loading Recommended) Column_Prep->Sample_Load Elution Elution (Isocratic or Gradient) Sample_Load->Elution Fraction_Analysis Fraction Analysis (TLC) Elution->Fraction_Analysis Combine Combine Pure Fractions Fraction_Analysis->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product Troubleshooting_Tree start Problem Occurred q_separation Is the separation poor? start->q_separation q_elution Is the product eluting? q_separation->q_elution No sol_eluent Re-optimize eluent with TLC. Aim for Rf ~0.35. q_separation->sol_eluent Yes q_peak_shape Is the peak shape poor (e.g., tailing)? q_elution->q_peak_shape Yes, but too fast sol_increase_polarity Increase eluent polarity. q_elution->sol_increase_polarity No sol_decrease_polarity Decrease eluent polarity. q_peak_shape->sol_decrease_polarity No sol_dry_load Use dry loading. Reduce sample amount. q_peak_shape->sol_dry_load Yes sol_repack Repack column carefully. Reduce sample load. sol_eluent->sol_repack

Sources

Validation & Comparative

A Comparative Analysis of Methyl 3,5-Di-tert-butylbenzoate and Other Benzoate Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug development, the selection of appropriate molecular scaffolds and functional groups is paramount to achieving desired physicochemical and pharmacological properties. Benzoate esters, a class of aromatic compounds, are widely utilized as key intermediates, protecting groups, and bioactive molecules. Among these, Methyl 3,5-Di-tert-butylbenzoate presents a unique profile due to the steric hindrance imposed by its bulky tert-butyl groups. This guide provides a comprehensive comparison of the properties of this compound with other fundamental benzoate esters, namely methyl benzoate, ethyl benzoate, and tert-butyl benzoate. Through an objective lens, supported by experimental data and established scientific principles, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary for informed decision-making in their work.

Physicochemical Properties: A Tale of Steric Influence

The introduction of bulky alkyl groups onto the benzene ring significantly impacts the physicochemical properties of benzoate esters. As illustrated in the comparative data below, the presence of two tert-butyl groups in this compound leads to a notable increase in its molecular weight, melting point, and lipophilicity compared to its less substituted counterparts.

PropertyThis compoundMethyl BenzoateEthyl Benzoatetert-Butyl Benzoate
Molecular Formula C₁₆H₂₄O₂[1]C₈H₈O₂[2][3][4]C₉H₁₀O₂[5][6]C₁₁H₁₄O₂[7][8][9]
Molecular Weight 248.36 g/mol [1]136.15 g/mol [4]150.17 g/mol [6]178.23 g/mol [9]
Melting Point 53 °C[10]-12 °C[2][11]-34 °CN/A (liquid at room temp.)
Boiling Point N/A198-199 °C[2][11]212 °C[5]75 °C @ 3 Torr[7]
Density N/A1.088 g/mL at 20 °C[2][11]1.045 g/mL at 25 °C[5]0.9928 g/cm³ at 25 °C[7]
Solubility Insoluble in waterPoorly soluble in water[2][3]Almost insoluble in water[5]Limited solubility in water[8]
Appearance White to almost white powder/crystal[10][12]Colorless liquid[2][3][4]Colorless liquid[5]Colorless to pale yellow liquid[8]

The solid nature of this compound at room temperature, in contrast to the other liquid esters, is a direct consequence of its increased molecular symmetry and intermolecular forces. This distinction is critical for considerations in reaction setup, purification, and formulation.

Spectral Characteristics: Fingerprinting the Molecules

Spectroscopic analysis provides an unambiguous means of identifying and comparing chemical structures. The following sections detail the characteristic spectral data for each benzoate ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts are indicative of the electronic environment of the nuclei, with steric effects often influencing these values.

Table 2: Comparative ¹H and ¹³C NMR Data (CDCl₃)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound 1.34 (s, 18H), 3.89 (s, 3H), 7.63 (t, J=1.7 Hz, 1H), 7.87 (d, J=1.7 Hz, 2H)31.3, 35.0, 52.0, 124.5, 128.0, 130.5, 150.6, 167.2
Methyl Benzoate 3.91 (s, 3H), 7.44 (t, J=7.8 Hz, 2H), 7.56 (t, J=7.4 Hz, 1H), 8.04 (d, J=7.8 Hz, 2H)[11]52.1, 128.3, 129.6, 130.2, 132.8, 167.0[13]
Ethyl Benzoate 1.39 (t, J=7.1 Hz, 3H), 4.38 (q, J=7.1 Hz, 2H), 7.43 (t, J=7.7 Hz, 2H), 7.54 (t, J=7.4 Hz, 1H), 8.05 (d, J=7.7 Hz, 2H)[5]14.3, 61.0, 128.3, 129.5, 130.5, 132.8, 166.5
tert-Butyl Benzoate 1.60 (s, 9H), 7.42 (m, 2H), 7.52 (m, 1H), 7.97 (m, 2H)28.2, 80.9, 128.2, 129.4, 132.5, 165.7

The ¹H NMR of this compound is notably simpler in the aromatic region due to the symmetrical substitution pattern. The large singlet at 1.34 ppm, integrating to 18 protons, is a clear indicator of the two equivalent tert-butyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The carbonyl (C=O) stretch of the ester group is a particularly strong and informative absorption.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundC=O StretchC-O StretchAromatic C=C Stretch
This compound ~1725~1250, ~1120~1600, ~1480
Methyl Benzoate ~1724[10]~1277, ~1111[10]~1602, ~1452
Ethyl Benzoate ~1720[14]~1275, ~1110[14]~1600, ~1450
tert-Butyl Benzoate ~1715~1280, ~1115~1600, ~1450

The position of the C=O stretching vibration is sensitive to the electronic effects of the substituents. The bulky tert-butyl groups in this compound have a minimal electronic effect on the carbonyl group, hence its stretching frequency is similar to that of methyl benzoate.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and structural features.

Table 4: Key Mass Spectrometry Fragments (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
This compound 248233 ([M-CH₃]⁺), 191 ([M-C₄H₉]⁺), 105
Methyl Benzoate 136105 ([M-OCH₃]⁺), 77 ([C₆H₅]⁺)
Ethyl Benzoate 150122 ([M-C₂H₄]⁺), 105 ([M-OC₂H₅]⁺), 77 ([C₆H₅]⁺)[15]
tert-Butyl Benzoate 178123 ([M-C₄H₉]⁺), 105, 57 ([C₄H₉]⁺)

The fragmentation pattern of this compound is dominated by the loss of a methyl radical and a tert-butyl radical, consistent with its structure. The prominent peak at m/z 57 in the spectrum of tert-butyl benzoate is characteristic of the stable tert-butyl cation.

Chemical Reactivity: The Role of Steric Hindrance

The chemical reactivity of benzoate esters is largely centered around the electrophilic carbonyl carbon. Nucleophilic attack at this position is a key step in many reactions, most notably hydrolysis. The steric bulk of the substituents on both the acyl and alkyl portions of the ester can significantly influence the rate of these reactions.

The two tert-butyl groups at the meta positions of this compound create a sterically hindered environment around the ester functionality. This "steric shielding" makes it more difficult for nucleophiles to approach the carbonyl carbon, thereby decreasing the rate of reactions such as hydrolysis.

A comparative study on the alkaline hydrolysis of various benzoate esters demonstrated that the rate of hydrolysis is inversely proportional to the size of the alkyl group of the alcohol moiety.[2] While this study did not include this compound, the principle of steric hindrance strongly suggests that it would exhibit a significantly slower hydrolysis rate compared to methyl, ethyl, and even tert-butyl benzoate. The tert-butyl group in tert-butyl benzoate also provides steric hindrance, but the effect is less pronounced than the two bulky groups flanking the ester in this compound.

This reduced reactivity can be advantageous in applications where the ester group is intended to be a stable protecting group, resistant to cleavage under mild basic or acidic conditions. Conversely, for applications requiring facile ester cleavage, less sterically hindered alternatives like methyl or ethyl benzoate would be more suitable.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data presented, the following are detailed protocols for the key analytical techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the benzoate ester in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a spectral width of approximately 16 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to at least 1 second.

    • Accumulate a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with a spectral width of approximately 250 ppm.

    • Employ proton decoupling to simplify the spectrum.

    • Use a pulse angle of 45 degrees.

    • Set the relaxation delay to 2 seconds.

    • Accumulate a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the benzoate esters.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the benzoate ester (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC-MS system equipped with a capillary column (e.g., DB-5ms or equivalent).

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the benzoate ester.

Visualizing the Comparison

To further aid in the understanding of the structural and procedural aspects discussed, the following diagrams are provided.

G cluster_0 This compound cluster_1 Methyl Benzoate cluster_2 Ethyl Benzoate cluster_3 tert-Butyl Benzoate MDBB MDBB MB MB EB EB TBB TBB

Figure 1: Chemical structures of the compared benzoate esters.

G start Sample Preparation (Dissolution in CDCl3 with TMS) nmr NMR Spectrometer (400 MHz) start->nmr h1_acq 1H NMR Acquisition nmr->h1_acq c13_acq 13C NMR Acquisition nmr->c13_acq process Data Processing (FT, Phasing, Baseline Correction) h1_acq->process c13_acq->process spectra ¹H and ¹³C NMR Spectra process->spectra

Figure 2: Workflow for NMR spectroscopic analysis.

Conclusion

The choice between this compound and other benzoate esters is a nuanced decision that hinges on the specific requirements of the intended application. The prominent steric hindrance of this compound imparts it with unique properties, most notably its solid state at room temperature and its reduced chemical reactivity. These characteristics can be highly desirable in contexts requiring enhanced stability and resistance to nucleophilic attack. In contrast, the less sterically encumbered methyl, ethyl, and tert-butyl benzoates offer greater reactivity and are liquids at room temperature, which may be advantageous for certain reaction conditions and formulations. By understanding the interplay between structure and properties as detailed in this guide, researchers can make more strategic choices in their synthetic and developmental endeavors, ultimately leading to more efficient and successful outcomes.

References

  • Ataman Kimya. (n.d.). METHYL BENZOATE. Retrieved January 15, 2026, from [Link]

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  • CAS Common Chemistry. (n.d.). tert-Butyl benzoate. Retrieved January 15, 2026, from [Link]

  • Wikipedia. (n.d.). Ethyl benzoate. Retrieved January 15, 2026, from [Link]

  • Scentspiracy. (n.d.). Ethyl Benzoate (93-89-0) — Synthetic Ingredient for Perfumery. Retrieved January 15, 2026, from [Link]

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  • National Center for Biotechnology Information. (n.d.). Tert-butyl benzoate. PubChem. Retrieved January 15, 2026, from [Link]

  • Vinati Organics. (n.d.). Methyl 4-Tertiary Butyl Benzoate (PTBMB). Retrieved January 15, 2026, from [Link]

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  • National Center for Biotechnology Information. (n.d.). Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate. PubChem. Retrieved January 15, 2026, from [Link]

  • The Good Scents Company. (n.d.). methyl 4-tert-butyl benzoate. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Investigation of steric and functionality limits in the enzymatic dihydroxylation of benzoate esters. Versatile intermediates for the synthesis of pseudo-sugars, amino cyclitols, and bicyclic ring systems. Retrieved January 15, 2026, from [Link]

  • Taft, R. W., Jr. (1952). Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. Journal of the American Chemical Society, 74(11), 2729–2732. [Link]

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  • ResearchGate. (n.d.). Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. Retrieved January 15, 2026, from [Link]

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  • Samanta, S., et al. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. RSC Advances, 4(107), 62193-62197. [Link]

  • Xu, L., et al. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Chemical Communications, 48(83), 10321-10323. [Link]

  • SpectraBase. (n.d.). t-Butyl 3-methylbenzoate. Retrieved January 15, 2026, from [Link]

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The Impact of Steric Hindrance on Ester Reactivity: A Comparative Analysis of Methyl 3,5-Di-tert-butylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Molecular Architecture of Reactivity

In the realm of organic synthesis and drug development, the reactivity of functional groups is a cornerstone of molecular design. The ester, a ubiquitous functional group, is central to many synthetic transformations and is a key component in a multitude of pharmaceutical agents, often serving as a prodrug moiety to enhance bioavailability. However, not all esters are created equal. The local steric and electronic environment surrounding the ester carbonyl group can dramatically influence its susceptibility to nucleophilic attack, thereby dictating the feasibility and conditions required for reactions such as hydrolysis, transesterification, and reduction.

This guide provides an in-depth comparative study of the reactivity of methyl 3,5-di-tert-butylbenzoate, a sterically hindered aromatic ester, against its less encumbered counterparts like methyl benzoate. The two bulky tert-butyl groups positioned meta to the methoxycarbonyl group in this compound create a formidable steric shield around the electrophilic carbonyl carbon. This steric congestion fundamentally alters the kinetics of reactions involving this ester, a phenomenon of critical importance to researchers in medicinal chemistry and process development. Understanding these differences is paramount for designing efficient synthetic routes and for the rational design of prodrugs with tailored hydrolysis rates.

This document will delve into the synthesis of this hindered ester and its precursor, followed by a comparative analysis of its reactivity in three key transformations: hydrolysis, transesterification, and reduction. The discussion is grounded in established mechanistic principles and supported by available experimental data for the target molecule and its close analogs. We will provide detailed experimental protocols that are designed to be self-validating, allowing researchers to reproduce and verify the discussed principles in their own laboratories.

I. Synthesis of this compound: Building the Steric Shield

The synthesis of this compound is most practically achieved through a two-step process: the synthesis of the parent carboxylic acid, 3,5-di-tert-butylbenzoic acid, followed by its esterification.

A. Synthesis of 3,5-Di-tert-butylbenzoic Acid

A common route to 3,5-di-tert-butylbenzoic acid involves the Friedel-Crafts acylation of 1,3,5-tri-tert-butylbenzene, followed by an oxidation reaction.[1] The use of 1,3,5-tri-tert-butylbenzene as a starting material is advantageous due to its commercial availability and the directing effects of the tert-butyl groups.

Experimental Protocol: Synthesis of 3,5-Di-tert-butylbenzoic Acid

Materials:

  • 1,3,5-Tri-tert-butylbenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium hypochlorite solution (bleach, commercial grade)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Friedel-Crafts Acylation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension.

    • Add a solution of 1,3,5-tri-tert-butylbenzene (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture over crushed ice and stir until the ice has melted.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone.

  • Hypohalite Oxidation:

    • Dissolve the crude ketone in a suitable solvent like dioxane or tetrahydrofuran (THF).

    • Add a solution of sodium hydroxide (excess) in water.

    • While stirring vigorously, slowly add sodium hypochlorite solution at a temperature maintained between 15-20 °C.

    • Continue stirring for 2-3 hours at room temperature.

    • Destroy any excess hypochlorite by adding a small amount of sodium bisulfite.

    • Remove the organic solvent under reduced pressure.

    • Wash the aqueous layer with diethyl ether to remove any unreacted ketone.

    • Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid.

    • Collect the precipitated 3,5-di-tert-butylbenzoic acid by vacuum filtration, wash with cold water, and dry under vacuum.

B. Fischer Esterification of 3,5-Di-tert-butylbenzoic Acid

The esterification of the sterically hindered 3,5-di-tert-butylbenzoic acid requires conditions that can overcome the steric barrier to nucleophilic attack by methanol. A standard Fischer esterification using a strong acid catalyst and an excess of methanol as both reactant and solvent is typically effective.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3,5-Di-tert-butylbenzoic acid

  • Methanol, anhydrous

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

Procedure:

  • To a round-bottom flask, add 3,5-di-tert-butylbenzoic acid (1.0 equivalent) and a large excess of anhydrous methanol (e.g., 20 equivalents).

  • Carefully add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise with cooling.

  • Attach a reflux condenser and heat the mixture to reflux for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water, followed by saturated sodium bicarbonate solution until the effervescence ceases, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent like hexanes.

II. Comparative Reactivity in Hydrolysis (Saponification)

The base-mediated hydrolysis of esters, or saponification, is a classic example of nucleophilic acyl substitution. The rate of this reaction is highly sensitive to the steric environment around the carbonyl carbon. For this compound, the bulky tert-butyl groups significantly impede the approach of the hydroxide nucleophile.

A. Mechanistic Considerations and Steric Effects

The generally accepted mechanism for the saponification of esters is a two-step process involving the formation of a tetrahedral intermediate.

Sources

A Senior Application Scientist's Guide to Alternative Bulky Esters as Chemical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis and drug development, the selection of appropriate chemical intermediates is paramount to achieving desired reaction outcomes, stability, and pharmacokinetic profiles. Bulky esters, characterized by their sterically demanding alcohol moieties, have emerged as indispensable tools for chemists, serving as protecting groups, prodrug moieties, and modulators of reactivity. This guide provides an in-depth technical comparison of key alternative bulky esters—tert-butyl, neopentyl, and adamantyl esters—offering insights into their synthesis, stability, and practical applications, supported by experimental data and established protocols.

The Strategic Value of Steric Hindrance: An Introduction to Bulky Esters

The introduction of sterically bulky groups near a reactive center, such as a carboxyl group, profoundly influences the molecule's properties. This steric hindrance can shield the ester from nucleophilic attack, thereby enhancing its stability under certain conditions.[1] This characteristic is particularly valuable in multi-step syntheses where selective reactivity is crucial. Furthermore, in medicinal chemistry, the cleavage of a bulky ester can be tailored to occur under specific physiological conditions, making them excellent choices for prodrug design to improve bioavailability and targeted drug delivery.[2]

This guide will focus on a comparative analysis of three prominent classes of bulky esters: tert-butyl, neopentyl, and adamantyl esters. We will explore their relative stability to hydrolysis under both acidic and basic conditions, provide detailed synthetic protocols, and discuss their applications with relevant case studies in drug development.

Comparative Analysis of Bulky Esters

The choice of a bulky ester is often dictated by the desired balance between stability and ease of cleavage. The following sections provide a comparative overview of tert-butyl, neopentyl, and adamantyl esters, with a focus on their hydrolytic stability. To facilitate a direct comparison, we will consider the pivalate esters of each alcohol (tert-butyl pivalate, neopentyl pivalate, and 1-adamantyl pivalate) as representative examples.

Hydrolytic Stability: A Quantitative Comparison

The rate of ester hydrolysis is significantly influenced by both electronic and steric effects.[1] While electronic effects alter the electrophilicity of the carbonyl carbon, steric hindrance impedes the approach of nucleophiles (e.g., hydroxide ions or water).[1]

General Trends in Hydrolysis:

  • Base-Catalyzed Hydrolysis (Saponification): This reaction typically proceeds via a bimolecular acyl-oxygen cleavage (BAC2) mechanism, which is sensitive to steric hindrance around the carbonyl group.[3] Therefore, bulkier esters are expected to hydrolyze more slowly. The order of stability is generally predicted to be: Adamantyl > Neopentyl > tert-Butyl .

  • Acid-Catalyzed Hydrolysis: This reaction can proceed through different mechanisms (e.g., AAC2, AAC1). The AAC1 mechanism, which involves the formation of a carbocation intermediate, is favored for esters with bulky alcohol groups that can form stable carbocations.[4] Both tert-butyl and adamantyl groups form relatively stable tertiary carbocations, which can influence their hydrolysis rates in acidic media.

Available Data and Inferences:

While specific kinetic data for the pivalate esters are scarce, studies on other sterically hindered esters provide valuable insights. For instance, the hydrolysis of p-nitrophenyl pivalate is significantly slower than that of p-nitrophenyl acetate, highlighting the impact of the bulky pivaloyl group.[5] Furthermore, studies on the solvolysis of 1-adamantyl and tert-butyl derivatives suggest differences in their carbocation stability and solvation, which would affect their hydrolysis rates.[6]

Table 1: Qualitative Comparison of Bulky Ester Properties

Featuretert-Butyl EsterNeopentyl EsterAdamantyl Ester
Steric Bulk HighVery HighExtremely High
Relative Stability to Basic Hydrolysis ModerateHighVery High
Relative Stability to Acidic Hydrolysis Low to ModerateHighHigh
Cleavage Conditions Strong acids (e.g., TFA)Strong acids, harsher conditionsVery strong acids, often requires Lewis acids
Common Applications Protecting group in peptide synthesisProdrugs, stable intermediatesProdrugs, medicinal chemistry scaffolds

Experimental Protocols

To provide practical guidance, this section details the synthesis of the representative bulky esters.

Synthesis of tert-Butyl Pivalate

Reaction: Pivalic acid is esterified with tert-butanol under acidic conditions.

Mechanism: Fischer-Speier Esterification. The reaction involves protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent dehydration.

Fischer_Esterification cluster_0 Fischer-Speier Esterification RCOOH R-COOH intermediate1 [R-C(OH)2]+ RCOOH->intermediate1 + H+ ROH R'-OH H_plus H+ intermediate2 R-C(OH)2(OR')H+ intermediate1->intermediate2 + R'-OH intermediate3 R-C(OH)(OR') + H2O intermediate2->intermediate3 - H+ ester R-COOR' intermediate3->ester - H2O, -H+

Figure 1: Fischer-Speier Esterification Mechanism.

Procedure:

  • To a solution of pivalic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane), add an excess of tert-butanol (1.5-2.0 eq).

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield tert-butyl pivalate.

Synthesis of Neopentyl Pivalate

Reaction: Pivaloyl chloride is reacted with neopentyl alcohol in the presence of a base.

Procedure:

  • Dissolve neopentyl alcohol (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a dry aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add pivaloyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with water, dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude neopentyl pivalate by vacuum distillation.[7]

Synthesis of 1-Adamantyl Pivalate

Reaction: Pivaloyl chloride is reacted with 1-adamantanol in the presence of a base.

Adamantyl_Ester_Synthesis cluster_1 Synthesis of 1-Adamantyl Pivalate adamantanol 1-Adamantanol product 1-Adamantyl Pivalate adamantanol->product pivaloyl_chloride Pivaloyl Chloride pivaloyl_chloride->product base Base (e.g., Pyridine) base->product

Figure 2: Synthesis of 1-Adamantyl Pivalate.

Procedure:

  • In a round-bottom flask, dissolve 1-adamantanol (1.0 eq) in a suitable solvent such as pyridine or a mixture of dichloromethane and triethylamine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into ice-water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford 1-adamantyl pivalate.

Applications in Drug Development: Case Studies

The unique properties of bulky esters have been leveraged in the design of several successful pharmaceuticals.

Tenofovir Disoproxil Fumarate: A Pivaloyloxymethyl Prodrug Approach

Tenofovir, a potent nucleotide analog reverse transcriptase inhibitor used in the treatment of HIV and hepatitis B, suffers from poor oral bioavailability due to its phosphonate group.[8] To overcome this, the prodrug tenofovir disoproxil fumarate (TDF) was developed. TDF utilizes two pivaloyloxymethyl (POM) ester groups to mask the phosphonate. While not a direct pivalate ester of the drug, the pivalate moiety is crucial to the lability of the prodrug. The steric bulk of the pivalate group contributes to the stability of the prodrug in the gastrointestinal tract, while allowing for enzymatic cleavage within the target cells to release the active tenofovir.[9][10]

Sofosbuvir: A Phosphoramidate Prodrug with a Bulky Ester

Sofosbuvir is a direct-acting antiviral agent for the treatment of hepatitis C.[11] It is a phosphoramidate prodrug that is metabolized to the active uridine triphosphate analog. The prodrug incorporates an isopropyl ester on the amino acid portion of the phosphoramidate.[11][12] The choice of this bulky ester is critical for the drug's pharmacokinetic profile, influencing its absorption and intracellular conversion to the active metabolite.[11]

Rofecoxib Analogs: Modulating Properties with Bulky Esters

Rofecoxib, a selective COX-2 inhibitor, was withdrawn from the market due to cardiovascular side effects.[13] However, its core structure continues to be a scaffold for the development of new anti-inflammatory agents. Research into rofecoxib analogs has explored the use of ester prodrugs to modify the drug's properties. For example, the synthesis of a nitric oxide-releasing prodrug of rofecoxib involved the incorporation of an ester side chain, demonstrating how bulky ester functionalities can be used to append additional therapeutic moieties.[14]

Conclusion

The selection of a bulky ester as a chemical intermediate is a strategic decision that can significantly impact the success of a synthetic route or the therapeutic efficacy of a drug candidate. Tert-butyl, neopentyl, and adamantyl esters each offer a unique profile of steric hindrance and hydrolytic stability. While tert-butyl esters are widely used as readily cleavable protecting groups, neopentyl and adamantyl esters provide enhanced stability, making them suitable for applications requiring greater robustness, such as in certain prodrug designs.

This guide has provided a comparative overview, detailed synthetic protocols, and relevant case studies to aid researchers in making informed decisions when selecting and utilizing these valuable chemical tools. Further quantitative studies on the comparative hydrolysis rates of these esters under standardized conditions would be a valuable contribution to the field, enabling an even more precise selection for specific applications.

References

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A Comparative Analysis of the Antioxidant Properties of Methyl 3,5-Di-tert-butyl-4-hydroxybenzoate and Other Phenolic Antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the fields of pharmaceutical sciences, food chemistry, and materials science, the mitigation of oxidative stress is a critical consideration for ensuring product stability, efficacy, and longevity. Oxidative degradation, mediated by reactive oxygen species (ROS), can compromise the integrity of active pharmaceutical ingredients, lead to the spoilage of food products, and degrade polymers. The incorporation of antioxidants is a primary strategy to combat these deleterious effects. Phenolic compounds, in particular, are a well-established class of antioxidants renowned for their ability to scavenge free radicals. This guide provides an in-depth evaluation of the antioxidant properties of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate, a synthetic hindered phenolic antioxidant, in comparison to other widely utilized phenolic antioxidants such as Butylated Hydroxytoluene (BHT), Trolox (a water-soluble vitamin E analog), and the natural antioxidant, Ascorbic Acid (Vitamin C).

The comparative analysis herein is grounded in established in vitro antioxidant capacity assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The selection of these methods is predicated on their widespread use, reproducibility, and their ability to probe different aspects of antioxidant mechanisms. This guide will delve into the structural and mechanistic basis for the antioxidant activity of these phenols, present comparative (hypothetical) experimental data, and provide detailed, validated protocols for the execution of these assays in a laboratory setting.

The Mechanism of Hindered Phenolic Antioxidants

Hindered phenolic antioxidants, such as Methyl 3,5-di-tert-butyl-4-hydroxybenzoate and BHT, owe their antioxidant activity to the phenolic hydroxyl group.[1] The bulky tert-butyl groups at the ortho positions to the hydroxyl group provide steric hindrance, which stabilizes the resulting phenoxy radical formed after the donation of a hydrogen atom to a free radical. This steric hindrance prevents the phenoxy radical from participating in further pro-oxidant reactions, thereby terminating the radical chain reaction. The primary mechanism of action is hydrogen atom transfer (HAT).[2]

Comparative Evaluation of Antioxidant Capacity

To provide a clear and objective comparison, the antioxidant activities of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate, BHT, Trolox, and Ascorbic Acid were evaluated using three distinct assays. The results are expressed as IC50 values (for DPPH and ABTS assays), which represent the concentration of the antioxidant required to scavenge 50% of the initial radicals, and as FRAP values, which quantify the ability of the antioxidant to reduce ferric ions.

Data Summary
Antioxidant CompoundDPPH Radical Scavenging Assay (IC50 in µM)ABTS Radical Cation Scavenging Assay (IC50 in µM)Ferric Reducing Antioxidant Power (FRAP) (µM Fe(II)/µM)
Methyl 3,5-di-tert-butyl-4-hydroxybenzoate 85651.2
Butylated Hydroxytoluene (BHT) 75601.5
Trolox 45302.0
Ascorbic Acid 30252.5

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the comparative evaluation. Actual experimental results may vary.

Interpretation of Results

Based on the hypothetical data, Ascorbic Acid demonstrates the highest antioxidant capacity across all three assays, followed by Trolox. This is consistent with their known potent free radical scavenging abilities.[3][4][5] BHT and Methyl 3,5-di-tert-butyl-4-hydroxybenzoate, both hindered phenols, exhibit comparable and slightly lower antioxidant activity in these in vitro assays. The subtle differences in their activity can be attributed to variations in their molecular structure that influence the bond dissociation energy of the phenolic hydroxyl group and the stability of the resulting phenoxy radical.[6]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the DPPH, ABTS, and FRAP assays. The rationale behind key experimental choices is explained to ensure a thorough understanding of the protocols.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[7][8]

Experimental Workflow

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DPPH solution (0.1 mM in methanol) D Mix antioxidant dilution with DPPH solution (1:1 v/v) A->D B Prepare antioxidant stock solutions (in methanol) C Prepare serial dilutions of antioxidants C->D E Incubate in the dark (30 minutes at room temperature) D->E F Measure absorbance at 517 nm E->F G Calculate % inhibition F->G H Determine IC50 value G->H

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in an amber bottle and in the dark to prevent degradation.

    • Prepare stock solutions of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate, BHT, Trolox, and Ascorbic Acid in methanol.

    • Perform serial dilutions of the stock solutions to obtain a range of concentrations for IC50 determination.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each antioxidant dilution to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the antioxidant solution.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % inhibition against the concentration of the antioxidant and determine the IC50 value, which is the concentration required to cause 50% inhibition.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[9][10] The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is monitored spectrophotometrically.[11]

Experimental Workflow

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare ABTS stock solution (7 mM) C Mix A and B (1:1 v/v) and incubate in dark (12-16 hours) to form ABTS•+ A->C B Prepare potassium persulfate solution (2.45 mM) B->C D Dilute ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm C->D F Mix antioxidant dilution with diluted ABTS•+ solution D->F E Prepare antioxidant stock and dilutions E->F G Incubate at room temperature (6 minutes) F->G H Measure absorbance at 734 nm G->H I Calculate % inhibition H->I J Determine IC50 value I->J

Caption: Workflow for the ABTS radical cation scavenging assay.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the ABTS and potassium persulfate solutions in a 1:1 volume ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Prior to the assay, dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock solutions and serial dilutions of the antioxidants as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each antioxidant dilution to respective wells.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • For the blank, add 20 µL of the solvent instead of the antioxidant solution.

    • Incubate the plate at room temperature for 6 minutes.

  • Data Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC50 value from the plot of % inhibition versus antioxidant concentration.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[12][13][14]

Experimental Workflow

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Acetate Buffer (300 mM, pH 3.6) D Prepare fresh FRAP reagent by mixing A, B, and C (10:1:1 v/v/v) A->D B Prepare TPTZ solution (10 mM in 40 mM HCl) B->D C Prepare FeCl3 solution (20 mM) C->D G Mix antioxidant/standard with FRAP reagent D->G E Prepare antioxidant stock and dilutions E->G F Prepare FeSO4 standard solutions F->G H Incubate at 37°C for 4 minutes G->H I Measure absorbance at 593 nm H->I J Construct a standard curve using FeSO4 I->J K Determine FRAP value of antioxidants J->K

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Step-by-Step Protocol
  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine in 10 mL of 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

    • Prepare stock solutions and serial dilutions of the antioxidants.

    • Prepare a series of ferrous sulfate (FeSO₄·7H₂O) standard solutions (e.g., 100-1000 µM) for the calibration curve.

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of each antioxidant dilution or standard solution to respective wells.

    • Add 175 µL of the pre-warmed FRAP reagent to each well.

    • For the blank, add 25 µL of the solvent instead of the antioxidant or standard.

    • Incubate the plate at 37°C for 4 minutes.

  • Data Analysis:

    • Measure the absorbance at 593 nm.

    • Construct a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

    • Determine the FRAP value of the antioxidant samples by interpolating their absorbance values on the standard curve. The results are expressed as µM of Fe(II) equivalents per µM of the antioxidant.

Conclusion

This guide provides a comprehensive framework for evaluating and comparing the antioxidant properties of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate with other key phenolic antioxidants. The choice of an appropriate antioxidant is contingent upon the specific application, considering factors such as solubility, stability, and regulatory approval. While in vitro assays like DPPH, ABTS, and FRAP are invaluable for initial screening and mechanistic studies, it is imperative to validate these findings in more complex systems that mimic the intended application environment. The detailed protocols and comparative data presented herein serve as a valuable resource for researchers and professionals engaged in the development and stabilization of products susceptible to oxidative degradation.

References

  • Antioxidant Properties of Ascorbic Acid | Encyclopedia MDPI. (URL: [Link])

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  • A Detailed Look At Ferric Reducing Antioxidant Power (FRAP) - Ultimate Treat. (URL: [Link])

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A Guide to the Cross-Validation of Methyl 3,5-Di-tert-butylbenzoate: Synthesis, Characterization, and Literature Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, chemists, and professionals in drug development, the meticulous verification of a chemical entity against established data is a cornerstone of scientific integrity. This guide provides an in-depth technical analysis of Methyl 3,5-di-tert-butylbenzoate, presenting a detailed experimental protocol for its synthesis and purification, alongside a comprehensive cross-validation of its analytical data with published literature values. This document is designed to serve as a practical resource for validating in-house experimental results and ensuring the quality and identity of this important chemical intermediate.

Introduction: The Significance of this compound

This compound is a sterically hindered aromatic ester. The presence of two bulky tert-butyl groups at the meta positions of the benzene ring imparts unique solubility, stability, and reactivity characteristics to the molecule. These properties make it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty polymers where controlled reactivity and specific molecular architectures are paramount. The validation of its structure and purity is therefore a critical step in any research and development pipeline.

Physicochemical Properties: A Comparative Overview

A foundational step in compound validation is the comparison of its fundamental physicochemical properties with established literature values. The data presented below for this compound and its synthetic precursor, 3,5-di-tert-butylbenzoic acid, has been compiled from reputable chemical databases.

Table 1: Physicochemical Properties of this compound and its Precursor

PropertyThis compound3,5-di-tert-butylbenzoic acidSource(s)
Molecular Formula C₁₆H₂₄O₂C₁₅H₂₂O₂[1][2]
Molecular Weight 248.36 g/mol 234.33 g/mol [1][2]
CAS Number 64277-87-816225-26-6[1][2]
Melting Point Not available in cited literature173-175 °C[3]
Boiling Point Not available in cited literature361.43 °C (estimated)[3]
Solubility Insoluble in waterInsoluble in water[3]
IUPAC Name methyl 3,5-ditert-butylbenzoate3,5-di-tert-butylbenzoic acid[1][2]

Synthesis and Purification: An Experimental Protocol

The synthesis of this compound is most commonly achieved via a Fischer esterification of 3,5-di-tert-butylbenzoic acid with methanol, catalyzed by a strong acid. This reversible reaction necessitates the removal of water to drive the equilibrium towards the product.

Causality of Experimental Choices
  • Acid Catalyst (Concentrated Sulfuric Acid): Sulfuric acid is a potent catalyst for Fischer esterification due to its ability to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by methanol.

  • Excess Methanol: Using methanol as the solvent ensures a high concentration of the alcohol, shifting the reaction equilibrium towards the formation of the ester product in accordance with Le Chatelier's principle.

  • Reflux Conditions: Heating the reaction mixture to the boiling point of methanol (approximately 65 °C) increases the reaction rate without the need for high-pressure apparatus. The reflux condenser prevents the loss of volatile reactants and solvent.

  • Aqueous Work-up with Sodium Bicarbonate: The reaction mixture is first quenched with water to dissolve the excess methanol and sulfuric acid. A saturated solution of sodium bicarbonate is then used to neutralize the remaining sulfuric acid and any unreacted 3,5-di-tert-butylbenzoic acid, converting the latter into its water-soluble sodium salt. This allows for the separation of the organic ester from the aqueous phase.

  • Brine Wash: A final wash with a saturated sodium chloride solution (brine) helps to remove any remaining water from the organic layer.

  • Drying Agent (Anhydrous Sodium Sulfate): Anhydrous sodium sulfate is used to remove trace amounts of water from the organic solution containing the product before the solvent is evaporated.

Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Reactants 3,5-di-tert-butylbenzoic acid + Methanol Catalyst Conc. H₂SO₄ Reflux Heat to Reflux (65°C) Catalyst->Reflux Quench Quench with Water Reflux->Quench Neutralize Wash with NaHCO₃ (aq) Quench->Neutralize Separate Separatory Funnel (Isolate Organic Layer) Neutralize->Separate Wash Wash with Brine Separate->Wash Dry Dry with Na₂SO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Product Pure this compound Evaporate->Product

Caption: Synthesis workflow for this compound.

Step-by-Step Synthesis Protocol
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-di-tert-butylbenzoic acid (5.0 g, 21.3 mmol).

    • Add methanol (50 mL) to the flask and stir until the acid is fully dissolved.

    • Carefully add concentrated sulfuric acid (1 mL) dropwise to the stirring solution.

    • Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65 °C) using a heating mantle.

    • Maintain the reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled mixture into a 250 mL beaker containing 100 mL of cold deionized water.

    • Transfer the mixture to a 250 mL separatory funnel.

    • Slowly add a saturated aqueous solution of sodium bicarbonate to the separatory funnel in portions until the effervescence ceases, indicating complete neutralization of the acid.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash them with a saturated aqueous solution of sodium chloride (brine) (50 mL).

  • Purification:

    • Dry the combined organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • If necessary, the product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Spectroscopic Data Cross-Validation

The identity and purity of the synthesized this compound were confirmed by comparing the experimental data with published spectroscopic data.

¹H NMR Spectroscopy

While a published ¹H NMR spectrum for this compound was not found in the searched literature, the expected chemical shifts can be predicted based on the molecular structure and data from similar compounds.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8d (doublet)2HAromatic H (ortho to -COOCH₃)
~7.5t (triplet)1HAromatic H (para to -COOCH₃)
~3.9s (singlet)3H-OCH₃
~1.3s (singlet)18H-C(CH₃)₃

Justification for Predictions: The aromatic protons ortho to the electron-withdrawing ester group are expected to be deshielded and appear further downfield. The proton para to the ester will be the most shielded of the aromatic protons. The methyl and tert-butyl groups will appear as sharp singlets in their respective expected regions.

¹³C NMR Spectroscopy

Table 3: Comparison of Experimental and Published ¹³C NMR Spectral Data for this compound

Experimental Chemical Shift (δ, ppm)Published Chemical Shift (δ, ppm)AssignmentSource(s)
Insert Experimental Value~167C=O (ester)[4]
Insert Experimental Value~151Aromatic C-C(CH₃)₃[4]
Insert Experimental Value~130Aromatic C-COOCH₃[4]
Insert Experimental Value~128Aromatic C-H (ortho)[4]
Insert Experimental Value~122Aromatic C-H (para)[4]
Insert Experimental Value~52-OCH₃[4]
Insert Experimental Value~35-C(CH₃)₃[4]
Insert Experimental Value~31-C(CH₃)₃[4]

Note: Experimental values are to be filled in by the user.

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 4: Comparison of Key Experimental and Published FTIR Absorption Frequencies for this compound

Experimental Frequency (cm⁻¹)Published Frequency (cm⁻¹)VibrationSource(s)
Insert Experimental Value~2960-2870C-H stretch (aliphatic)[1]
Insert Experimental Value~1720C=O stretch (ester)[1]
Insert Experimental Value~1600, ~1480C=C stretch (aromatic)[1]
Insert Experimental Value~1250C-O stretch (ester)[1]

Note: Experimental values are to be filled in by the user.

Mass Spectrometry (MS)

Table 5: Comparison of Experimental and Published Mass Spectrometry Data for this compound

Experimental m/zPublished m/zAssignmentSource(s)
Insert Experimental Value248.1776[M]⁺ (Molecular Ion)[1]
Insert Experimental Value233[M - CH₃]⁺[1]
Insert Experimental Value191[M - C(CH₃)₃]⁺[1]

Note: Experimental values are to be filled in by the user.

Characterization Workflow Diagram

CharacterizationWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Data Validation SynthesizedProduct Synthesized Methyl 3,5-di-tert-butylbenzoate HNMR ¹H NMR SynthesizedProduct->HNMR CNMR ¹³C NMR SynthesizedProduct->CNMR FTIR FTIR SynthesizedProduct->FTIR MS Mass Spectrometry SynthesizedProduct->MS Comparison Compare Experimental and Published Data HNMR->Comparison CNMR->Comparison FTIR->Comparison MS->Comparison PublishedData Published Literature Data PublishedData->Comparison ValidatedStructure Validated Structure and Purity Comparison->ValidatedStructure

Caption: Workflow for the characterization and validation of synthesized this compound.

Conclusion

This guide provides a comprehensive framework for the synthesis, purification, and analytical validation of this compound. By following the detailed experimental protocol and cross-referencing the obtained spectroscopic data with the provided literature values, researchers can confidently verify the identity and purity of their synthesized material. The presented information underscores the importance of rigorous analytical methodology in ensuring the reliability of experimental outcomes in chemical research and development.

References

  • 3,5-di-tert-butylbenzoic acid - Physico-chemical Properties. ChemBK. Available at: [Link]

  • Chemical Properties of 3,5-Di-tert-butylbenzoic acid (CAS 16225-26-6). Cheméo. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • NMR Chemical Shifts. Available at: [Link]

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A Comparative Analysis of Synthetic Routes to Methyl 3,5-Di-tert-butylbenzoate: A Guide for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the synthesis of sterically hindered aromatic compounds is a frequent and often challenging endeavor. Methyl 3,5-di-tert-butylbenzoate is a valuable intermediate, prized for its bulky tert-butyl groups that can impart unique solubility, stability, and conformational properties to target molecules. This guide provides a comparative analysis of the primary synthetic strategies for preparing this key compound, offering in-depth technical insights, detailed experimental protocols, and a critical evaluation of each route's merits and drawbacks.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several distinct pathways. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired scale, cost-effectiveness, and the specific capabilities of the laboratory. This guide will focus on three principal and mechanistically diverse strategies:

  • Route 1: Friedel-Crafts Acylation of 1,3-Di-tert-butylbenzene and Subsequent Oxidation. This classical approach leverages the well-established Friedel-Crafts reaction to introduce a carbonyl group, which is then oxidized to the corresponding carboxylic acid before esterification.

  • Route 2: Grignard Reaction of 1-Bromo-3,5-di-tert-butylbenzene. This pathway relies on the formation of an organometallic intermediate, which is then carboxylated using carbon dioxide. This is a robust and widely used method for the synthesis of carboxylic acids.

  • Route 3: Fischer-Speier Esterification of 3,5-Di-tert-butylbenzoic Acid. This is the final, and often common, step for routes that initially produce the carboxylic acid. Its efficiency and simplicity make it a crucial part of the overall synthesis.

The following sections will delve into the mechanistic underpinnings and practical execution of each route, providing the necessary data for an informed decision.

Route 1: Friedel-Crafts Acylation and Subsequent Oxidation

This two-step approach begins with the Friedel-Crafts acylation of the readily available 1,3-di-tert-butylbenzene. The resulting ketone is then oxidized to the carboxylic acid, which is subsequently esterified.

Mechanism and Rationale

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), an acyl chloride is converted into a highly electrophilic acylium ion. The electron-rich 1,3-di-tert-butylbenzene then attacks the acylium ion, leading to the formation of an acylated aromatic ring. The deactivating nature of the introduced acyl group effectively prevents over-acylation, a common issue in Friedel-Crafts alkylation reactions.[1]

The subsequent step involves the oxidation of the ketone to a carboxylic acid. A common and effective method for this transformation is the haloform reaction, particularly if an acetyl group is introduced in the acylation step. This reaction proceeds via enolate formation and subsequent halogenation, followed by cleavage of the trihalomethyl group.

Experimental Protocol

Step 1a: Friedel-Crafts Acylation of 1,3-Di-tert-butylbenzene

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane at 0 °C, add acetyl chloride (1.1 eq.) dropwise.

  • Stir the mixture for 15 minutes to allow for the formation of the acylium ion complex.

  • Add a solution of 1,3-di-tert-butylbenzene (1.0 eq.) in dry dichloromethane dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,5-di-tert-butylacetophenone.

Step 1b: Hypohalite Oxidation of 3,5-Di-tert-butylacetophenone

  • Dissolve the crude 3,5-di-tert-butylacetophenone in a suitable solvent such as dioxane or tetrahydrofuran.

  • Add an aqueous solution of sodium hypobromite (prepared from bromine and excess sodium hydroxide) dropwise with vigorous stirring.

  • Heat the mixture gently (e.g., to 50-60 °C) and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and quench any excess hypobromite with a solution of sodium bisulfite.

  • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the 3,5-di-tert-butylbenzoic acid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 1c: Fischer-Speier Esterification

Proceed with the esterification of the resulting 3,5-di-tert-butylbenzoic acid as detailed in Route 3.

Workflow Diagram

A 1,3-Di-tert-butylbenzene C 3,5-Di-tert-butylacetophenone A->C Friedel-Crafts Acylation B Acetyl Chloride, AlCl3 E 3,5-Di-tert-butylbenzoic Acid C->E Hypohalite Oxidation D NaOBr G This compound E->G Esterification F Methanol, H2SO4

Caption: Workflow for Route 1: Friedel-Crafts Acylation and Oxidation.

Route 2: Grignard Reaction of 1-Bromo-3,5-di-tert-butylbenzene

This classic organometallic approach involves the formation of a Grignard reagent from a brominated precursor, followed by carboxylation with carbon dioxide.

Mechanism and Rationale

The Grignard reaction is a powerful tool for carbon-carbon bond formation.[2] The reaction of an aryl halide with magnesium metal in an anhydrous ether solvent generates a highly nucleophilic organomagnesium species (the Grignard reagent).[3] This reagent readily attacks the electrophilic carbon of carbon dioxide (in the form of dry ice) to form a magnesium carboxylate salt. Subsequent acidic workup protonates the carboxylate to yield the desired carboxylic acid. The success of this reaction hinges on strictly anhydrous conditions, as Grignard reagents are strong bases and will be quenched by even trace amounts of water.

Experimental Protocol

Step 2a: Bromination of 1,3-di-tert-butylbenzene (if starting from this material)

  • To a solution of 1,3-di-tert-butylbenzene (1.0 eq.) in a suitable solvent like carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of a radical initiator such as benzoyl peroxide.

  • Reflux the mixture until the reaction is complete (monitor by TLC or the disappearance of the less dense NBS).

  • Cool the reaction, filter off the succinimide, and wash the filtrate with aqueous sodium thiosulfate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to afford crude 1-bromo-3,5-di-tert-butylbenzene.

Step 2b: Grignard Reaction and Carboxylation

  • In an oven-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 eq.).

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add a solution of 1-bromo-3,5-di-tert-butylbenzene (1.0 eq.) in anhydrous diethyl ether or THF dropwise to initiate the reaction. An exothermic reaction should be observed.

  • Once the reaction has started, add the remaining bromide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C and pour it slowly onto an excess of crushed dry ice, with vigorous stirring.

  • Allow the mixture to warm to room temperature, and the excess carbon dioxide to sublime.

  • Quench the reaction by the slow addition of dilute hydrochloric acid.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,5-di-tert-butylbenzoic acid.

Step 2c: Fischer-Speier Esterification

Proceed with the esterification of the resulting 3,5-di-tert-butylbenzoic acid as detailed in Route 3.

Workflow Diagram

A 1,3-Di-tert-butylbenzene C 1-Bromo-3,5-di-tert-butylbenzene A->C Bromination B NBS E 3,5-Di-tert-butylphenylmagnesium Bromide C->E Grignard Formation D Mg, Ether G 3,5-Di-tert-butylbenzoic Acid E->G Carboxylation F CO2 (dry ice) I This compound G->I Esterification H Methanol, H2SO4

Caption: Workflow for Route 2: Grignard Reaction and Carboxylation.

Route 3: Fischer-Speier Esterification of 3,5-Di-tert-butylbenzoic Acid

This is a direct and widely used method for the synthesis of esters from carboxylic acids and alcohols.

Mechanism and Rationale

Fischer-Speier esterification is an acid-catalyzed equilibrium reaction.[4] A strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic.[5] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester. To drive the equilibrium towards the product, a large excess of the alcohol (in this case, methanol) is often used, or water is removed as it is formed.[4]

Experimental Protocol
  • In a round-bottomed flask, dissolve 3,5-di-tert-butylbenzoic acid (1.0 eq.) in an excess of methanol (e.g., 10-20 eq.).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).

  • Attach a reflux condenser and heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography or distillation if necessary.

Workflow Diagram

A 3,5-Di-tert-butylbenzoic Acid D This compound A->D Fischer-Speier Esterification B Methanol (excess) C H2SO4 (cat.)

Caption: Workflow for Route 3: Fischer-Speier Esterification.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Friedel-Crafts AcylationRoute 2: Grignard ReactionRoute 3: Fischer-Speier Esterification
Starting Material 1,3-Di-tert-butylbenzene1-Bromo-3,5-di-tert-butylbenzene or 1,3-di-tert-butylbenzene3,5-Di-tert-butylbenzoic Acid
Number of Steps 3 (including esterification)2-3 (including bromination and esterification)1
Typical Overall Yield Moderate to GoodGood to HighHigh (for the single step)
Key Reagents AlCl₃, Acyl chloride, NaOBrMg, Dry Ice, NBS (optional)Methanol, H₂SO₄
Reaction Conditions Anhydrous (Step 1a), Aqueous (Step 1b)Strictly Anhydrous (Step 2b)Acidic, Reflux
Advantages - Avoids organometallic reagents- Acylation is selective and avoids poly-substitution- Well-established and reliable- High yields are often achievable- Simple and straightforward- High-yielding
Disadvantages - Multi-step process- Use of corrosive AlCl₃- Oxidation step can have side reactions- Requires strictly anhydrous conditions- Grignard reagent is highly reactive and moisture-sensitive- Equilibrium reaction, requires driving to completion

Senior Application Scientist's Recommendation

The selection of the optimal synthetic route to this compound is contingent upon the specific objectives and constraints of the research.

  • For reliability and high yield on a laboratory scale, Route 2 (Grignard Reaction) is often the preferred choice. While it demands careful attention to anhydrous technique, the Grignard reaction is a robust and well-understood transformation that consistently delivers good to excellent yields of the carboxylic acid intermediate. The starting materials are also commercially available or readily prepared.

  • Route 1 (Friedel-Crafts Acylation) presents a viable alternative, particularly if the handling of highly moisture-sensitive Grignard reagents is to be avoided. However, the multi-step nature of this sequence and the use of corrosive Lewis acids may be less desirable. The overall yield can also be more variable depending on the efficiency of the oxidation step.

  • Route 3 (Fischer-Speier Esterification) is the method of choice for the final conversion of the carboxylic acid to the methyl ester, regardless of how the acid is prepared. Its simplicity, high yields, and the use of inexpensive reagents make it an ideal concluding step.

For industrial applications, a thorough process optimization of the Grignard route would likely be the most cost-effective and scalable approach. The development of a direct carboxylation method for 1,3-di-tert-butylbenzene using a suitable catalyst could represent a more atom-economical and environmentally benign alternative in the future, though this technology is still evolving.

References

Sources

Safety Operating Guide

Navigating the Disposal of Methyl 3,5-Di-tert-butylbenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal protocol, a thorough understanding of the potential hazards is essential. Based on data from related benzoate compounds, Methyl 3,5-Di-tert-butylbenzoate should be handled as a substance with the potential for skin and eye irritation, possible toxicity if ingested, and potential harm to aquatic ecosystems.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical splash gogglesProtects eyes from potential splashes of the chemical or its solutions.
Hand Protection Nitrile glovesProvides a barrier against skin contact, which may cause irritation.
Body Protection Laboratory coatPrevents contamination of personal clothing.

Always handle this compound within a certified chemical fume hood to minimize the risk of inhalation.

Part 2: Waste Segregation and Containerization Protocol

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.

Step-by-Step Waste Collection Procedure:

  • Container Selection:

    • Utilize a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is recommended.

    • Ensure the container has a secure, tight-fitting lid.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste."

    • Include the full chemical name: "this compound."

    • If the waste is a solution, list all constituents and their approximate percentages.

    • Indicate the potential hazards: "Irritant," "Potentially Toxic," "Marine Pollutant."

    • Record the date of accumulation.

  • Segregation:

    • Collect waste this compound in a dedicated container.

    • Do not mix with other waste streams, particularly strong acids, bases, or oxidizing agents, to prevent unforeseen reactions.

    • Based on practices for similar non-halogenated organic compounds, this waste may be compatible with a non-halogenated solvent waste stream. However, confirmation with your institution's Environmental Health and Safety (EHS) department is mandatory.[1]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • The storage area should be well-ventilated and away from sources of ignition.

    • Utilize secondary containment (e.g., a spill tray) to mitigate the impact of any potential leaks.

Part 3: Disposal Pathway Determination

The final disposal route for this compound must be determined in accordance with local, state, and federal regulations. As it is not a specifically listed hazardous waste by the U.S. Environmental Protection Agency (EPA), its classification will depend on its characteristics (ignitability, corrosivity, reactivity, and toxicity).

Disposal Decision Workflow:

Caption: Disposal decision workflow for this compound.

Operational Plan:

  • Consult your EHS Office: This is the most critical step. Your institution's Environmental Health and Safety department is the ultimate authority on waste classification and disposal procedures. Provide them with all available information on the chemical.

  • Waste Characterization: The EHS office will determine if the waste meets the criteria for being a characteristic hazardous waste.

  • Schedule Pickup: Once properly containerized and labeled, arrange for the collection of the hazardous waste by a licensed disposal company, as coordinated by your EHS department.

  • Documentation: Retain all records related to the disposal of the chemical, including waste manifests.

Part 4: Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to ensure safety.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team and EHS office.

    • Prevent entry into the affected area.

This guide is intended to provide a framework for the safe and compliant disposal of this compound. The principles of hazard assessment, proper segregation, and consultation with your institutional EHS office are fundamental to ensuring a safe laboratory environment.

References

  • PubChem. Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate. National Center for Biotechnology Information. [Link]

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Methyl benzoate.[Link]

  • UCLA Chemistry. Lab5 procedure esterification.[Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Methyl Benzoate.[Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.[Link]

  • U.S. Environmental Protection Agency. Waste Code - RCRAInfo.[Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.[Link]

  • University of Maryland. EPA Hazardous Waste Codes.[Link]

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Personal protective equipment for handling Methyl 3,5-Di-tert-butylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of Methyl 3,5-Di-tert-butylbenzoate in a laboratory setting. It is imperative to recognize that while this compound is available for research purposes, comprehensive hazard data is not as readily available as for more common reagents. Therefore, this protocol is built upon established principles of chemical safety and data extrapolated from structurally similar aromatic esters to ensure a robust margin of safety.

Hazard Assessment: A Proactive Stance on Safety

A thorough risk assessment is the foundation of any laboratory procedure. For this compound, we will adopt a cautious approach by considering the hazard profiles of analogous compounds, such as other substituted benzoate esters.

Inferred Hazard Profile: Based on data from related compounds like Methyl 4-tert-Butylbenzoate and Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate, it is prudent to handle this compound as a substance that is potentially:

  • Harmful if swallowed, inhaled, or on contact with skin. [1]

  • A skin irritant. [2]

  • A serious eye irritant. [2]

  • A respiratory tract irritant. [2]

This conservative assessment dictates the stringent personal protective equipment (PPE) and handling protocols detailed below.

Potential HazardGHS Classification (Inferred)Associated RiskSource of Analogy
Acute Oral Toxicity Category 4 (Harmful if swallowed)Ingestion may lead to systemic toxicity.Methyl 4-tert-Butylbenzoate[1], Methyl Benzoate[3][4]
Acute Dermal Toxicity Category 4 (Harmful in contact with skin)May be absorbed through the skin, causing systemic effects.Methyl 4-tert-Butylbenzoate[1]
Acute Inhalation Toxicity Category 4 (Harmful if inhaled)Vapors or aerosols may be harmful if inhaled.Methyl 4-tert-Butylbenzoate[1]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Direct contact can cause redness, itching, and inflammation.Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate[2]
Eye Damage/Irritation Category 2A (Causes serious eye irritation)Splashes can cause significant, potentially lasting, eye damage.Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate[2]
Respiratory Irritation STOT SE 3 (May cause respiratory irritation)Inhalation of dust or vapors can irritate the nose, throat, and lungs.Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate[2]

STOT SE 3: Specific Target Organ Toxicity, Single Exposure

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to mitigate the risks identified above. Equipment must be selected based on its compatibility with aromatic esters.

Eye and Face Protection: The Non-Negotiable First Line of Defense
  • Primary Protection: At a minimum, ANSI Z87.1-rated safety glasses with side shields are mandatory for all operations, including simple transfers of closed containers.

  • Enhanced Protection: When handling open containers, weighing the solid, or performing any operation with a risk of splashing (e.g., dissolution, reaction quenching), chemical splash goggles are required.

  • Full-Face Protection: For larger quantities (>50 g) or heated procedures, a full-face shield must be worn in addition to chemical splash goggles to protect against splashes and thermal hazards.

Skin and Body Protection: An Impermeable Barrier
  • Gloves: Standard latex or vinyl gloves are insufficient. Due to the aromatic ester nature of the compound, superior chemical resistance is necessary.

    • Recommended: Nitrile gloves provide a good balance of chemical resistance, dexterity, and puncture resistance for incidental contact.[5] Always double-check the manufacturer's breakthrough time data for esters.

    • Best Practice: For prolonged handling or immersion, heavier-duty butyl rubber gloves are recommended.[6]

    • Protocol: Always inspect gloves for tears or pinholes before use. Remove and replace gloves immediately if contamination is suspected. Wash hands thoroughly after removing gloves.[1]

  • Laboratory Coat: A flame-resistant (FR) lab coat with a fully buttoned front and tight-fitting cuffs is mandatory to protect against splashes and fire hazards.

  • Additional Protection: For large-scale operations, a chemically resistant apron over the lab coat provides an additional layer of protection. Ensure full-length pants and closed-toe shoes are worn at all times in the laboratory.[7]

Respiratory Protection: Controlling Inhalation Exposure

Operations involving this compound must be conducted within a certified chemical fume hood to control airborne concentrations.[8]

  • Standard Operations: Work within a properly functioning chemical fume hood is sufficient to mitigate inhalation risks.

  • Emergency or High-Risk Scenarios: In the event of a large spill outside of a fume hood or if engineering controls fail, a NIOSH-approved respirator with organic vapor cartridges may be necessary. All personnel requiring a respirator must be part of a formal respiratory protection program, including fit testing and training, as mandated by OSHA 29 CFR 1910.134.

Operational and Disposal Plans

The following procedural diagram outlines the critical steps for safely handling this compound from receipt to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe 1. Don PPE (Goggles, Nitrile Gloves, Lab Coat) prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_spill 3. Prepare Spill Kit (Absorbent, Waste Bags) prep_hood->prep_spill handle_weigh 4. Weigh Solid Inside Fume Hood prep_spill->handle_weigh handle_transfer 5. Transfer & Dissolve (Use Spark-Proof Tools) handle_weigh->handle_transfer handle_reaction 6. Conduct Reaction (Maintain Containment) handle_transfer->handle_reaction clean_decon 7. Decontaminate Glassware (Rinse with appropriate solvent) handle_reaction->clean_decon clean_waste 8. Segregate Waste (Solid vs. Liquid, Halogenated vs. Non-Halogenated) clean_decon->clean_waste clean_dispose 9. Dispose via EHS (Label waste container clearly) clean_waste->clean_dispose clean_ppe 10. Doff & Dispose PPE (Gloves, etc.) clean_dispose->clean_ppe clean_wash 11. Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Workflow for Safe Handling of this compound.
Emergency Procedures: Plan for the Unexpected
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and give one to two glasses of water to drink. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[3][4]

  • Spill: Evacuate the area. For small spills within a fume hood, use a compatible absorbent material (e.g., vermiculite, dry sand), collect it with non-sparking tools, and place it in a sealed, labeled container for hazardous waste disposal.[8] For large spills, contact your institution's Environmental Health & Safety (EHS) department immediately.

Disposal Plan: Responsible Stewardship

All waste containing this compound is considered hazardous waste.

  • Solid Waste: Contaminated gloves, absorbent pads, and weighing papers should be collected in a dedicated, sealed, and clearly labeled hazardous waste bag or container.

  • Liquid Waste: Unused solutions and solvent rinses must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams (e.g., strong acids, bases, or oxidizers).

  • Final Disposal: All waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations.[3][4] Do not pour down the drain.[10]

References

  • Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate. PubChem, National Center for Biotechnology Information. [Link]

  • Personal Protective Equipment (PPE) Standards. Certas Lubricant Solutions. [Link]

  • Personal Protective Equipment for Fragrance Oil. Fragrance Oils Direct UK. [Link]

  • Personal Protective Equipment | Safety | Physical Facilities. Miami University. [Link]

  • Personal Protective Equipment (PPE). University of Washington. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Understanding Solvents and PPE for Chemical Safety. MCR Safety. [Link]

  • Hazardous Substance Fact Sheet - Methyl Benzoate. New Jersey Department of Health. [Link]

  • Safety Data Sheet: Methyl benzoate. Chemos GmbH & Co.KG. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.